(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-[(1S)-1-aminoethyl]benzoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(11)8-3-5-9(6-4-8)10(12)13-2;/h3-7H,11H2,1-2H3;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTRLVYRAWIVLC-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(=O)OC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726689 | |
| Record name | Methyl 4-[(1S)-1-aminoethyl]benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847728-91-0 | |
| Record name | Methyl 4-[(1S)-1-aminoethyl]benzoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 847728-91-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride chemical properties
An In-Depth Technical Guide to (S)-Methyl 4-(1-aminoethyl)benzoate Hydrochloride: Properties, Synthesis, and Applications
Abstract
This compound is a valuable chiral building block of significant interest in the pharmaceutical and medicinal chemistry sectors.[][2] Its stereochemically defined structure, featuring a primary amine and a methyl ester on a substituted benzene ring, renders it a versatile intermediate for the asymmetric synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). The hydrochloride salt form enhances its stability and solubility, facilitating its use in various synthetic transformations.[3][4] This technical guide provides a comprehensive overview of its chemical properties, spectroscopic profile, stereoselective synthesis, analytical characterization, and applications in drug development, offering critical insights for researchers, scientists, and drug development professionals.
The Significance of Chiral Building Blocks in Drug Discovery
Chirality is a fundamental principle in drug design, as the physiological activity of a molecule is intrinsically linked to its three-dimensional structure. Biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules.[][5] Consequently, the different enantiomers of a chiral drug can exhibit widely varying pharmacological, pharmacokinetic, and toxicological profiles. One enantiomer may produce the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.
This reality has driven a paradigm shift in the pharmaceutical industry towards the development of single-enantiomer drugs. Chiral building blocks—enantiomerically pure compounds used as starting materials—are essential for the efficient and controlled synthesis of these stereochemically defined molecules.[][6] this compound serves as a prime example of such a building block, providing a scaffold with multiple functional points for elaboration into more complex drug candidates.[2]
Physicochemical and Structural Properties
The foundational properties of this compound are summarized below. Understanding these characteristics is the first step in its effective application in a research and development setting.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| IUPAC Name | methyl 4-[(1S)-1-aminoethyl]benzoate;hydrochloride | [7] |
| CAS Number | 847728-91-0 | [8] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [8] |
| Molecular Weight | 215.68 g/mol | [8] |
| InChI Key | PMFQSOTUHJSZHY-FJXQXJEOSA-N | [7] |
| Canonical SMILES | CC(C1=CC=C(C=C1)C(=O)OC)N.Cl | N/A |
Table 2: Physical and Handling Properties
| Property | Value | Reference(s) |
| Appearance | Typically a white to off-white solid or crystalline powder. | [9][10] |
| Melting Point | Data not consistently reported; should be determined experimentally. Related achiral compound melts at 238-243 °C. | [11][12] |
| Solubility | The hydrochloride form enhances solubility in polar solvents like water and alcohols. | [3][4] |
| Storage | Store in a cool, dry, dark place under an inert atmosphere (e.g., 2-8°C). | [9][10] |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Substituents C_ester [label="C", pos="2.5,0!"]; O1_ester [label="O", pos="3.2,0.5!"]; O2_ester [label="O", pos="3.2,-0.5!"]; C_methyl_ester [label="CH₃", pos="4.0,-0.5!"];
C_ethyl_alpha [label="C", pos="-2.8,0!"]; H_alpha [label="H", pos="-3.1, 0.4!"]; C_ethyl_beta [label="CH₃", pos="-3.5,-0.5!"]; N_amine [label="H₃N⁺Cl⁻", pos="-3.5,0.5!"]; S_stereo [label="(S)", fontcolor="#EA4335", pos="-2.2,0.4!"];
// Positioning the ring C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"];
// Aromatic Bonds C1 -- C2 [style=solid]; C2 -- C3 [style=dashed]; C3 -- C4 [style=solid]; C4 -- C5 [style=dashed]; C5 -- C6 [style=solid]; C6 -- C1 [style=dashed];
// Substituent Bonds C4 -- C_ester [label=""]; C_ester -- O1_ester [style=dashed]; C_ester -- O2_ester [style=solid]; O2_ester -- C_methyl_ester [style=solid];
C1 -- C_ethyl_alpha [label=""]; C_ethyl_alpha -- H_alpha [style=solid]; C_ethyl_alpha -- C_ethyl_beta [style=solid]; C_ethyl_alpha -- N_amine [style=bold, arrowhead=tee, arrowtail=odot, dir=both, color="#4285F4"]; }
Caption: 2D structure of this compound.
Spectroscopic Profile for Structural Verification
Confirmation of the structure and purity of this compound is paramount. The following is a guide to the expected spectroscopic data based on its functional groups and data from analogous compounds.
Proton Nuclear Magnetic Resonance (¹H NMR):
-
Aromatic Protons: Two sets of doublets between δ 7.5-8.2 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.9 ppm.[13]
-
Benzylic Proton (-CH-): A quartet resulting from coupling with the adjacent methyl group.
-
Amine Protons (-NH₃⁺): A broad singlet, which may be exchangeable with D₂O. Its chemical shift is highly dependent on solvent and concentration.
-
Methyl Protons (-CH₃): A doublet coupled to the benzylic proton.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR):
-
Ester Carbonyl (-C=O): A signal in the range of δ 165-167 ppm.[13]
-
Aromatic Carbons: Four distinct signals in the aromatic region (δ 120-150 ppm).
-
Methoxy Carbon (-OCH₃): A signal around δ 52 ppm.[13]
-
Benzylic Carbon (-CH-): A signal in the aliphatic region.
-
Methyl Carbon (-CH₃): A signal in the upfield aliphatic region.
Infrared (IR) Spectroscopy: The hydrochloride salt form significantly influences the IR spectrum.
-
N-H Stretch: A very broad and strong absorption band from approximately 2500-3000 cm⁻¹ is expected, characteristic of an ammonium (R-NH₃⁺) salt.[14]
-
C-H Stretch: Aliphatic C-H stretches will appear just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹.[15]
-
C=O Stretch: A strong, sharp absorption band for the ester carbonyl group is expected around 1720-1730 cm⁻¹.
-
C=C Stretch: Aromatic ring vibrations typically appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS): Under typical ESI+ conditions, the spectrum will show the mass of the protonated free base (the cation).
-
Molecular Ion: A peak corresponding to [M+H]⁺ for the free amine (C₁₀H₁₃NO₂) at m/z ≈ 180.2. The molecular weight of the free base is 179.22 g/mol .[2]
-
Fragmentation: Characteristic fragmentation may include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).[2]
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal chemistry. The most direct and effective methods often involve the asymmetric catalytic reduction of imines or related precursors.[]
Conceptual Protocol: Asymmetric Reductive Amination
This protocol describes a common and efficient laboratory-scale synthesis of chiral amines from a prochiral ketone. The key to success is the choice of a chiral catalyst or auxiliary that directs the hydrogenation to one face of the intermediate imine, establishing the desired (S)-stereocenter.
Objective: To synthesize this compound from Methyl 4-acetylbenzoate.
Materials:
-
Methyl 4-acetylbenzoate
-
Ammonium source (e.g., Ammonium acetate)
-
Chiral catalyst (e.g., a Noyori-type Ru-diamine catalyst or a chiral phosphoric acid)
-
Reducing agent (e.g., H₂, formic acid)
-
Anhydrous solvent (e.g., Methanol, Toluene)
-
Hydrochloric acid (e.g., HCl in ether or isopropanol)
Step-by-Step Methodology:
-
Imine Formation: In a reaction vessel under an inert atmosphere (N₂ or Ar), dissolve Methyl 4-acetylbenzoate and the ammonium source in the anhydrous solvent. Stir at room temperature to facilitate the formation of the corresponding imine intermediate. This step is often performed in situ.
-
Asymmetric Reduction: Introduce the chiral catalyst to the reaction mixture. Pressurize the vessel with H₂ gas or add the chemical reductant (e.g., formic acid for transfer hydrogenation). The reaction is typically run at a controlled temperature until analysis (e.g., TLC or LC-MS) shows complete consumption of the starting material.
-
Causality Insight: The chiral ligand complexed to the metal catalyst creates a chiral pocket around the active site. The imine substrate can only bind in a specific orientation, exposing one face to the hydride source, thus leading to the preferential formation of the (S)-enantiomer.
-
-
Work-up and Purification: After the reaction is complete, cool the mixture, filter off the catalyst, and concentrate the solution under reduced pressure. The crude product can be purified via column chromatography to isolate the free amine.
-
Salt Formation: Dissolve the purified (S)-Methyl 4-(1-aminoethyl)benzoate free base in a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of hydrochloric acid solution dropwise while stirring.
-
Isolation: The hydrochloride salt will typically precipitate out of the solution. Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Caption: General workflow for the asymmetric synthesis of the target compound.
Analytical Characterization and Quality Control
For applications in drug development, verifying the chemical purity and, most importantly, the enantiomeric excess (e.e.) of the chiral building block is non-negotiable. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[5]
Protocol: Chiral HPLC for Enantiomeric Excess Determination
Objective: To determine the enantiomeric purity of a synthesized batch of this compound.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak or Chiralcel)
-
Mobile phase: Typically a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar modifier (e.g., Isopropanol or Ethanol), often with an amine additive (e.g., Diethylamine, DEA) to improve peak shape.
-
Sample: A dilute solution of the compound in the mobile phase.
Step-by-Step Methodology:
-
System Preparation: Equilibrate the chiral column with the pre-mixed and degassed mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.
-
Trustworthiness Insight: A stable baseline is essential for accurate integration and quantification.
-
-
Racemic Standard Injection: First, inject a sample of the racemic (50:50 mixture of R and S) compound. This is crucial to identify the retention times of both enantiomers and confirm that the method is capable of separating them (i.e., achieves baseline resolution).
-
Sample Injection: Inject a known concentration of the synthesized (S)-enantiomer sample.
-
Data Acquisition: Record the chromatogram, monitoring at a suitable UV wavelength where the compound absorbs (e.g., ~254 nm).
-
Data Analysis:
-
Identify the peaks corresponding to the (S) and (R) enantiomers based on the racemic standard run.
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
-
Self-Validation: The result is only valid if the racemic standard showed two well-resolved peaks, confirming the method's suitability.
-
Caption: Workflow for chiral HPLC analysis to determine enantiomeric purity.
Applications in Medicinal Chemistry
The utility of this compound lies in its two distinct reactive handles: the primary amine and the methyl ester. This dual functionality allows for sequential or orthogonal chemical modifications to build molecular complexity.[2]
-
Amine Functionalization: The primary amine is a versatile nucleophile. It can readily undergo reactions such as acylation to form amides, reductive amination to form secondary amines, and arylation to form diarylamines. These transformations are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR).
-
Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a different set of amides (e.g., using standard peptide coupling reagents like HATU or EDC). Alternatively, the ester can be reduced to a primary alcohol.
This synthetic versatility makes it a key intermediate in the development of drugs for various therapeutic areas, including central nervous system (CNS) and cardiovascular diseases.[3][4]
Safety, Handling, and Storage
Proper handling of all chemical reagents is critical for laboratory safety. Based on data for structurally similar compounds, this compound should be handled with care.[16]
Table 3: GHS Hazard Information (Representative)
| Hazard Statement | Description | GHS Code |
| Harmful if swallowed | May cause harm if ingested. | H302 |
| Causes skin irritation | May cause redness and irritation upon skin contact. | H315 |
| Causes serious eye irritation | May cause significant eye irritation or damage. | H319 |
| May cause respiratory irritation | Inhalation of dust may irritate the respiratory tract. | H335 |
Handling Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[16]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16]
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for proper disposal.
-
Storage: Keep the container tightly closed and store in a cool, dry, and dark location, as recommended.[9][10]
Conclusion
This compound is a high-value, versatile chiral building block that serves as a critical starting material in modern drug discovery. Its defined stereochemistry and dual functional handles provide a robust platform for the synthesis of complex and enantiomerically pure pharmaceutical agents. A thorough understanding of its chemical properties, coupled with rigorous analytical and stereochemical control, is essential for its successful application in the development of next-generation therapeutics.
References
-
Journal of the American Chemical Society. (n.d.). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate hydrochloride. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet - (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound [P64728]. Retrieved from [Link]
- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
The Royal Society of Chemistry. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Retrieved from [Link]
-
American Elements. (n.d.). Methyl 4-(1-aminoethyl)benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Retrieved from [Link]
Sources
- 2. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]
- 3. Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride [myskinrecipes.com]
- 4. Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride [myskinrecipes.com]
- 5. Chiral Building Blocks Selection - Enamine [enamine.net]
- 6. nbinno.com [nbinno.com]
- 7. (S)-3-(1-Amino-ethyl)-benzoic acid methyl ester hydrochlor… [cymitquimica.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. Methyl 4-(1-aminoethyl)benzoate | 80051-07-6 [sigmaaldrich.com]
- 10. Methyl 4-(1-aminoethyl)benzoate | 80051-07-6 [sigmaaldrich.com]
- 11. 4-氨甲基苯甲酸甲酯 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Methyl 4-(Aminomethyl)benzoate Hydrochloride | 6232-11-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. rsc.org [rsc.org]
- 14. echemi.com [echemi.com]
- 15. researchgate.net [researchgate.net]
- 16. angenechemical.com [angenechemical.com]
(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride CAS number 847728-91-0
(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride (CAS No. 847728-91-0): An In-Depth Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the strategic selection of chiral building blocks is a critical determinant of success. This compound, a key chiral amine, has emerged as a valuable intermediate in the synthesis of a multitude of pharmaceutical compounds.[1][2] Its defined stereochemistry is paramount, as the biological activity of enantiomers can differ significantly, with one often being therapeutic while the other may be inactive or even harmful.[3] This guide offers a comprehensive technical overview, grounded in scientific principles, to empower researchers and drug development professionals in the effective application of this versatile molecule.
PART 1: Core Compound Analysis
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and formulation.
| Property | Value |
| CAS Number | 847728-91-0[4][5] |
| Molecular Formula | C₁₀H₁₄ClNO₂[4] |
| Molecular Weight | 215.68 g/mol [4] |
| Appearance | White to off-white solid |
| Storage | Room temperature, dry, tightly sealed[1][6] |
The hydrochloride salt form of this compound enhances its stability and solubility, which is particularly advantageous for various chemical reactions and formulations.[1][2]
Strategic Importance in Medicinal Chemistry
α-Chiral primary amines are recognized as highly valuable and versatile synthetic intermediates, widely used in the creation of a diverse range of pharmaceuticals.[7][8] The (S)-configuration of the aminoethyl group in this specific molecule is a crucial pharmacophoric element in many biologically active compounds. This chiral center allows for specific interactions with biological targets, which is essential for the efficacy of many drugs.[1] The para-substituted methyl benzoate group provides a versatile point for further chemical modifications, making it an ideal starting material for creating diverse compound libraries for screening and lead optimization.[9]
PART 2: Synthesis and Quality Control
Asymmetric Synthesis Strategies
The production of enantiomerically pure chiral amines is a cornerstone of pharmaceutical manufacturing.[3] Asymmetric reductive amination is a prevalent and powerful method for synthesizing chiral amines.[7] This process typically involves the condensation of a carbonyl compound with an amine to form an imine, followed by an asymmetric reduction to yield the desired chiral amine.[7] Biocatalytic methods, utilizing enzymes like transaminases, have also gained prominence for their high stereoselectivity and environmentally friendly reaction conditions.[10]
Caption: Generalized Asymmetric Synthesis Workflow.
Analytical Quality Control: Ensuring Enantiomeric Purity
The determination of enantiomeric excess (ee) is a critical quality control step.[11] High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and robust technique for this purpose.[12][13] Nuclear Magnetic Resonance (NMR) spectroscopy, often with the use of chiral solvating or derivatizing agents, also serves as a powerful tool for determining enantiomeric purity.[14]
Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
-
Column Selection: A polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD) is often effective for separating amine enantiomers.[13]
-
Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and an alcohol like isopropanol or ethanol.[13] For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is crucial to improve peak shape and resolution.[13]
-
Detection: UV detection at a wavelength corresponding to the absorbance of the benzoate moiety (e.g., 230-260 nm).
-
Sample Preparation: Dissolve the hydrochloride salt in the mobile phase. It may be necessary to neutralize the sample with a suitable base to analyze the free amine form, depending on the specific column and mobile phase conditions.
-
Quantification: The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers. A racemic standard should be run to confirm peak identification and separation.
Caption: Analytical Quality Control Workflow.
PART 3: Applications in Drug Development
This compound is a versatile building block for a variety of active pharmaceutical ingredients (APIs).[15] Its utility is particularly evident in the synthesis of compounds targeting neurological disorders and in enzyme inhibition studies.[9]
Hypothetical Synthetic Application: Kinase Inhibitor Synthesis
The primary amine of this compound can be readily functionalized, for example, through amide bond formation or nucleophilic substitution reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for further synthetic transformations. This dual functionality allows for the construction of complex molecules with precise stereochemical control.
PART 4: Safety and Handling
Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][16]
-
Handling: Avoid formation of dust and aerosols.[16] Use in a well-ventilated area.[6] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[6]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[6] If on skin, wash with plenty of soap and water.[6] If inhaled, move the person into fresh air.[17] If swallowed, rinse mouth and seek medical advice.[16][17]
Conclusion
This compound is a strategically important chiral building block in pharmaceutical research and development. Its well-defined stereochemistry and versatile chemical handles make it an invaluable tool for the synthesis of enantiomerically pure drug candidates. A comprehensive understanding of its synthesis, analytical characterization, and safe handling practices, as outlined in this guide, is crucial for its effective utilization in advancing the frontiers of medicinal chemistry.
References
[11] A Head-to-Head Battle for Chiral Purity: Chiral HPLC vs. NMR with (R)-bornylamine - Benchchem. (n.d.). Retrieved from [7] Chiral Amine Synthesis. Methods, Developments and Applications - ResearchGate. (n.d.). Retrieved from Material Safety Data Sheet. (2011, June 1). Retrieved from [6] SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from [17] SAFETY DATA SHEET - TCI Chemicals. (2025, January 15). Retrieved from [18] SAFETY DATA SHEET. (2025, May 17). Retrieved from [19] A Comparative Guide to Analytical Methods for Chiral Purity Determination - Benchchem. (n.d.). Retrieved from [3] A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. (n.d.). Retrieved from [16] Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from [8] Direct catalytic asymmetric synthesis of α-chiral primary amines - RSC Publishing. (2020, July 15). Retrieved from [20] Drugs with α‐chiral amine moieties and routes for the synthesis of α‐chiral amines - ResearchGate. (n.d.). Retrieved from [1] this compound - MySkinRecipes. (n.d.). Retrieved from [2] Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride - MySkinRecipes. (n.d.). Retrieved from [10] Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC - NIH. (2024, June 25). Retrieved from [9] Methyl 4-(2-amino-ethyl)benzoate hydrochloride - Chem-Impex. (n.d.). Retrieved from [4] 847728-91-0 | (S)-4-(1-Aminoethyl)-benzoic acid methyl ester hydrochloride. (n.d.). Retrieved from [12] Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). Retrieved from [5] Safety Data Sheet - ChemScene. (n.d.). Retrieved from [21] Safety Data Sheet - Fluorochem. (n.d.). Retrieved from [22] Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride - MySkinRecipes. (n.d.). Retrieved from [23] Methyl 4-(aminomethyl)benzoate hydrochloride | C9H12ClNO2 | CID 2729253 - PubChem. (n.d.). Retrieved from [14] Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH. (n.d.). Retrieved from [13] A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). Retrieved from [24] this compound [P64728] - ChemUniverse. (n.d.). Retrieved from [15] (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block - Benchchem. (n.d.). Retrieved from [25] Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). Retrieved from [26] Methyl 4-aminobenzoate synthesis - ChemicalBook. (n.d.). Retrieved from [27] ethyl 4-methylbenzoate - Organic Syntheses Procedure. (n.d.). Retrieved from [28] What are the applications of Methyl 4-Methylbenzoate in various industries? - Guidechem. (2024, August 13). Retrieved from
Sources
- 1. This compound [myskinrecipes.com]
- 2. Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride [myskinrecipes.com]
- 3. vapourtec.com [vapourtec.com]
- 4. 847728-91-0 | (S)-4-(1-Aminoethyl)-benzoic acid methyl ester hydrochloride - Capot Chemical [capotchem.com]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.nl [fishersci.nl]
- 7. researchgate.net [researchgate.net]
- 8. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. chemimpex.com [chemimpex.com]
- 10. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]
- 16. angenechemical.com [angenechemical.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 22. Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride [myskinrecipes.com]
- 23. Methyl 4-(aminomethyl)benzoate hydrochloride | C9H12ClNO2 | CID 2729253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. chemuniverse.com [chemuniverse.com]
- 25. rsc.org [rsc.org]
- 26. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]
- 27. Organic Syntheses Procedure [orgsyn.org]
- 28. Page loading... [guidechem.com]
(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride molecular weight
An In-depth Technical Guide to (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride: Synthesis, Characterization, and Application
This guide provides an in-depth technical overview of this compound, a chiral building block of significant interest in the pharmaceutical industry. Its stereochemically defined structure makes it a valuable intermediate in the asymmetric synthesis of various active pharmaceutical ingredients (APIs). This document will cover its chemical properties, a detailed synthesis protocol, analytical characterization methods, and its applications in drug development, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Compound Properties and Identification
This compound is a chiral aromatic ester whose hydrochloride salt form enhances its stability and solubility, making it highly suitable for further chemical transformations in drug manufacturing processes.[1][2] The stereospecificity of this compound is crucial, as different enantiomers of a chiral drug can exhibit vastly different biological activities.[3]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 847728-91-0 | [4] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [4] |
| Molecular Weight | 215.68 g/mol | [4] |
| Appearance | White to yellow solid or sticky oil | [5] |
| Storage | Store in a dark, inert atmosphere, at 2-8°C | [5] |
Significance in Asymmetric Synthesis and Drug Discovery
The true value of this compound lies in its application as a chiral synthon. The presence of a primary amine and a methyl ester on a benzene ring provides two reactive sites for a wide range of chemical modifications, including amidation, acylation, and alkylation.[3] This versatility makes it an essential precursor in the synthesis of complex, enantiomerically pure molecules.
This compound is particularly employed in the development of pharmaceuticals targeting neurological disorders and as an intermediate for central nervous system and cardiovascular medications.[1][2][6] Its structure is integral to creating active pharmaceutical ingredients with high enantiomeric purity, which is a critical factor for drug efficacy and safety.[1][2][3]
Synthesis and Purification: A Step-by-Step Protocol
The most common and efficient method for synthesizing enantiomerically pure amines like (S)-Methyl 4-(1-aminoethyl)benzoate is through asymmetric reductive amination of a prochiral ketone. This process typically involves a chiral catalyst or auxiliary to control the stereochemical outcome.
Proposed Synthesis Workflow: Asymmetric Reductive Amination
The following protocol describes a plausible synthetic route. The causality behind experimental choices is to ensure high yield and high enantiomeric excess.
Step 1: Synthesis of the Ketone Precursor (Methyl 4-acetylbenzoate)
-
Rationale: This step creates the foundational prochiral ketone.
-
Procedure:
-
To a solution of 4-acetylbenzoic acid in methanol, add a catalytic amount of sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the acid with a mild base like sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 4-acetylbenzoate.
-
Step 2: Asymmetric Reductive Amination
-
Rationale: This is the key stereochemistry-determining step. A chiral catalyst (e.g., a transition metal complex with a chiral ligand) or a biocatalyst (e.g., an engineered transaminase) is used to selectively form the (S)-enantiomer.
-
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., argon), dissolve methyl 4-acetylbenzoate in a suitable solvent (e.g., dichloromethane or an aqueous buffer for biocatalysis).
-
Add the chiral catalyst or biocatalyst and an ammonia source (e.g., ammonium formate or ammonia gas).
-
Introduce a reducing agent (e.g., a borohydride derivative for chemical catalysis or a cofactor recycling system for biocatalysis).
-
Stir the reaction at a controlled temperature until completion, as monitored by HPLC.
-
Step 3: Formation of the Hydrochloride Salt and Purification
-
Rationale: The hydrochloride salt improves the stability and handling of the final product. Purification is essential to remove any unreacted starting materials, byproducts, and the opposite enantiomer.
-
Procedure:
-
After the reaction is complete, perform a work-up to remove the catalyst and other reagents.
-
Dissolve the crude (S)-Methyl 4-(1-aminoethyl)benzoate in a suitable solvent like diethyl ether or ethyl acetate.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the hydrochloride salt.
-
Filter the resulting solid and wash with a cold, non-polar solvent to remove impurities.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., methanol/ether) to achieve high chemical and enantiomeric purity.
-
Visualization of the Synthesis Workflow
Sources
- 1. Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride [myskinrecipes.com]
- 2. Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride [myskinrecipes.com]
- 3. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. Methyl 4-(1-aminoethyl)benzoate | 80051-07-6 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride: Structure, Stereochemistry, and Synthetic Applications
Abstract
(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride is a pivotal chiral building block in modern medicinal chemistry. Its stereochemically defined structure, featuring a primary amine at a chiral center and a reactive methyl ester on a phenyl ring, renders it an invaluable intermediate for the asymmetric synthesis of a variety of active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its core structural features, the critical importance of its stereochemistry, detailed synthetic methodologies for its preparation with high enantiomeric purity, and its applications in drug development. By synthesizing technical data with practical, field-proven insights, this document serves as an essential resource for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction: The Significance of Chiral Amines in Drug Design
Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit different pharmacological, toxicological, and pharmacokinetic profiles. Consequently, the ability to selectively synthesize a single enantiomer of a drug is a critical aspect of modern drug development.
Chiral amines, in particular, are ubiquitous structural motifs in a vast array of pharmaceuticals.[1] this compound belongs to this crucial class of compounds. Its utility lies in its bifunctional nature: the primary amine provides a nucleophilic handle for the introduction of diverse substituents, while the methyl ester can be readily hydrolyzed or converted to an amide. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in subsequent synthetic transformations.[2]
This guide will delve into the specific attributes of the (S)-enantiomer, providing a detailed exploration of its structure, stereochemistry, and the primary synthetic routes to access this molecule with high optical purity.
Molecular Structure and Stereochemistry
The chemical identity of this compound is defined by its unique arrangement of functional groups around a central benzene ring.
Key Structural Features:
-
Benzene Ring: A para-substituted aromatic core.
-
Methyl Ester Group (-COOCH₃): An electron-withdrawing group that can be a site for further chemical modification.
-
(S)-1-Aminoethyl Group [-CH(NH₂)CH₃]: This substituent contains the sole chiral center of the molecule.
-
Hydrochloride Salt (-HCl): The amine group is protonated, forming a salt with hydrochloric acid, which improves the compound's handling and solubility characteristics.
| Property | Value |
| IUPAC Name | methyl 4-[(1S)-1-aminoethyl]benzoate hydrochloride |
| CAS Number | 847728-91-0[1][3] |
| Molecular Formula | C₁₀H₁₄ClNO₂[1] |
| Molecular Weight | 215.68 g/mol [1][3] |
The (S)-Stereocenter: The Key to Biological Specificity
The absolute configuration at the chiral carbon, designated as (S) according to the Cahn-Ingold-Prelog priority rules, is the most critical feature of this molecule from a pharmaceutical perspective. The precise spatial orientation of the amino group, methyl group, and the phenyl ring is often essential for the specific binding interactions with biological targets such as enzymes and receptors. The use of the enantiomerically pure (S)-form is crucial to ensure the desired therapeutic effect and to minimize potential off-target effects or toxicity that could arise from the (R)-enantiomer.
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of the target molecule.
Synthetic Strategies: Achieving Enantiomeric Purity
The synthesis of enantiomerically pure this compound primarily relies on two strategic approaches: asymmetric synthesis and chiral resolution.
Asymmetric Synthesis: The Preferred Industrial Route
Asymmetric synthesis aims to directly generate the desired (S)-enantiomer from a prochiral precursor, thereby avoiding the loss of 50% of the material inherent in classical resolution methods.[4] The most efficient and widely adopted method is the asymmetric reductive amination of methyl 4-acetylbenzoate.[5]
This transformation involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced stereoselectively by a chiral catalyst in the presence of a hydrogen source.
Diagram 2: Retrosynthetic Analysis
Caption: Retrosynthesis of the target molecule.[5]
This protocol outlines a general procedure for the asymmetric reductive amination of methyl 4-acetylbenzoate. The choice of the chiral catalyst is paramount for achieving high enantioselectivity for the (S)-enantiomer. Typically, this involves a transition metal complex (e.g., Ruthenium, Rhodium, or Iridium) with a chiral phosphine ligand. For the synthesis of the (S)-amine, a catalyst with the corresponding stereochemistry, such as one based on an (S)-BINAP derivative, would be selected.
Materials:
-
Methyl 4-acetylbenzoate
-
Ammonia source (e.g., ammonium acetate, ammonia in methanol)
-
Chiral catalyst (e.g., a chiral Ruthenium or Iridium complex with an (S)-ligand)
-
Reducing agent (e.g., hydrogen gas, formic acid/triethylamine mixture)
-
Anhydrous solvent (e.g., methanol, dichloromethane)
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Reaction Setup: In a reaction vessel purged with an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-acetylbenzoate and the chiral catalyst in the anhydrous solvent.
-
Amine Source Addition: Add the ammonia source to the reaction mixture.
-
Reduction: Introduce the reducing agent. If using hydrogen gas, pressurize the reactor to the specified pressure. If using a transfer hydrogenation source like formic acid/triethylamine, add it to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the designated temperature for the required duration. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, carefully quench the reaction. The method will depend on the reducing agent used. Remove the catalyst, often by filtration through a pad of silica gel or celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield (S)-Methyl 4-(1-aminoethyl)benzoate.
-
Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of hydrochloric acid (e.g., in isopropanol or ether) to precipitate the hydrochloride salt. Filter and dry the solid product.
Causality in Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial as many transition metal catalysts are sensitive to oxygen, which can lead to catalyst deactivation and reduced efficiency.
-
Anhydrous Solvent: Water can interfere with the reaction, potentially hydrolyzing the imine intermediate or reacting with the catalyst.
-
Chiral Catalyst Selection: The choice of the metal and, more importantly, the chiral ligand dictates the stereochemical outcome of the reduction. The ligand creates a chiral environment around the metal center, forcing the hydride to add to one face of the imine preferentially.
Chiral Resolution of Racemic Mixtures
An alternative, albeit less atom-economical, approach is the resolution of a racemic mixture of methyl 4-(1-aminoethyl)benzoate.[4] This method involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated by fractional crystallization.[6]
Materials:
-
Racemic methyl 4-(1-aminoethyl)benzoate
-
Chiral resolving agent (e.g., (+)-O,O'-Dibenzoyl-D-tartaric acid for resolving the (S)-amine)
-
Suitable solvent (e.g., methanol, ethanol)
-
Base (e.g., sodium hydroxide) for liberation of the free amine
-
Acid (e.g., hydrochloric acid) for salt formation
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic methyl 4-(1-aminoethyl)benzoate in a suitable solvent. Add a solution of the chiral resolving agent (approximately 0.5 molar equivalents).
-
Fractional Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly. The less soluble diastereomeric salt will crystallize out.
-
Isolation: Collect the crystals by filtration. The enantiomeric purity of the crystallized salt can be enhanced by recrystallization.
-
Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., aqueous sodium hydroxide) to break the salt and liberate the free (S)-amine. Extract the amine into an organic solvent.
-
Final Product Formation: Dry the organic extract, concentrate it, and form the hydrochloride salt as described in the asymmetric synthesis protocol.
Diagram 3: Experimental Workflow for Chiral Resolution
Caption: Workflow for chiral resolution.
Characterization and Analytical Methods
The identity, purity, and enantiomeric excess of synthesized this compound must be rigorously confirmed using standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy group protons, the benzylic proton (quartet), the methyl protons of the ethyl group (doublet), and the amine protons (broad singlet). The integration of these signals should be consistent with the molecular structure. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, the chiral benzylic carbon, and the methyl carbon of the ethyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the free amine (m/z = 179.22) would be expected under appropriate ionization conditions. |
| Chiral HPLC | Analysis on a chiral stationary phase is essential to determine the enantiomeric excess (e.e.) of the product. The synthesized (S)-enantiomer should show a single major peak at the retention time corresponding to one of the enantiomers from a racemic standard. |
While a publicly available, experimentally verified spectrum for this specific compound is not readily found, the expected chemical shifts can be inferred from similar structures. For instance, in the ¹H NMR spectrum, the aromatic protons would appear as two doublets in the range of 7.5-8.0 ppm. The methoxy protons would be a singlet around 3.9 ppm. The benzylic CH proton would be a quartet around 4.5 ppm, coupled to the adjacent methyl group, which would appear as a doublet around 1.5 ppm. The NH₃⁺ protons would likely be a broad signal at a higher chemical shift.
Applications in Drug Development
This compound is a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical industry. While its direct application in a specific blockbuster drug is not prominently documented in publicly available literature, its structural motif is present in numerous developmental and patented compounds. Chiral benzylic amines are key components in a range of therapeutic agents, including those targeting neurological and cardiovascular diseases.[2]
For example, the structural analogue, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, is a key intermediate in the synthesis of Sitagliptin , a widely used anti-diabetic drug.[1] This highlights the importance of such chiral amino acid derivatives in the construction of modern pharmaceuticals. The (S)-Methyl 4-(1-aminoethyl)benzoate scaffold provides a stereochemically defined platform for chemists to build upon, ensuring the final API possesses the correct chirality for optimal efficacy and safety.
Conclusion
This compound stands as a testament to the importance of stereochemistry in modern drug design and synthesis. Its value is derived from the precise three-dimensional arrangement of its functional groups, which serves as a foundational element for the construction of enantiomerically pure pharmaceutical agents. The continued development of efficient and highly selective synthetic methods, such as asymmetric reductive amination, ensures the reliable and scalable production of this and other critical chiral building blocks. This in-depth guide has provided a technical framework for understanding the structure, stereochemistry, and synthesis of this important compound, offering valuable insights for professionals dedicated to the advancement of pharmaceutical sciences.
References
-
Kim, J., Khobragade, T. P., & Kim, B. G. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 737131. [Link]
-
MySkinRecipes. (n.d.). Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride. Retrieved January 3, 2026, from [Link]
-
PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate hydrochloride. Retrieved January 3, 2026, from [Link]
- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
Hsiao, Y., et al. (2004). Highly Efficient Asymmetric Synthesis of Sitagliptin. ResearchGate. [Link]
- Google Patents. (n.d.). WO2009064476A1 - Preparation of sitagliptin intermediate.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 3, 2026, from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved January 3, 2026, from [Link]
- Google Patents. (n.d.). US9493425B2 - Method for preparing benzimidazole derivatives.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved January 3, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved January 3, 2026, from [Link]
- Google Patents. (n.d.). WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.
-
PubMed. (2009). Direct asymmetric reductive amination. Retrieved January 3, 2026, from [Link]
- Google Patents. (n.d.). US2442797A - Para-amino benzoic acid esters.
-
ChemUniverse. (n.d.). This compound. Retrieved January 3, 2026, from [Link]
Sources
- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]
- 6. WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
A Technical Guide to the Solubility Profiling of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride
Abstract
This technical guide provides a comprehensive framework for determining the aqueous solubility of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride, a chiral intermediate crucial in pharmaceutical synthesis. In the absence of extensive public solubility data, this document outlines the fundamental principles and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to generate reliable and reproducible solubility profiles. We delve into the critical distinction between thermodynamic and kinetic solubility, the impact of physicochemical properties such as pH and crystal polymorphism, and provide step-by-step methodologies for the gold-standard shake-flask method and potentiometric titrations. Analytical quantification techniques, including High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy, are discussed in the context of ensuring data integrity. This guide is designed to empower researchers to build a robust understanding of the solubility characteristics of this compound, a cornerstone for successful formulation and drug development.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that dictates the bioavailability, formulation, and ultimately, the therapeutic efficacy of an active pharmaceutical ingredient (API).[1][2] For a compound like this compound, understanding its solubility is not merely an academic exercise but a critical step in the drug development pipeline.[3] Poor aqueous solubility can lead to significant challenges, including inadequate absorption and low bioavailability, potentially causing promising drug candidates to fail in later stages.[3][4]
This guide addresses the practical need for a robust methodology to determine the solubility of this specific chiral hydrochloride salt. As a hydrochloride salt of a primary amine, its solubility is expected to be significantly influenced by pH.[5][6][7] The amine group can be protonated, leading to the formation of a more water-soluble salt.[5] Therefore, a comprehensive solubility profile across a physiologically relevant pH range is essential.
Thermodynamic vs. Kinetic Solubility: A Foundational Distinction
Before embarking on experimental determination, it is crucial to understand the two primary types of solubility measurements: thermodynamic and kinetic.[4][8][9]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a given temperature and pressure.[4][10] It represents a true equilibrium state between the dissolved and undissolved solid.[8][9] The shake-flask method is the gold standard for determining thermodynamic solubility.[11][12]
-
Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when introduced into an aqueous medium.[4][10][13] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly dependent on the specific assay conditions.[14][15] While useful for high-throughput screening in early discovery, thermodynamic solubility is more relevant for formulation and development.[4][10][13]
This guide will focus on the determination of thermodynamic solubility, which provides the most accurate and reliable data for drug development decisions.
Physicochemical Properties Influencing Solubility
The solubility of this compound is governed by a combination of its intrinsic chemical structure and the external environment.
Impact of pH and pKa
As an amine hydrochloride salt, the pH of the aqueous medium is arguably the most critical factor influencing its solubility. The primary amine group will exist in equilibrium between its protonated (R-NH3+) and neutral (R-NH2) forms. The pKa of the conjugate acid (R-NH3+) will determine the pH at which this transition occurs.
-
At pH values significantly below the pKa, the protonated, more soluble form will dominate.
-
As the pH approaches and surpasses the pKa, the concentration of the less soluble free base form will increase, leading to a decrease in overall solubility.
Therefore, determining the pKa of the compound is a vital precursor to designing a comprehensive pH-solubility study. Potentiometric titration is a reliable method for determining pKa values.[16][17][18][19]
Crystal Polymorphism
The solid-state properties of a compound can have a profound impact on its solubility.[20] Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice.[21][22] These different forms can exhibit different physical properties, including solubility and dissolution rate.[20][23]
-
Metastable Forms: These are less thermodynamically stable and generally exhibit higher solubility.[20][21] However, they can convert to a more stable, less soluble form over time, especially in solution.[21][24]
-
Stable Form: This is the most thermodynamically stable polymorph with the lowest free energy and typically the lowest solubility.[22]
It is crucial to characterize the solid form of this compound before and after solubility experiments to ensure that the measured solubility corresponds to a known and stable crystal form. Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are essential for this characterization.[25]
Experimental Determination of Thermodynamic Solubility
The following section provides detailed protocols for determining the thermodynamic solubility of this compound.
The Shake-Flask Method: The Gold Standard
The shake-flask method is the most reliable technique for determining equilibrium solubility.[11][12] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a sufficient period.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Method.
Detailed Protocol
-
Preparation:
-
Accurately weigh an amount of this compound into multiple glass vials, ensuring an excess of solid will remain after equilibrium is reached.
-
Add a precise volume of the desired aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 6.8 as per ICH guidelines) to each vial.[26][27][28][29] The temperature of the buffer should be controlled, typically at 25°C or 37°C.[26][27][28]
-
Include control vials with buffer only.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or rotator.
-
Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[11] It is advisable to take time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.[30]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand at the experimental temperature to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the dissolved compound from the undissolved solid by either centrifugation or filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially high results.[2]
-
-
Quantification:
-
Solid Phase Analysis:
-
Recover the remaining solid from the vials.
-
Dry the solid and analyze it using techniques like XRPD to check for any changes in the crystal form during the experiment.
-
Potentiometric Titration for pKa and Solubility Determination
Potentiometric titration is a powerful technique that can be used to determine both the pKa and the intrinsic solubility of ionizable compounds.[16][17][18][34] This method involves monitoring the pH of a suspension of the compound as a titrant (acid or base) is added.
Conceptual Diagram
Caption: Conceptual setup for potentiometric titration.
Methodology Outline
-
Create a suspension of a known amount of this compound in purified water.
-
Titrate the suspension with a standardized solution of sodium hydroxide (NaOH).
-
Record the pH of the suspension after each addition of titrant, allowing the system to equilibrate.
-
The resulting titration curve will show a plateau region where the solid is dissolving and neutralizing the added base.
-
The pKa can be determined from the Henderson-Hasselbalch equation at the half-equivalence point.
-
The intrinsic solubility of the free base can be calculated from the pH and the amount of titrant added at the point where all the solid has dissolved.[16][17][18]
Analytical Quantification
Accurate and validated analytical methods are paramount for reliable solubility data.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for quantifying the concentration of dissolved API due to its specificity, sensitivity, and ability to separate the parent compound from any potential degradants or impurities.[25][35]
-
Method: A reversed-phase HPLC method with UV detection is typically suitable. A C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
-
Validation: The method should be validated for linearity, accuracy, and precision in the expected concentration range.
-
Calibration: A multi-point calibration curve should be generated using standards of known concentration to ensure accurate quantification.
UV-Vis Spectrophotometry
For high-throughput screening or when a simpler method is desired, UV-Vis spectrophotometry can be used, provided the compound has a suitable chromophore and there are no interfering excipients or degradants.[31][33]
-
Method: The absorbance of the diluted, saturated solution is measured at the wavelength of maximum absorbance (λmax).
-
Limitations: This method is less specific than HPLC and can be prone to interference from anything else in the solution that absorbs at the same wavelength.[33][36] Its sensitivity might also be a limiting factor for poorly soluble compounds.[2]
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and concise table.
Table 1: Example Solubility Data Table for this compound at 25°C
| pH of Buffer | Mean Solubility (mg/mL) | Standard Deviation | Mean Solubility (mM) |
| 1.2 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| 4.5 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| 6.8 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| [Other pH] | [Experimental Value] | [Experimental Value] | [Calculated Value] |
Note: Data to be populated from experimental results. Molar mass of the hydrochloride salt should be used for conversions.
When interpreting the data, it is essential to correlate the solubility with the pH of the medium and the pKa of the compound. A plot of solubility versus pH will provide a clear visual representation of this relationship. Any observed changes in the solid form after the experiment must be noted, as this could indicate that the measured solubility is that of a different, potentially more stable, polymorph.
Conclusion
Determining the solubility of this compound is a multi-faceted process that requires careful experimental design, precise execution, and robust analytical methods. By following the principles and protocols outlined in this guide, researchers can generate high-quality, reliable solubility data. This information is indispensable for guiding formulation strategies, ensuring consistent product performance, and ultimately contributing to the successful development of new pharmaceutical products. A thorough understanding of both thermodynamic and kinetic solubility, coupled with an awareness of the influence of pH and solid-state properties, forms the bedrock of a scientifically sound preformulation assessment.
References
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
International Journal of Pharmacy and Technology. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
ACS Publications - Analytical Chemistry. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]
-
ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
-
PubMed. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]
-
PubMed. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. [Link]
-
PubMed. (n.d.). In vitro solubility assays in drug discovery. [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
JoVE. (2024). Factors Affecting Dissolution: Polymorphism, Amorphism and Pseudopolymorphism. [Link]
-
Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
SpringerLink. (n.d.). Effects of polymorphism and solid-state solvation on solubility and dissolution rate. [Link]
-
ResearchGate. (n.d.). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water | Request PDF. [Link]
-
PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. [Link]
-
ACS Publications - Analytical Chemistry. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
-
ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
ACS Publications - Crystal Growth & Design. (2018). Estimation of the Solubility of Metastable Polymorphs: A Critical Review. [Link]
-
American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
-
Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
PubMed Central. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]
-
ResearchGate. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]
-
Dissolution Technologies. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing. [Link]
-
ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]
-
EMA. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]
-
PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate hydrochloride. [Link]
-
Ministry of Health and Welfare, Taiwan. (n.d.). ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. [Link]
-
University of Glasgow Theses. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]
-
Altasciences. (n.d.). ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API. [Link]
-
ResearchGate. (2025). (PDF) Analysis of two active pharmaceutical ingredients (API) products using UV spectrophotometry with multi-component analysis and a fiber optic dissolution analyzer. [Link]
-
ACS Publications - Molecular Pharmaceutics. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]
-
PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]
-
PubChem. (n.d.). Methyl 4-(2-aminoethyl)benzoate hydrochloride. [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?. [Link]
-
MySkinRecipes. (n.d.). Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride. [Link]
-
World Health Organization (WHO). (n.d.). Annex 4. [Link]
-
ResearchGate. (2025). (PDF) Analytical Method Selection for Drug Product Dissolution Testing. [Link]
-
Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. [Link]
-
Sciencemadness.org. (2010). Analytical Chemistry - Precipitate. [Link]
-
AMERICAN ELEMENTS. (n.d.). Methyl 4-(1-aminoethyl)benzoate. [Link]
Sources
- 1. rheolution.com [rheolution.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. quora.com [quora.com]
- 6. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 7. Sciencemadness Discussion Board - Analytical Chemistry - Precipitate - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. enamine.net [enamine.net]
- 14. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 20. mt.com [mt.com]
- 21. Video: Factors Affecting Dissolution: Polymorphism, Amorphism and Pseudopolymorphism [jove.com]
- 22. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. altasciences.com [altasciences.com]
- 26. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 27. database.ich.org [database.ich.org]
- 28. ema.europa.eu [ema.europa.eu]
- 29. capa.org.tw [capa.org.tw]
- 30. downloads.regulations.gov [downloads.regulations.gov]
- 31. pharmatutor.org [pharmatutor.org]
- 32. bioassaysys.com [bioassaysys.com]
- 33. dissolutiontech.com [dissolutiontech.com]
- 34. researchgate.net [researchgate.net]
- 35. who.int [who.int]
- 36. researchgate.net [researchgate.net]
A Spectroscopic Guide to (S)-Methyl 4-(1-aminoethyl)benzoate Hydrochloride: An In-depth Technical Guide
Introduction
(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride is a chiral molecule of significant interest in pharmaceutical and fine chemical synthesis. Its stereospecific nature, containing a primary amine and a methyl ester, makes it a valuable building block for the creation of enantiomerically pure active pharmaceutical ingredients (APIs). The precise characterization of such chiral intermediates is paramount to ensure the stereochemical integrity, purity, and ultimately, the efficacy and safety of the final drug product. This guide provides a comprehensive analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. The insights provided herein are grounded in established spectroscopic principles and data from structurally related compounds, offering a robust framework for researchers, scientists, and drug development professionals.
Molecular Structure and Key Features
The structural integrity of this compound is defined by several key features that give rise to its characteristic spectral fingerprint. The molecule possesses a chiral center at the benzylic carbon, a para-substituted aromatic ring, a methyl ester group, and a protonated primary amine in its hydrochloride salt form. Each of these components will be interrogated by the spectroscopic methods discussed.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a chiral compound like this compound, NMR not only confirms the connectivity of atoms but can also be used to assess enantiomeric purity, often with the aid of chiral solvating agents.[1]
Methodology: Sample Preparation and Acquisition
A standard protocol for acquiring NMR spectra of the hydrochloride salt would involve dissolving the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), to ensure solubility and minimize interfering solvent signals. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[2][3]
Protocol:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a 5 mm NMR tube.
-
Add a small amount of TMS as an internal standard (δ 0.00 ppm).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher to ensure adequate signal dispersion.
¹H NMR Spectral Analysis
The proton NMR spectrum will provide information on the chemical environment, multiplicity, and integration of each unique proton in the molecule. The protonation of the amino group to form the ammonium salt will have a significant downfield shifting effect on the adjacent protons.
Predicted ¹H NMR Spectral Data:
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~1.6-1.8 | Doublet (d) | 3H | -CH₃ (ethyl) | Coupled to the adjacent methine proton (b). |
| b | ~4.5-4.7 | Quartet (q) | 1H | -C*H-(NH₃⁺) | Chiral methine proton, deshielded by the adjacent ammonium and aromatic ring. |
| c | ~3.9-4.1 | Singlet (s) | 3H | -O-CH₃ (ester) | Characteristic singlet for a methyl ester. |
| d | ~7.6-7.8 | Doublet (d) | 2H | Aromatic (ortho to ethyl) | Aromatic protons deshielded by the adjacent ethylammonium group. |
| e | ~8.0-8.2 | Doublet (d) | 2H | Aromatic (ortho to ester) | Aromatic protons strongly deshielded by the electron-withdrawing ester group. |
| f | ~8.5-9.0 | Broad Singlet | 3H | -NH₃⁺ | Protons on the nitrogen, often broad and may exchange with residual water in the solvent. |
Note: Chemical shifts are predicted based on data for structurally similar compounds and general substituent effects in D₂O or CD₃OD. Actual values may vary depending on the solvent and concentration.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The broad chemical shift range allows for the resolution of each unique carbon atom.[4]
Predicted ¹³C NMR Spectral Data:
| Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | ~20-22 | -CH₃ (ethyl) | Aliphatic methyl carbon. |
| 2 | ~52-54 | -O-CH₃ (ester) | Methyl ester carbon.[3] |
| 3 | ~55-58 | -C*H-(NH₃⁺) | Chiral methine carbon, deshielded by the ammonium group. |
| 4 | ~128-130 | Aromatic CH (ortho to ethyl) | Aromatic methine carbons. |
| 5 | ~130-132 | Aromatic CH (ortho to ester) | Aromatic methine carbons deshielded by the ester. |
| 6 | ~133-135 | Aromatic C (ipso to ester) | Quaternary carbon attached to the ester, deshielded. |
| 7 | ~145-148 | Aromatic C (ipso to ethyl) | Quaternary carbon attached to the ethylammonium group. |
| 8 | ~166-168 | C=O (ester) | Carbonyl carbon of the ester group.[4] |
Note: Chemical shifts are predicted based on typical values for similar functional groups.[5] Actual values will depend on the experimental conditions.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Methodology: Sample Preparation and Acquisition
The IR spectrum of a solid sample like this compound is typically obtained using the Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR).
Protocol (KBr Pellet):
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquire the IR spectrum using an FTIR spectrometer.
IR Spectral Analysis
The IR spectrum will show characteristic absorption bands for the ammonium salt, the ester carbonyl, and the aromatic ring. The protonation of the amine to an ammonium salt is a key diagnostic feature.[6]
Predicted FT-IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |
| ~3100-2800 | Strong, Broad | N-H stretch | -NH₃⁺ (Ammonium) | Broad absorption due to the stretching of the N-H bonds in the ammonium salt. |
| ~3000-2900 | Medium | C-H stretch | Aromatic & Aliphatic | Stretching vibrations of C-H bonds on the aromatic ring and the ethyl and methyl groups.[7] |
| ~1720-1700 | Strong, Sharp | C=O stretch | Ester | Characteristic strong absorption for a conjugated ester carbonyl.[8] |
| ~1610 & ~1500 | Medium-Weak | C=C stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |
| ~1280 & ~1110 | Strong | C-O stretch | Ester | Asymmetric and symmetric C-O-C stretching of the ester group.[8] |
| ~1550 | Medium | N-H bend | -NH₃⁺ (Ammonium) | Bending vibration of the ammonium group. |
The presence of the broad N-H stretching band for the ammonium group and the strong C=O stretch for the ester are the most prominent and diagnostic features in the IR spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the confirmation of the molecular weight and insights into the molecular structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like amino acid ester hydrochlorides.
Methodology: Sample Preparation and Acquisition
Protocol (ESI-MS):
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infuse the solution directly into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
Mass Spectral Analysis
In positive mode ESI-MS, the molecule is expected to be detected as the protonated free amine, [M+H]⁺, where M is the free base (S)-Methyl 4-(1-aminoethyl)benzoate. The molecular weight of the free base is 179.22 g/mol .
Predicted ESI-MS Data:
| m/z | Ion | Rationale |
| 180.1 | [M+H]⁺ | The molecular ion of the free base with an additional proton, representing the intact cation. |
| 163.1 | [M+H - NH₃]⁺ | Loss of ammonia from the protonated molecule, a common fragmentation for primary amines. |
| 121.1 | [M+H - COOCH₃ - H₂]⁺ | Fragmentation involving the loss of the methoxycarbonyl group. |
| 105.1 | [C₇H₅O]⁺ | A potential fragment corresponding to the benzoyl cation. |
The fragmentation pattern of aminobenzoate esters can be complex, with competitive pathways including alkyl-radical loss and alkene loss from the ester group.[9][10]
Fragmentation Pathway
The primary fragmentation pathway in ESI-MS/MS of the [M+H]⁺ ion at m/z 180.1 would likely involve the loss of neutral molecules.
Caption: Predicted ESI-MS fragmentation of (S)-Methyl 4-(1-aminoethyl)benzoate.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, from the detailed atomic connectivity and stereochemistry provided by NMR, to the functional group identification by IR, and the molecular weight and fragmentation patterns from MS. This guide, based on established principles and data from analogous structures, serves as an authoritative resource for scientists engaged in the synthesis and characterization of this important chiral building block. The protocols and predicted spectral data herein provide a solid foundation for the quality control and assurance necessary in modern drug discovery and development.
References
- Gualtieri, F. (2009). Chiral Recognition by NMR Spectroscopy. In Chirality in Drug Research. Wiley-VCH Verlag GmbH & Co. KGaA.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- de Hoffmann, E., & Stroobant, V. (2007).
- Field, L. D., Li, H., & Magill, A. M. (2013).
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Esterification. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of Benzoate Esters. Retrieved from [Link]
-
Tharapiwattananon, N., et al. (2017). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-amino (A), 3-amino (B), 2-aminobenzoic acid (C), the optimized molecular structures, and their relative energies. ResearchGate. Retrieved from [Link]
-
Suhm, M. A., et al. (2018). Temperature-dependent intensity anomalies in amino acid esters: Weak hydrogen bonds in protected glycine, alanine and valine. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Wijesinghe, M. B., & Vithanage, C. R. (2016). Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
-
University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]
-
Oregon State University. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Navigating the Safety Profile of (S)-Methyl 4-(1-aminoethyl)benzoate Hydrochloride: A Technical Guide for Researchers
Executive Summary: (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride is a chiral building block with significant applications in pharmaceutical and chemical synthesis. This guide provides a comprehensive overview of its material safety, handling protocols, and emergency procedures. It is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. A thorough review of available safety data has been conducted; however, a complete, verified Safety Data Sheet (SDS) for the specific CAS number 352351-51-0 is not publicly available. Therefore, this guide synthesizes information from the closest available structural analogs and general principles of chemical safety to provide a robust framework for risk mitigation.
Compound Identification and a Note on Data Specificity
This compound is a specific stereoisomer of a substituted amino acid ester. Its hydrochloride salt form generally confers greater stability and water solubility.
| Identifier | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 215.68 g/mol |
| CAS Number | 352351-51-0 (User specified) |
Important Note on Data Integrity: As of the date of this publication, a comprehensive, manufacturer-verified Safety Data Sheet (SDS) for CAS number 352351-51-0 was not found in publicly accessible databases. The hazard information presented in this guide is primarily based on data for a closely related compound, this compound with CAS number 847728-91-0, and is supplemented with best practices derived from SDSs of structurally similar amino acid ester hydrochlorides.[1] Researchers must exercise caution and should consider this guide a starting point for a thorough risk assessment, which should be updated if a specific SDS for CAS 352351-51-0 becomes available.
Hazard Identification and GHS Classification
Based on the available data for the analogous compound, this compound is classified as a hazardous substance.[1] The primary risks are associated with irritation and acute toxicity if ingested.
GHS Pictogram:
Signal Word: Warning
GHS Hazard Statements: [1]
| Code | Statement | Classification |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation |
Precautionary Statements (Selected): [1][2]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Safe Handling and Engineering Controls: A Protocol-Driven Approach
The primary routes of exposure are inhalation of the powder, skin and eye contact, and ingestion. The following protocols are designed to minimize these risks.
Engineering Controls: The First Line of Defense
The causality behind recommending specific engineering controls is to contain the powdered substance at the source, preventing its dissemination into the laboratory environment.
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood. This is crucial to prevent inhalation of airborne particles.[2]
-
Weighing Operations: Use of a ventilated balance enclosure is highly recommended for weighing operations to minimize the generation of dust.
Standard Operating Procedure for Handling
This protocol is a self-validating system, ensuring that each step minimizes exposure risk.
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is decontaminated. Assemble all necessary equipment (spatulas, weigh boats, containers) within the hood.
-
Personal Protective Equipment (PPE) Donning: Don appropriate PPE as detailed in Section 5. This is a critical step to prevent direct contact.[3]
-
Dispensing: Carefully dispense the required amount of the compound, avoiding actions that could create dust (e.g., dropping, vigorous scraping).
-
Post-Handling: Tightly seal the source container. Decontaminate all surfaces and equipment used.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after work is complete.[2]
Caption: Workflow for safe handling of powdered chemical reagents.
Storage and Stability
Proper storage is essential to maintain the integrity of the compound and prevent accidents.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents.[4]
-
Container: Use the original manufacturer's container or a clearly labeled, appropriate substitute.
-
Access: Store in a locked cabinet or a restricted-access area to prevent unauthorized use.
Personal Protective Equipment (PPE) Recommendations
The selection of PPE is dictated by the identified hazards of skin, eye, and respiratory irritation.[5]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles.[6]
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed if contaminated.[4]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if handling outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.[6]
Emergency Procedures: First Aid and Spill Response
Rapid and correct response to an exposure or spill is critical.
First-Aid Measures
These protocols are based on standard chemical first-aid procedures for irritants and orally toxic substances.[2]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, seek medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
Spill and Leak Containment
The objective is to contain the spill without creating additional airborne dust.
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.[2]
-
Clean: Decontaminate the spill area thoroughly.
Disposal Considerations
Disposal of this compound and its contaminated materials must be handled as hazardous waste.
-
Procedure: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.[7]
-
Containers: Empty containers may retain product residue and should be treated as hazardous waste.
References
-
PubChem. Methyl 4-(aminomethyl)benzoate hydrochloride. National Center for Biotechnology Information. [Link]
-
Hisco. Safety Data Sheet Mat & Table Top Cleaner.[Link]
-
Qualitek. Safety Data Sheet 4. First Aid Measures.[Link]
-
Angene Chemical. Safety Data Sheet - (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride.[Link]
-
PubChem. Methyl 4-(aminomethyl)benzoate. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 4-(2-aminoethyl)benzoate hydrochloride. National Center for Biotechnology Information. [Link]
-
SciSupplies. this compound, 98.0%, 1g.[Link]
-
OSHA. Personal Protective Equipment. Occupational Safety and Health Administration. [Link]
-
OSHA. 1910.132 - General requirements. Occupational Safety and Health Administration. [Link]
Sources
- 1. This compound, 98.0%, 1g [scisupplies.eu]
- 2. angenechemical.com [angenechemical.com]
- 3. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 4. fishersci.ca [fishersci.ca]
- 5. osha.gov [osha.gov]
- 6. media.hiscoinc.com [media.hiscoinc.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
A Comprehensive Technical Guide to the Asymmetric Synthesis of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride
Abstract
This technical guide provides an in-depth exploration of the enantioselective synthesis of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride, a chiral building block of significant interest in the pharmaceutical industry. The narrative is structured to deliver not just a protocol, but a field-proven perspective on the strategic choices underpinning a successful synthesis. We will focus on a modern, highly selective biocatalytic approach, detailing the methodology from retrosynthesis to final product characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of efficient and stereoselective synthesis of chiral amines.
Introduction: The Significance of Chiral Amines
Chiral amines are fundamental structural motifs present in a vast array of pharmaceuticals, natural products, and agrochemicals.[1] The stereochemistry of the amine functional group is often a critical determinant of a molecule's biological activity, with different enantiomers frequently exhibiting distinct pharmacological and toxicological profiles.[2] this compound serves as a valuable intermediate, providing a stereochemically defined scaffold for the synthesis of more complex active pharmaceutical ingredients (APIs).
The development of efficient and highly selective methods for the synthesis of α-chiral primary amines is, therefore, a cornerstone of modern medicinal chemistry.[3] Historically, classical resolution of racemates was common, but this approach is inherently inefficient, with a maximum theoretical yield of only 50%. Modern synthetic strategies have shifted towards asymmetric synthesis, which aims to directly produce the desired enantiomer in high excess.[4] These methods include the use of chiral auxiliaries, transition metal-catalyzed asymmetric hydrogenation, and biocatalysis.[3][4] This guide will focus on a biocatalytic approach utilizing a transaminase, an enzyme that catalyzes the transfer of an amino group from a donor to a ketone substrate with exceptional stereoselectivity.[5][6] This "green chemistry" approach offers significant advantages, including mild reaction conditions, high enantiopurity, and the avoidance of toxic heavy metals.[5]
Strategic Approach: Retrosynthetic Analysis and Method Selection
A logical retrosynthetic analysis of this compound identifies the prochiral ketone, methyl 4-acetylbenzoate, as a readily available and cost-effective starting material. The key transformation is the asymmetric introduction of the amine group at the carbonyl carbon.
Caption: Retrosynthetic pathway for this compound.
The chosen synthetic strategy involves three main stages:
-
Esterification: Synthesis of the key precursor, methyl 4-acetylbenzoate, from 4-acetylbenzoic acid.
-
Biocatalytic Asymmetric Transamination: The core stereoselective step to form the (S)-amine.
-
Salt Formation: Conversion of the chiral amine to its stable hydrochloride salt.
The selection of a biocatalytic transamination is deliberate. Transaminases (TAs) offer unparalleled enantioselectivity for the synthesis of chiral amines from prochiral ketones.[5][6] This method circumvents the need for expensive and often toxic heavy metal catalysts and complex chiral ligands associated with asymmetric hydrogenation, while providing a direct and atom-economical route to the desired primary amine.[3][5]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis, purification, and characterization of this compound.
Stage 1: Synthesis of Methyl 4-acetylbenzoate (Precursor)
The precursor is synthesized via a standard Fischer esterification.
Table 1: Reagents and Materials for Stage 1
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Acetylbenzoic acid | C₉H₈O₃ | 164.16 | 100 g | 0.609 |
| Methanol | CH₄O | 32.04 | 500 mL | - |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 5 mL | - |
| Saturated NaHCO₃(aq) | - | - | As needed | - |
| Diethyl Ether | C₄H₁₀O | 74.12 | As needed | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Protocol:
-
To a 1 L round-bottom flask, add 4-acetylbenzoic acid (100 g, 0.609 mol) and methanol (500 mL).
-
While stirring, slowly add concentrated sulfuric acid (5 mL).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (400 mL) and carefully neutralize with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel, wash the organic layer with brine (150 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-acetylbenzoate as a solid.
Stage 2: Biocatalytic Asymmetric Synthesis of (S)-Methyl 4-(1-aminoethyl)benzoate
This core step utilizes a specific (S)-selective transaminase to convert the prochiral ketone into the desired chiral amine with high enantiomeric excess. The following protocol is adapted from methodologies described in patent literature, specifically WO2012065974A1, which details the use of transaminases for producing chiral amines.
Table 2: Reagents and Materials for Stage 2
| Reagent/Material | Role | Quantity |
| Methyl 4-acetylbenzoate | Substrate | 10 g |
| Transaminase (e.g., ATA-117 or equivalent) | Biocatalyst | As specified by manufacturer |
| Isopropylamine (IPM) | Amine Donor | ~30-50 mL (large excess) |
| Pyridoxal 5'-phosphate (PLP) | Cofactor | ~1 mM final concentration |
| Borate or Phosphate Buffer (pH 10-11) | Reaction Medium | 200 mL |
| Toluene or MTBE | Organic Co-solvent/Extraction | 200 mL |
Protocol:
-
Prepare a buffered aqueous solution (e.g., 100 mM borate buffer, pH 10.5) and add the transaminase biocatalyst and pyridoxal 5'-phosphate (PLP) cofactor.
-
In a separate vessel, dissolve methyl 4-acetylbenzoate (10 g) in toluene or MTBE (200 mL).
-
Combine the aqueous enzyme solution and the organic substrate solution in a temperature-controlled reaction vessel.
-
Add a large excess of isopropylamine, which serves as the amine donor. The byproduct of this reaction is acetone.
-
Stir the biphasic mixture vigorously at a controlled temperature (typically 30-45 °C) for 24-48 hours.
-
Monitor the reaction for conversion of the ketone and formation of the amine product by HPLC or GC.
-
Upon completion, separate the organic phase.
-
Extract the aqueous phase with additional toluene or MTBE (2 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
The resulting solution contains the (S)-Methyl 4-(1-aminoethyl)benzoate free base. This can be carried forward to the next step or purified by column chromatography if necessary.
Causality and Experimental Choices:
-
Enzyme Selection: An (S)-selective transaminase is crucial. Commercial enzymes like those from Codexis (e.g., ATA-117) are often highly engineered for stability and activity on a range of substrates.
-
Amine Donor: Isopropylamine is a common, cost-effective amine donor. Its use drives the reaction forward as the acetone byproduct is volatile and can be removed.
-
pH: A higher pH (10-11) is often optimal for transaminase activity and helps to maintain the amine donor in its free base form.
-
Biphasic System: Using an organic co-solvent helps to dissolve the ketone substrate and can alleviate substrate or product inhibition of the enzyme.
Stage 3: Formation of this compound
The final step is the conversion of the synthesized free amine to its more stable and handleable hydrochloride salt.
Caption: Overall experimental workflow for the synthesis.
Protocol:
-
Concentrate the organic solution of the free amine from Stage 2 under reduced pressure.
-
Re-dissolve the crude amine in a suitable dry solvent such as diethyl ether or methyl tert-butyl ether (MTBE).
-
Cool the solution in an ice bath.
-
Slowly add a solution of HCl in a non-protic solvent (e.g., 4M HCl in dioxane or gaseous HCl dissolved in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate as a white solid.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with cold, dry diethyl ether, and dry under vacuum to yield this compound.
Characterization and Quality Control
The identity, purity, and enantiomeric excess of the final product must be rigorously confirmed.
Table 3: Analytical Characterization Data
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the structure of this compound. Expected peaks for aromatic protons, methoxy protons, methine proton, and methyl protons. |
| ¹³C NMR | Consistent with the number and type of carbons in the molecule. |
| Chiral HPLC | Determination of enantiomeric excess (% ee), which should be >99% for a successful biocatalytic resolution. |
| Mass Spectrometry | Molecular ion peak corresponding to the free base [M+H]⁺. |
Note: Specific NMR chemical shifts can vary slightly based on the solvent and instrument used. The data for the related compound, methyl 4-aminobenzoate, shows aromatic protons between δ 6.65-7.86 ppm and a methyl ester singlet around δ 3.87 ppm in CDCl₃.[7] For the target molecule, one would also expect a quartet for the benzylic proton and a doublet for the adjacent methyl group.
Conclusion
This guide has detailed a robust and highly selective method for the synthesis of this compound, a key chiral intermediate. By leveraging a modern biocatalytic transamination, this synthetic route offers significant advantages in terms of enantioselectivity, operational simplicity, and adherence to green chemistry principles. The provided protocols, from precursor synthesis to final salt formation and characterization, offer a comprehensive framework for researchers in the pharmaceutical and fine chemical industries. The emphasis on the rationale behind experimental choices aims to empower scientists to not only replicate this synthesis but also to adapt and optimize similar transformations in their own research and development endeavors.
References
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
- Navarro, C., et al. (2021).
- Xiao, Y., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews.
- Ferrandi, E. E., & Monti, D. (2018). Amine transaminases in chiral amines synthesis: recent advances and challenges. World Journal of Microbiology and Biotechnology, 34(1), 13.
- Gomm, A., & O'Reilly, E. (2018). Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology, 43, 106-112.
- Savile, C. K., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305-309.
- Nutley, J. A., et al. (2021). Asymmetric Reductive Amination: A User's Guide.
- Codexis, Inc. (n.d.). Transaminase Biocatalysts. Retrieved from a relevant product page on the Codexis website (URL would be specific to the enzyme, e.g.
- Tao, J., & Xu, J. (2012). A process for the preparation of chiral amines. (Patent No. WO2012065974A1).
-
PrepChem. (n.d.). Synthesis of Methyl 4-Acetylbenzoate. Retrieved from [Link]
-
ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-aminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). (R)-Methyl 4-(1-aminoethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]
- 2. Page loading... [guidechem.com]
- 3. Transaminases for chiral amine synthesis | CoLab [colab.ws]
- 4. Methyl 4-aminobenzoate(619-45-4) 1H NMR spectrum [chemicalbook.com]
- 5. Amine transaminases in chiral amines synthesis: recent advances and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Transaminases for chiral amine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Chiral building blocks for asymmetric synthesis
An In-Depth Technical Guide to Chiral Building Blocks for Asymmetric Synthesis
Introduction: The Imperative of Chirality in Modern Chemistry
In the realm of molecular science, the concept of chirality stands as a fundamental pillar, dictating the three-dimensional architecture of molecules and, consequently, their interactions within biological systems.[1][2] Chirality, derived from the Greek word for hand ("cheir"), describes the property of a molecule that is non-superimposable on its mirror image.[1][3] These mirror-image isomers, known as enantiomers, often exhibit profoundly different physiological effects, a fact of paramount importance in the pharmaceutical, agrochemical, and materials science industries.[4][5][6] The tragic case of thalidomide, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of the critical need to control stereochemistry in drug development.[5][7]
This guide provides a comprehensive exploration of the core strategies and methodologies employed in asymmetric synthesis, the art of selectively producing a single enantiomer of a chiral molecule.[7][] We will delve into the logic behind the selection and application of various chiral building blocks, offering field-proven insights for researchers, scientists, and drug development professionals. The discussion will be grounded in the principles of scientific integrity, providing not just protocols, but the causal reasoning behind experimental choices.
The primary approaches to achieving enantioselectivity can be broadly categorized into three main techniques: the use of a chiral pool, the application of chiral auxiliaries, and the deployment of asymmetric catalysis.[9] Each of these strategies offers a unique set of advantages and is chosen based on the specific synthetic challenge at hand.
Part 1: The Foundation - Chiral Pool Synthesis
Chiral pool synthesis is arguably the most direct approach to obtaining enantiomerically pure compounds.[][10] This strategy leverages the abundance of naturally occurring chiral molecules, such as amino acids, sugars, terpenes, and alkaloids, as readily available starting materials.[11][12][13] The inherent chirality of these natural products is preserved and carried through a synthetic sequence to the target molecule.
The Logic of Chiral Pool Synthesis:
The core principle is to select a starting material from the chiral pool that already possesses the desired stereochemical configuration at one or more centers, which will become part of the final product's core structure. This eliminates the need to create a chiral center from an achiral precursor, often leading to more efficient and cost-effective syntheses.[11] This approach aligns well with the principles of green chemistry by minimizing the generation of waste.[11]
Key Considerations and Causality:
-
Structural Similarity: The economic and practical feasibility of a chiral pool synthesis is heavily dependent on the structural resemblance between the available starting material and the target molecule.[13] A high degree of similarity minimizes the number of synthetic steps required for transformation.
-
Availability and Cost: The chosen starting material must be readily available in an enantiomerically pure form and at a reasonable cost.[] Common amino acids and sugars are often ideal candidates in this regard.
-
Stereochemical Integrity: The synthetic route must be carefully designed to avoid any reaction conditions that could lead to racemization, the loss of stereochemical purity.[11]
Illustrative Workflow: Chiral Pool Synthesis
The following diagram illustrates the logical flow of a typical chiral pool synthesis.
Caption: Logical workflow for a chiral pool synthesis.
Part 2: Temporary Control - Chiral Auxiliaries
When a suitable starting material is not available from the chiral pool, chemists can turn to chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction.[14] After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse.[14]
The Mechanism of Action:
Chiral auxiliaries function by introducing a steric bias, forcing an incoming reagent to attack the substrate from a specific face. This is a form of substrate-controlled diastereoselection. The covalent attachment of the auxiliary creates a chiral environment in close proximity to the reacting center, making the transition states leading to the two possible stereoisomers diastereomeric and therefore different in energy.[15]
Evans Oxazolidinone Auxiliaries: A Case Study
One of the most powerful and widely used classes of chiral auxiliaries is the Evans oxazolidinones, developed by David A. Evans.[14][16] These auxiliaries are particularly effective in controlling the stereochemistry of aldol reactions, alkylations, and acylations.[16][17]
Experimental Protocol: Evans Asymmetric Aldol Reaction
The following is a generalized protocol for a highly diastereoselective Evans-syn aldol reaction.[16]
Step 1: Acylation of the Chiral Auxiliary The chiral oxazolidinone (derived from a readily available amino acid like valine or phenylalanine) is first acylated with the desired carboxylic acid derivative to form the N-acyloxazolidinone.
Step 2: Enolate Formation The N-acyloxazolidinone is treated with a boron triflate, such as dibutylboron triflate, and a hindered amine base (e.g., triethylamine) to generate a Z-enolate with high selectivity.[16] The boron atom coordinates to both carbonyl oxygens, creating a rigid six-membered ring that locks the conformation of the enolate.
Step 3: Aldol Addition The preformed boron enolate is then reacted with an aldehyde at low temperature. The bulky substituent on the oxazolidinone directs the approach of the aldehyde to the opposite face of the enolate, leading to the formation of the syn-aldol adduct with high diastereoselectivity.[16]
Step 4: Auxiliary Removal The chiral auxiliary can be cleaved under mild conditions, for example, by hydrolysis with lithium hydroperoxide (LiOOH), to yield the corresponding carboxylic acid without epimerization of the newly formed stereocenters.[18] The auxiliary can then be recovered.[18]
Mechanism of Stereocontrol in the Evans Aldol Reaction
Caption: Mechanism of stereocontrol in the Evans Aldol Reaction.
Advantages and Disadvantages of Chiral Auxiliaries
| Feature | Advantages | Disadvantages |
| Stoichiometry | High levels of stereocontrol are often achieved.[16] | Requires stoichiometric amounts of the chiral auxiliary.[19] |
| Predictability | The stereochemical outcome is generally predictable. | Adds at least two steps to the synthesis (attachment and removal).[19] |
| Separation | Diastereomeric products can be separated by standard techniques like chromatography or crystallization.[15] | Can be costly, especially on a large scale. |
| Recyclability | The auxiliary can often be recovered and reused.[14][15] | The removal step may require harsh conditions that are not compatible with all functional groups. |
Part 3: The Modern Approach - Asymmetric Catalysis
Asymmetric catalysis is the most elegant and powerful strategy for enantioselective synthesis.[][20] It employs a small, substoichiometric amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.[10] This approach is highly atom-economical and is often the preferred method for large-scale industrial synthesis.[10][21]
Asymmetric catalysis can be broadly divided into three main areas: transition-metal catalysis, organocatalysis, and biocatalysis.
Transition-Metal Catalysis
In transition-metal catalysis, a chiral ligand coordinates to a metal center to create a chiral catalytic complex.[10] This complex then orchestrates the enantioselective transformation. The development of chiral ligands has been a major focus of research, with certain "privileged ligands" like BINAP, Salen, and BOX proving effective in a wide range of reactions.[10]
Key Examples in Transition-Metal Catalysis:
-
Noyori Asymmetric Hydrogenation: This Nobel Prize-winning reaction utilizes a ruthenium catalyst bearing the chiral BINAP ligand to achieve the highly enantioselective hydrogenation of ketones and olefins.[21][22] The catalyst is highly efficient, with turnover numbers exceeding 100,000 in some cases.[21] This method has found numerous applications in industrial processes.[21]
-
Sharpless Asymmetric Epoxidation: This reaction employs a titanium isopropoxide catalyst in the presence of a chiral diethyl tartrate (DET) ligand to epoxidize allylic alcohols with excellent enantioselectivity.[23][24] The choice of the (R,R)- or (S,S)-DET ligand dictates which enantiomer of the epoxide is formed, making it a highly predictable and versatile method.[25]
Catalytic Cycle of Noyori Asymmetric Hydrogenation
Caption: Simplified catalytic cycle for Noyori Asymmetric Hydrogenation.
Organocatalysis
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations.[] This field has experienced explosive growth in recent decades, offering a metal-free alternative to traditional transition-metal catalysis. Organocatalysts often operate via mechanisms that mimic enzymatic catalysis, such as the formation of iminium or enamine intermediates.
Advantages of Organocatalysis:
-
Metal-Free: Avoids issues of metal contamination in the final product, which is particularly important for pharmaceuticals.
-
Stability: Organocatalysts are often more stable to air and moisture than their transition-metal counterparts.
-
Availability: Many organocatalysts are derived from readily available natural products, such as amino acids (e.g., proline).
Biocatalysis
Biocatalysis employs enzymes or whole microorganisms to perform highly selective chemical transformations. Enzymes are nature's catalysts, and they often exhibit exquisite enantio- and regioselectivity under mild reaction conditions (aqueous media, ambient temperature, and pressure). This makes biocatalysis an attractive and sustainable approach to asymmetric synthesis.
Part 4: Practical Considerations and Future Outlook
The choice of which asymmetric synthesis strategy to employ depends on a multitude of factors, including the structure of the target molecule, the desired scale of the synthesis, cost considerations, and the available resources.
Comparison of Asymmetric Synthesis Strategies
| Strategy | Key Principle | Advantages | Disadvantages |
| Chiral Pool | Utilizes naturally occurring chiral starting materials.[11] | Often cost-effective and straightforward for suitable targets.[11] | Limited by the availability of appropriate starting materials.[13] |
| Chiral Auxiliaries | Temporarily attaches a chiral group to control stereochemistry.[14] | High and predictable levels of stereocontrol.[16] | Stoichiometric use of the auxiliary, adds steps to the synthesis.[19] |
| Asymmetric Catalysis | Uses a substoichiometric amount of a chiral catalyst.[10] | Highly atom-economical, suitable for large-scale synthesis.[10] | Catalyst development can be challenging and expensive. |
The field of asymmetric synthesis is continually evolving, with ongoing research focused on the development of new and more efficient catalysts, the discovery of novel chiral building blocks, and the combination of different catalytic strategies to achieve unprecedented levels of complexity and control.[26][27] The integration of computational chemistry and high-throughput screening is accelerating the discovery of new catalytic systems, promising a future where the synthesis of any desired enantiomer can be achieved with precision and efficiency.[5]
References
-
Noyori Hydrogenation. NROChemistry. [Link]
-
Enantioselective Synthesis in Organic Chemistry: Definition & Examples. Study.com. [Link]
-
Sharpless epoxidation. Name-Reaction.com. [Link]
- Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111.
-
Chiral Pool Synthesis. Algor Cards. [Link]
-
Noyori Asymmetric Hydrogenation. Chem-Station International Edition. [Link]
-
Sharpless Epoxidation. Organic Chemistry Portal. [Link]
-
Chiral Pool in Asymmetric Synthesis: An Overview. StudySmarter. [Link]
-
Chiral Pool Synthesis. OpenOChem Learn. [Link]
-
Sharpless Asymmetric Epoxidation. FYQ PYQ. [Link]
-
Enantioselective synthesis. Wikipedia. [Link]
-
Sharpless Asymmetric Epoxidation. Dalal Institute. [Link]
-
Chemistry Matters—Enantioselective Synthesis. LibreTexts Chemistry. [Link]
-
Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS. [Link]
-
Asymmetric Synthesis. [Link]
-
Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis. YouTube. [Link]
-
Stereochemistry: Chirality and Optical Activity. Solubility of Things. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. YouTube. [Link]
-
Evans Aldol Reaction. Chem-Station International Edition. [Link]
-
Chiral pool. Wikipedia. [Link]
- Aher, A. A., Razvi, S. U., Bahekar, S. E., & Baig, M. S. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Pacific Journal of Research, 3(2), 07-12.
-
Asymmetric Synthesis. University of York. [Link]
-
Chirality Perspective in Drug Design and Development. Computational Chemistry Blog. [Link]
-
Evans aldol ppt. Slideshare. [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 10(5), 555-561. [Link]
-
Enantioselective synthesis. Grokipedia. [Link]
-
Mechanistic insight into NOYORI asymmetric hydrogenations. Chemical Communications, (22), 2329-2341. [Link]
-
Noyori Asymmetric Hydrogenation. YouTube. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Australian Journal of Chemistry, 76(12), 847-853. [Link]
-
The Significance of Chirality in Drug Design and Development. Molecules, 27(21), 7594. [Link]
-
Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. Chemical Society Reviews, 54(20), 11046-11086. [Link]
-
Stereochemistry. Khan Academy. [Link]
-
Chirality (chemistry). Wikipedia. [Link]
-
Stereochemistry, Basic principles, Chirality, Enantiomers. Slideshare. [Link]
-
Organo/Transition-Metal Combined Catalysis Rejuvenates Both in Asymmetric Synthesis. Journal of the American Chemical Society, 144(6), 2437-2453. [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Pharmaffiliates. [Link]
-
Future Trends in Asymmetric Organo-Metal Combined Catalysis. Accounts of Chemical Research, 56(12), 1493-1506. [Link]
-
Stereoisomerism and Chirality. [Link]
-
Noyori asymmetric hydrogenation. Slideshare. [Link]
-
Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applications. Wiley. [Link]
-
Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions. ACS Catalysis, 12(14), 8490-8535. [Link]
-
Asymmetric Organocatalysis Combined with Metal Catalysis: Concept, Proof of Concept, and Beyond. Accounts of Chemical Research, 48(6), 1677-1691. [Link]
-
Birds of a Feather—Asymmetric Organocatalysis Meets Asymmetric Transition Metal Catalysis. Symmetry, 11(1), 10. [Link]
-
Asymmetric Organocatalysis Combined with Metal Catalysis. Semantic Scholar. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. jocpr.com [jocpr.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 9. Enantioselective Synthesis in Organic Chemistry: Definition & Examples | Study.com [study.com]
- 10. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 11. Chiral Pool Synthesis | Algor Cards [cards.algoreducation.com]
- 12. Chiral Pool Synthesis | OpenOChem Learn [learn.openochem.org]
- 13. Chiral pool - Wikipedia [en.wikipedia.org]
- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 15. york.ac.uk [york.ac.uk]
- 16. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. connectsci.au [connectsci.au]
- 19. Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS - International Collegiate Journal of Science [icjs.us]
- 20. uwindsor.ca [uwindsor.ca]
- 21. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 22. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 23. name-reaction.com [name-reaction.com]
- 24. Sharpless Epoxidation [organic-chemistry.org]
- 25. m.youtube.com [m.youtube.com]
- 26. Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00235D [pubs.rsc.org]
- 27. Future Trends in Asymmetric Organo-Metal Combined Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Enantiomerically pure pharmaceutical intermediates
An In-Depth Technical Guide to Enantiomerically Pure Pharmaceutical Intermediates: Synthesis, Analysis, and Regulatory Landscape
Foreword: From Racemate to Resolution
As a Senior Application Scientist, one of the most profound shifts I have witnessed in pharmaceutical development is the transition from racemic drugs to single-enantiomer active pharmaceutical ingredients (APIs). This is not merely a trend but a fundamental evolution driven by a deeper understanding of stereochemistry's impact on biological systems. An enantiomerically pure intermediate is not just a building block; it is the cornerstone upon which the safety, efficacy, and specificity of a modern drug are built. This guide is designed for the practicing researcher and drug development professional, moving beyond textbook definitions to explain the causality behind strategic choices in synthesis and the rigorous, self-validating systems required for analysis. We will explore the core methodologies that empower chemists to control the three-dimensional architecture of molecules, ensuring that the final therapeutic agent is not just pure, but stereochemically precise.
Section 1: The Chirality Mandate in Modern Pharmaceuticals
The human body is an inherently chiral environment, composed of homochiral building blocks like L-amino acids and D-sugars.[1] This biological chirality means that the body can interact with the two enantiomers of a chiral drug differently, leading to distinct pharmacological and toxicological profiles.[2][3]
The Two Faces of a Molecule: Pharmacological Divergence
Enantiomers, while physically similar in an achiral environment, can exhibit vastly different behaviors in the body.[2] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or, in the most critical cases, responsible for adverse effects.[4]
A classic, tragic example is Thalidomide , where (R)-thalidomide has sedative and antiemetic effects, while (S)-thalidomide is a potent teratogen. A more common case is the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen . Here, (S)-ibuprofen is over 100-fold more potent in inhibiting the cyclooxygenase 1 (COX-1) enzyme than its (R)-counterpart.[5] Interestingly, the body can convert the inactive (R)-ibuprofen into the active (S)-form, a process known as unidirectional chiral inversion, making the (R)-enantiomer a pro-drug.[2][4] These examples underscore a critical principle: controlling enantiomeric purity is essential for optimizing therapeutic profiles and ensuring patient safety.[2]
The Regulatory Imperative
Recognizing the profound impact of stereochemistry, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines. In 1992, the FDA issued a policy statement encouraging the development of single enantiomers over racemates.[6][7] The guidelines mandate that the pharmacological, toxicological, and pharmacokinetic properties of each enantiomer in a racemic mixture be characterized.[7][8] This has made single-enantiomer drugs the standard, requiring developers to justify the use of a racemate.[3] Consequently, robust methods for synthesizing and analyzing enantiomerically pure intermediates are no longer optional but a regulatory necessity.[4]
The "Chiral Switch"
The term "chiral switch" refers to the development of a single-enantiomer version of a previously approved and marketed racemic drug.[2][9] This strategy can offer significant benefits, including an improved therapeutic index, a simpler pharmacokinetic profile, and reduced potential for drug interactions.[2] A notable example is the switch from racemic ofloxacin to its pure (S)-enantiomer, levofloxacin , which exhibited approximately double the antibacterial activity of the racemate because the (R)-form is largely inert.[5]
Section 2: Strategic Pathways to Enantiopurity
The synthesis of an enantiomerically pure intermediate is a strategic decision. The choice of method depends on factors like the molecular structure, cost of goods, scalability, and the stage of development. The two primary strategies are building the molecule with the correct chirality from the start (asymmetric synthesis) or separating a 50:50 mixture of enantiomers (chiral resolution).
Caption: Mechanism of classical diastereomeric salt resolution.
-
2.2.2 Enzymatic Kinetic Resolution: This technique exploits the ability of enzymes to react with one enantiomer in a racemic mixture at a much faster rate than the other. [9]This leaves behind the unreacted, enantiomerically enriched substrate. Like classical resolution, the maximum yield is 50%.
-
2.2.3 Preparative Chromatography: This is a powerful and widely used method for separating enantiomers on both small and large scales. [10]A racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different speeds and elute as separate fractions. [9]While historically dominated by High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for preparative separations due to its speed, efficiency, and reduced use of organic solvents. [10][11][12]
Table 1: Comparison of Key Strategies for Enantiopure Intermediate Production.Strategy Core Principle Advantages Disadvantages Asymmetric Catalysis A chiral catalyst directs the formation of one enantiomer. High theoretical yield (up to 100%), atom-economical. Catalyst development can be complex and expensive. Biocatalysis Enzymes selectively produce or modify one enantiomer. Extremely high selectivity, mild/green conditions, biodegradable. [13][14] Substrate scope can be limited, enzyme stability issues. Classical Resolution Formation and separation of diastereomeric salts. Well-established, simple technology. [15] Max yield of 50%, requires stoichiometric resolving agent. Preparative SFC Chromatographic separation on a chiral stationary phase. High throughput, fast, reduced solvent use, broadly applicable. [11][12][16] High initial capital investment for equipment. [12]
Section 3: Analytical Validation: Quantifying Enantiomeric Purity
The synthesis of a chiral intermediate is incomplete without a robust, validated analytical method to confirm its enantiomeric purity. This is a critical quality control step to ensure safety and efficacy. []The most common metric is enantiomeric excess (ee) , which expresses the percentage of the major enantiomer minus the percentage of the minor enantiomer.
The Gold Standard: Chiral Chromatography
Chromatographic methods are the workhorses for determining enantiomeric purity due to their high resolution and accuracy. [18][19]
-
3.1.1 High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used method. [8]It employs a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers. [18]The difference in the stability of these complexes leads to different retention times and, thus, separation. [18]Polysaccharide-based CSPs are exceptionally versatile and common. [18]
-
3.1.2 Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, using supercritical CO₂ as the primary mobile phase. [10][16]Its key advantages are significantly faster analysis times (3 to 5 times faster than HPLC), reduced consumption of toxic organic solvents, and often complementary selectivity to LC methods. [12][16]These benefits make SFC ideal for high-throughput screening and analysis. [16]
-
3.1.3 Gas Chromatography (GC): For volatile and thermally stable chiral intermediates, GC with a chiral capillary column (often based on cyclodextrins) is an effective analytical technique. [8][9]
Spectroscopic and Other Methods
While chromatography is dominant, other techniques have specific applications.
-
3.2.1 NMR Spectroscopy: While standard NMR cannot distinguish between enantiomers, the addition of a chiral solvating agent (CSA) can. [20]The CSA forms transient diastereomeric complexes with the enantiomers in solution, which causes their corresponding nuclei to have slightly different chemical shifts, allowing for quantification by integrating the distinct signals. [20][21]
-
3.2.2 Chiroptical Methods: Techniques like polarimetry (measuring the rotation of plane-polarized light) and circular dichroism are foundational but are generally not used for accurate purity determination in a GMP setting. [22]Their response is concentration-dependent and can be influenced by impurities, making them less reliable than chromatographic methods. [22]
Table 2: Comparison of Key Analytical Techniques for Enantiomeric Purity.Technique Principle of Separation/Detection Resolution Primary Use Case Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP). [18] Very High Gold standard for routine QC and release testing. [8] Chiral SFC Differential interaction with a CSP using a supercritical fluid mobile phase. [16] Very High High-throughput analysis, preparative separation, green alternative. [12][16] Chiral GC Partitioning into a chiral liquid phase for volatile analytes. [9] High Analysis of volatile or derivatized small molecule intermediates. NMR with CSA Formation of transient diastereomers with distinct chemical shifts. [20] Moderate Rapid analysis without chromatographic method development.
Section 4: Protocols and Case Studies
Protocol: Asymmetric Ketone Reduction via Biocatalysis
This protocol describes a typical lab-scale asymmetric reduction of a prochiral ketone to a chiral secondary alcohol using a commercially available ketoreductase (KRED) enzyme and a cofactor regeneration system. [23]
-
System Preparation: To a jacketed reactor, add phosphate buffer (100 mM, pH 7.0).
-
Cofactor & Regeneration: Add NADP⁺ (0.1 mM) and D-glucose (1.2 equivalents relative to substrate). Add glucose dehydrogenase (GDH) for cofactor regeneration.
-
Enzyme Addition: Add the selected ketoreductase (KRED) enzyme preparation.
-
Substrate Addition: Dissolve the prochiral ketone substrate (1 equivalent) in a water-miscible co-solvent (e.g., isopropanol) and add it slowly to the reactor while stirring.
-
Reaction Monitoring: Maintain the temperature at 30°C. Monitor the reaction progress by taking aliquots, quenching with a suitable organic solvent (e.g., ethyl acetate), and analyzing by chiral HPLC or GC to determine conversion and enantiomeric excess (ee).
-
Workup: Once the reaction is complete (>99% conversion), perform an extraction with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral alcohol.
-
Purification: Purify the crude product via column chromatography or crystallization to obtain the final enantiomerically pure intermediate.
Protocol: Analytical Method Development using Chiral SFC
This protocol outlines a systematic approach to developing a robust analytical method for enantiomeric separation using SFC. [12][16]
Caption: Workflow for chiral SFC method development.
-
Column Screening: Begin by screening a diverse set of chiral stationary phases (CSPs). A good starting point includes several polysaccharide-based columns (e.g., derivatized cellulose and amylose). Use a generic, fast gradient (e.g., 5% to 40% co-solvent in 5 minutes).
-
Co-Solvent Screening: For the most promising CSPs, screen different co-solvents (typically methanol, ethanol, or isopropanol). The choice of co-solvent can dramatically alter selectivity and peak shape.
-
Method Optimization: Once the best column/co-solvent combination is identified, optimize the method by adjusting the gradient slope, temperature, and back pressure to maximize resolution and minimize run time.
-
Method Validation: Perform a full validation according to ICH guidelines, establishing the method's linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and robustness.
Section 5: Conclusion and Future Outlook
The synthesis and analysis of enantiomerically pure pharmaceutical intermediates are inextricably linked disciplines that form the bedrock of modern drug development. An integrated strategy, where synthetic routes are designed with analytical validation and scalability in mind, is crucial for success. The field continues to evolve rapidly, with several key trends shaping its future. Continuous flow chemistry is being increasingly applied to asymmetric synthesis, offering enhanced safety, consistency, and scalability. [24][25]In parallel, advances in biocatalysis , driven by protein engineering and directed evolution, are expanding the toolkit of highly selective and sustainable transformations available to chemists. [23]As therapeutic modalities become more complex, the demand for precise control over molecular chirality will only intensify, ensuring that this remains a vibrant and critical area of scientific inquiry.
References
-
Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science : IJBS, 2(2), 85–100. [Link]
-
Carla, C., & Gabriella, R. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(20), 6936. [Link]
-
Al-Awady, M. J., Al-Saadi, M. H., & Al-Salami, B. K. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm, 25(40), 5661-5677. [Link]
-
Rossino, G., Robescu, M. S., & Licastro, E. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. Chirality, 34(11), 1367-1393. [Link]
-
Le, T. T. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-102. [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita Blog. [Link]
-
Patel, R. N. (2011). Synthesis of chiral pharmaceutical intermediates by Biocatalysis. ResearchGate. [Link]
-
Rossino, G., Robescu, M. S., & Licastro, E. (2022). Biocatalysis: A smart and green tool for the preparation of chiral drugs. ResearchGate. [Link]
-
Kumar, A. (2023). Recent Advances in the Synthesis of Chiral Pharmaceuticals Using Biocatalysis. Journal of Chemical and Pharmaceutical Research, 15(1), 1-4. [Link]
-
Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. [Link]
-
Veranova. (n.d.). The importance of chirality in API development. Veranova. [Link]
-
Pharmaceutical Technology. (2009). Supercritical Fluid Chiral Separations. Pharmaceutical Technology, 33(10). [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link]
-
Ray, A., & B-Rao, C. (2019). New insights into supercritical fluid chromatography for chiral separations. Analytical Methods, 11(35), 4548-4555. [Link]
-
ChemPartner. (n.d.). Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography. ChemPartner. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of Enantiomerically Pure Compounds: A Focus on Chiral Intermediates. Pharma-intermediate.com. [Link]
-
Pharmaffiliates. (2025). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Pharmaffiliates. [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2). [Link]
-
Altria. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Altria. [Link]
-
B. Sándor, et al. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry, 23, 7634-7660. [Link]
-
Sharma, A., & Kumar, V. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 27(13), 4165. [Link]
-
Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. [Link]
-
C&EN Global Enterprise. (1992). FDA issues flexible policy on chiral drugs. C&EN Global Enterprise, 70(22), 6. [Link]
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley. [Link]
-
Zhao, H. (n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Zhao Group @ UIUC. [Link]
-
Li, W., & Zhang, X. (2023). Enantioselective Transformations in the Synthesis of Therapeutic Agents. Chemical Reviews, 123(15), 9243-9318. [Link]
-
Puglisi, A., & Benaglia, M. (2017). Enantioselective organocatalytic approaches to active pharmaceutical ingredients – selected industrial examples. ResearchGate. [Link]
-
Al-Awady, M. J., Al-Saadi, M. H., & Al-Salami, B. K. (2023). Chiral Resolution Methods of Racemic Pharmaceuticals Based on Cocrystal Formation. ResearchGate. [Link]
-
B. Sándor, et al. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry. [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
-
ResearchGate. (2025). The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. ResearchGate. [Link]
-
Chemistry LibreTexts. (2021). 19.4: Enantiomeric Purity. Chemistry LibreTexts. [Link]
-
Pharmaceutical Technology. (2007). Achieving Enantioselectivity. Pharmaceutical Technology, 31(10). [Link]
-
Wikipedia. (n.d.). Chiral analysis. Wikipedia. [Link]
-
Sumitomo Chemical. (n.d.). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Chemical. [Link]
-
Chemistry LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]
-
OAText. (2016). Green chemistry concept: Applications of catalysis in pharmacuetical industry. OAText. [Link]
-
PubMed. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality, 4(5), 338-40. [Link]
-
Wikipedia. (n.d.). Enantioselective synthesis. Wikipedia. [Link]
-
ACS Publications. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry. [Link]
-
FDA. (1992). Development of New Stereoisomeric Drugs. FDA.gov. [Link]
-
Chiralpedia. (2025). Chiral Drugs: A twisted tale in pharmaceuticals. Chiralpedia. [Link]
-
Clayden, J., et al. (2012). The Significance of Chirality in Drug Design and Development. International Journal of Molecular Sciences, 13(3), 3402-3436. [Link]
-
Agranat, I., Caner, H., & Caldwell, J. (2002). Chiral switches versus de novo enantiomerically pure compounds. Nature Reviews Drug Discovery, 1(10), 753-768. [Link]
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. mdpi.com [mdpi.com]
- 3. veranova.com [veranova.com]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ole.uff.br [ole.uff.br]
- 6. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 8. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 10. selvita.com [selvita.com]
- 11. pharmtech.com [pharmtech.com]
- 12. ChemPartner [chempartner.com]
- 13. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmtech.com [pharmtech.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 18. benchchem.com [benchchem.com]
- 19. Chiral analysis - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Thieme E-Books & E-Journals [thieme-connect.de]
- 23. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]
- 25. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis Using (S)-Methyl 4-(1-aminoethyl)benzoate Hydrochloride
Abstract
This technical guide provides an in-depth exploration of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride, a pivotal chiral building block in modern asymmetric synthesis. Primarily utilized as a chiral auxiliary, this compound facilitates the diastereoselective synthesis of other valuable chiral amines, which are ubiquitous structural motifs in active pharmaceutical ingredients (APIs).[1][2] We will dissect the mechanistic principles governing its stereodirecting influence, present a detailed, field-proven protocol for its application in diastereoselective reductive amination, and discuss the critical experimental parameters that ensure high stereochemical fidelity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent to construct complex, enantiomerically pure molecules.
Introduction: The Imperative of Chirality in Synthesis
In the landscape of pharmaceutical and materials science, chirality is a paramount consideration. The three-dimensional arrangement of atoms in a molecule can drastically alter its biological activity, with one enantiomer often providing the desired therapeutic effect while the other may be inactive or even toxic.[3] Consequently, the development of robust methods for asymmetric synthesis—the selective production of a single enantiomer—is a cornerstone of modern organic chemistry.[4]
Chiral auxiliaries are powerful tools in this endeavor. These are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of one diastereomer in preference to others.[5][6] After the key bond-forming event, the auxiliary is cleaved and can ideally be recovered for reuse.
This compound stands out as a particularly effective chiral precursor.[7][8] Its structure is endowed with a stereochemically defined benzylic amine, which serves as the control element for inducing asymmetry. This guide will focus on its primary application in the diastereoselective synthesis of new chiral amines via reductive amination.
Core Principle: Stereochemical Control via Chiral Imines
The synthetic power of (S)-Methyl 4-(1-aminoethyl)benzoate lies in its ability to readily form a chiral imine or enamine when reacted with a prochiral carbonyl compound (an aldehyde or ketone). This temporary conversion of a flat, prochiral C=O group into a C=N group bearing a chiral substituent is the critical step for stereochemical induction.
The (S)-configured stereocenter on the auxiliary creates a biased steric environment around the newly formed imine double bond. One face of the imine is effectively shielded by the auxiliary's bulky groups, while the other face remains relatively accessible. Consequently, when a nucleophile (e.g., a hydride from a reducing agent) attacks the imine, it does so preferentially from the less hindered face, leading to the formation of one diastereomer in high excess. Subsequent cleavage of the N-C bond that connects the auxiliary to the newly formed amine releases the desired enantiomerically enriched product.
Sources
- 1. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 2. Synthesis of Benzyl Amines via Copper-Catalyzed Enantioselective Aza-Friedel–Crafts Addition of Phenols to N-Sulfonyl Aldimines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Utilization of (S)-Methyl 4-(1-aminoethyl)benzoate Hydrochloride in Synthetic Chemistry
Abstract
(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride is a chiral building block of significant value in the pharmaceutical and medicinal chemistry sectors. Its stereochemically defined primary amine and methyl ester functionalities, positioned on a rigid aromatic scaffold, make it a versatile precursor for the asymmetric synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the compound's chemical properties and outlines detailed, field-proven protocols for its application in common synthetic transformations, with a primary focus on N-acylation and amide bond formation. The causality behind experimental choices, safety considerations, and analytical characterization methods are discussed to ensure procedural integrity and reproducibility.
Introduction: The Strategic Importance of this compound
Chirality is a paramount consideration in drug development, as the stereochemistry of a molecule dictates its interaction with biological targets, profoundly influencing its efficacy and safety profile. This compound serves as a crucial intermediate, providing a pre-defined stereocenter that can be incorporated into larger molecules, thus avoiding costly and often inefficient chiral separation steps later in a synthetic sequence. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it amenable to a variety of reaction conditions.
The molecule possesses two primary points of reactivity: the primary amine at the chiral center and the methyl ester on the phenyl ring. This dual functionality allows for a diverse range of chemical modifications, including but not limited to, acylation, alkylation, and reductive amination at the amine, as well as hydrolysis or amidation at the ester. These transformations are fundamental in the construction of novel therapeutic agents.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 847728-91-0 | [ChemUniverse, 2025] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [MySkinRecipes, 2026] |
| Molecular Weight | 215.68 g/mol | [MySkinRecipes, 2026] |
| Appearance | White to off-white solid | General Supplier Data |
| Storage | Room temperature, in a dry, inert atmosphere | [MySkinRecipes, 2026] |
Safety and Handling:
This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Core Application: N-Acylation and Amide Bond Formation
The primary amine of (S)-Methyl 4-(1-aminoethyl)benzoate is a nucleophile that readily undergoes acylation to form a stable amide bond. This reaction is a cornerstone of its application in drug discovery and development, enabling the coupling of this chiral fragment to various carboxylic acids, including other amino acids in peptide synthesis.
Rationale for Amide Coupling
Amide bonds are exceptionally stable and are a prevalent feature in a vast number of pharmaceuticals. The formation of an amide bond with (S)-Methyl 4-(1-aminoethyl)benzoate serves several purposes:
-
Introduction of Diversity: A wide array of carboxylic acids can be coupled to the amine, allowing for the systematic exploration of structure-activity relationships (SAR).
-
Bioisosteric Replacement: The resulting amide can act as a bioisostere for other functional groups, potentially improving pharmacokinetic properties.
-
Construction of Larger Scaffolds: It serves as a key linkage in the assembly of more complex molecules from smaller, functionalized building blocks.
The following diagram illustrates the general workflow for the utilization of this compound in a typical amide coupling reaction.
Caption: General workflow for amide coupling.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific carboxylic acid substrate and available laboratory equipment.
Protocol 1: N-Acetylation using Acetic Anhydride
This protocol describes a straightforward N-acetylation, a common method for protecting the amine or for synthesizing simple amide derivatives.
Materials:
-
This compound
-
Acetic Anhydride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis under an inert atmosphere
Procedure:
-
Neutralization of the Hydrochloride Salt:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Suspend the solid in anhydrous dichloromethane (DCM, approximately 10 mL per gram of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq) dropwise with stirring. Allow the mixture to stir at 0 °C for 15-20 minutes. The formation of the free amine results in a more homogeneous solution.
-
-
Acylation:
-
To the cold solution of the free amine, add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexanes mixture). The product spot should be less polar than the starting amine.
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes excess acetic anhydride and acetic acid.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product, N-((S)-1-(4-(methoxycarbonyl)phenyl)ethyl)acetamide, can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a pure white solid.
-
Protocol 2: General Amide Coupling with a Carboxylic Acid using EDC/HOBt
This protocol outlines a general and widely used method for forming an amide bond between the title compound and a generic carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[1]
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactant Preparation:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
In a separate flask, prepare the free amine of (S)-Methyl 4-(1-aminoethyl)benzoate by following step 1 of Protocol 1, using 1.1 equivalents of the starting hydrochloride salt and 1.2 equivalents of base (TEA or DIPEA) in the same solvent.
-
-
Coupling Reaction:
-
Cool the carboxylic acid/HOBt solution to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) to this solution and stir for 15 minutes to pre-activate the carboxylic acid.
-
Slowly add the solution of the free amine to the activated carboxylic acid mixture via a cannula or dropping funnel.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the chosen organic solvent.
-
Wash the organic layer sequentially with 1 M HCl (to remove any remaining amine and base), saturated aqueous NaHCO₃ (to remove HOBt and any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure amide derivative.
-
The following diagram illustrates the decision-making process for choosing a coupling protocol.
Caption: Protocol selection guide.
Analytical Characterization
The identity, purity, and stereochemical integrity of the synthesized products must be confirmed using standard analytical techniques.
| Technique | Expected Data for N-Acylated Product |
| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy group, the benzylic proton, the methyl group of the ethyl fragment, the protons of the newly introduced acyl group, and a downfield shifted amide N-H proton. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the ester carbonyl, the new amide carbonyl, and the aromatic carbons. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch (amide), C=O stretch (ester), and C=O stretch (amide). |
| Chiral HPLC | To confirm that no racemization has occurred at the stereocenter during the reaction. The product should show a single peak corresponding to the (S)-enantiomer. |
Conclusion
This compound is a valuable and versatile chiral building block for synthetic and medicinal chemistry. The protocols detailed in this guide for N-acylation and amide bond formation provide a robust framework for the utilization of this compound in the synthesis of a wide range of derivatives. Adherence to the principles of careful substrate handling, appropriate reagent selection, and thorough analytical characterization will ensure the successful and reproducible application of this important synthetic intermediate.
References
-
ChemUniverse. This compound. [Link] (Accessed Jan 3, 2026).
-
MySkinRecipes. This compound. [Link] (Accessed Jan 3, 2026).
-
Singh, R. P., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link] (Accessed Jan 3, 2026).
Sources
Application Notes & Protocols: (S)-Methyl 4-(1-aminoethyl)benzoate Hydrochloride in Chiral Drug Development
An Application Guide for Drug Development Professionals
Abstract
In modern pharmaceutical development, the stereochemical identity of an active pharmaceutical ingredient (API) is a critical determinant of its efficacy and safety profile. Chiral amines, in particular, are foundational motifs in a vast number of therapeutics, constituting key structural elements in over 40% of commercial drugs.[1][2] (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride has emerged as a high-value chiral building block, providing a structurally defined and versatile scaffold for the asymmetric synthesis of complex drug molecules.[3][4] Its utility is pronounced in the development of drugs targeting the central nervous system and metabolic diseases.[3][5] This technical guide offers an in-depth exploration of this key intermediate, presenting a framework built on direct laboratory insights. We will dissect and compare the primary strategies for its stereoselective synthesis—asymmetric synthesis and classical chiral resolution—providing detailed, self-validating protocols for each. Furthermore, this document establishes rigorous analytical methodologies for quality control, ensuring both chemical purity and, critically, the enantiomeric integrity of the final product. The protocols and causal explanations herein are designed to empower researchers and drug development professionals to leverage this compound with precision and confidence in their synthetic campaigns.
Structural Significance & Physicochemical Profile
The efficacy of this compound as a chiral synthon is rooted in its distinct structural features. The molecule possesses a single stereocenter at the benzylic carbon, with the amine group in the (S)-configuration. This specific spatial arrangement is frequently essential for the high-affinity interactions between a drug and its biological target, as enantiomers can exhibit dramatically different pharmacological activities.[4] The molecule offers two primary points for synthetic elaboration: the primary amine and the methyl ester, allowing for a wide range of transformations such as acylations, alkylations, and amidations.[4] The hydrochloride salt form confers significant practical advantages, enhancing the compound's crystalline nature, thermal stability, and solubility in polar solvents, which simplifies handling and formulation in subsequent reaction steps.[3]
| Property | Value |
| IUPAC Name | methyl 4-[(1S)-1-aminoethyl]benzoate hydrochloride |
| CAS Number | 847728-91-0[6] |
| Molecular Formula | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 215.68 g/mol [6] |
| Appearance | White to off-white solid |
| Key Functional Groups | Primary amine (chiral), Methyl ester, Aromatic ring |
Strategies for Stereoselective Synthesis
The generation of enantiomerically pure (S)-Methyl 4-(1-aminoethyl)benzoate can be broadly categorized into two distinct strategic paradigms: the direct construction of the desired enantiomer via asymmetric synthesis or the separation of a pre-formed racemic mixture through chiral resolution. The choice between these pathways is a critical decision in process development, dictated by factors such as atom economy, scalability, cost of reagents, and the desired level of enantiopurity.
Asymmetric Synthesis: The Direct Enantioselective Approach
Asymmetric synthesis endeavors to create the chiral center with a specific, predetermined stereochemistry, thereby maximizing theoretical yield and minimizing waste. This is the preferred modern approach, aligning with the principles of green chemistry.[7]
This method stands as a robust and widely applied strategy for synthesizing chiral amines.[5] The protocol involves the direct conversion of a prochiral ketone, methyl 4-acetylbenzoate, into the target chiral amine using a chiral catalyst to guide the stereochemical outcome of the reduction.
Causality Behind the Protocol:
-
Inert Atmosphere: The reaction is conducted under nitrogen or argon to prevent the oxidation of the catalyst and other reagents, which could lead to decreased activity and side product formation.
-
Chiral Catalyst: A chiral transition metal complex (e.g., based on Ruthenium or Iridium with a chiral ligand) is the cornerstone of this process. The catalyst coordinates with the imine intermediate formed in situ, creating a chiral environment that forces the hydride transfer from the reducing agent to occur preferentially on one face of the imine, yielding the (S)-enantiomer in excess.[5]
-
Reducing Agent: A source of hydride, such as hydrogen gas or a transfer hydrogenation reagent like formic acid/triethylamine, is used to reduce the imine intermediate. The choice of reducing agent can influence reaction kinetics and catalyst compatibility.[5]
-
Solvent: An anhydrous protic solvent like methanol is often used to facilitate the formation of the imine intermediate and solubilize the reagents.
Experimental Protocol:
-
Vessel Preparation: Under an inert atmosphere (N₂ or Ar), add methyl 4-acetylbenzoate (1.0 eq) and the chiral catalyst (e.g., (S)-Ru-complex, 0.01-0.05 eq) to a dried reaction vessel containing an anhydrous solvent such as methanol.
-
Amine Source Addition: Add the ammonia source, such as ammonium acetate (~1.5 eq), to the mixture.
-
Reaction Initiation: Introduce the reducing agent. If using hydrogen gas, pressurize the reactor to the specified pressure (e.g., 5-10 bar). If using a transfer hydrogenation system, add the formic acid/triethylamine mixture (e.g., 5:2 azeotrope, ~2.0 eq).
-
Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 40-60 °C) for 12-24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed.
-
Work-up and Quenching: Upon completion, cool the reaction to room temperature and carefully quench any remaining reducing agent.
-
Catalyst Removal & Isolation: Remove the catalyst by filtration through a pad of celite or silica gel. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the free amine.
-
Salt Formation: Dissolve the purified (S)-Methyl 4-(1-aminoethyl)benzoate in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of HCl (e.g., as a solution in dioxane) to precipitate the hydrochloride salt. Filter and dry the solid product.
Chiral Resolution: The Classical Separation Method
Chiral resolution is a time-honored technique for separating a racemic mixture (a 50:50 mixture of both enantiomers) into its constituent enantiomers.[8] This method relies on the principle that diastereomers—stereoisomers that are not mirror images—have different physical properties, such as solubility.[9]
In this protocol, a racemic mixture of methyl 4-(1-aminoethyl)benzoate is reacted with a single enantiomer of a chiral acid (the "resolving agent"). This forms a pair of diastereomeric salts which can then be separated by fractional crystallization.
Causality Behind the Protocol:
-
Resolving Agent: Optically pure (+)-tartaric acid is an excellent choice as it is inexpensive, readily available, and forms well-defined crystalline salts with amines.[9]
-
Diastereomer Formation: The reaction of the racemic amine ((R)-Amine and (S)-Amine) with the chiral acid ((+)-Acid) produces two diastereomeric salts: [(R)-Amine:(+)-Acid] and [(S)-Amine:(+)-Acid].
-
Selective Crystallization: These two diastereomeric salts have different crystal lattice energies and, consequently, different solubilities in a given solvent system. By carefully selecting the solvent (e.g., methanol) and controlling the temperature, one diastereomer can be induced to crystallize preferentially while the other remains in solution (the mother liquor).[9] The salt of the desired (S)-amine with (+)-tartaric acid is often the less soluble of the pair.
-
Liberation of Free Amine: After separating the crystallized salt, a base (e.g., NaOH) is added to neutralize the tartaric acid, liberating the enantiomerically enriched free amine, which can then be extracted and purified.[9]
Experimental Protocol:
-
Salt Formation: Dissolve racemic methyl 4-(1-aminoethyl)benzoate (1.0 eq) in a suitable solvent, such as methanol. In a separate flask, dissolve the chiral resolving agent, L-(+)-tartaric acid (0.5 eq), in the same solvent, heating gently if necessary.
-
Mixing and Crystallization: Slowly add the tartaric acid solution to the amine solution. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove impurities from the mother liquor.
-
Enantiomeric Purity Check (Optional): A small sample of the salt can be treated with a base and analyzed by chiral HPLC to determine the diastereomeric excess, which corresponds to the enantiomeric excess of the amine.
-
Liberation of the Free Amine: Suspend the collected crystals in water and add a base, such as 1 M NaOH solution, until the pH is >10 to deprotonate the amine and dissolve the tartaric acid.
-
Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification and Salt Formation: Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting enantiomerically enriched free amine can be converted to the hydrochloride salt as described in Protocol 2.1.1.
Sources
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemuniverse.com [chemuniverse.com]
- 7. researchgate.net [researchgate.net]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. chemistry-online.com [chemistry-online.com]
Chiral Purity Determination of (S)-Methyl 4-(1-aminoethyl)benzoate Hydrochloride: An HPLC Application Note and Protocol
Introduction: The Critical Role of Enantiomeric Purity
(S)-Methyl 4-(1-aminoethyl)benzoate is a chiral building block of significant interest in organic synthesis and pharmaceutical development.[1] Its defined stereochemistry is crucial as the biological activity of chiral molecules often resides in only one enantiomer, while the other may be inactive or even elicit undesirable side effects. Consequently, the ability to accurately determine the enantiomeric purity of intermediates like (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for the reliable separation and quantification of enantiomers in pharmaceutical quality control.[2][3][4]
This application note provides a comprehensive guide to developing and validating a robust HPLC method for the enantiomeric purity analysis of this compound. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Method Development: A Rationale-Driven Approach
The successful chiral separation of primary amines like (S)-Methyl 4-(1-aminoethyl)benzoate is highly dependent on the selection of an appropriate CSP and the meticulous optimization of the mobile phase.[2] Our developmental strategy is grounded in established principles of chiral recognition and chromatographic theory.
Choosing the Right Chiral Stationary Phase (CSP)
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are broadly effective for resolving a wide range of racemates, including primary amines.[2][3] These phases offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are essential for chiral recognition. For this application, an immobilized polysaccharide-based CSP is recommended due to its enhanced robustness and compatibility with a wider range of organic solvents, which can be advantageous during method development.[5]
Mobile Phase Selection: The Key to Resolution
For chiral amines, the mobile phase composition, including the choice of organic modifier and additives, is critical for achieving optimal separation and peak shape.
-
Organic Modifiers: A normal-phase mode using a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol) is often the first choice for polysaccharide CSPs. The alcohol component modulates the retention and selectivity of the separation.
-
The Role of Additives: Basic analytes like amines can exhibit poor peak shape on silica-based CSPs due to interactions with residual acidic silanol groups. To mitigate this, a small amount of a basic additive, such as diethylamine (DEA) or ethanolamine, is typically added to the mobile phase. This additive competes with the analyte for active sites on the stationary phase, resulting in improved peak symmetry and efficiency.[2] Conversely, acidic additives have also been shown to be effective in certain cases, potentially through the formation of ion pairs with the amine in the mobile phase.[6] For this primary amine, a basic additive is the logical starting point.
Optimized HPLC Protocol
This protocol provides a starting point for the analysis. Further optimization may be required based on the specific instrumentation and column used.
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based CSP, such as one based on amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), is recommended. (e.g., CHIRALPAK® IA, CHIRALCEL® OD).
-
Solvents: HPLC-grade n-hexane, ethanol, and diethylamine (DEA).
-
Analyte: this compound reference standard and sample for analysis.
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis.
| Parameter | Recommended Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (5 µm, 4.6 x 250 mm) |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Sample and Standard Preparation
-
Standard Preparation: Prepare a solution of the racemic Methyl 4-(1-aminoethyl)benzoate hydrochloride standard in the mobile phase at a concentration of approximately 0.5 mg/mL. This will be used to determine the retention times of both the (S) and (R) enantiomers and to calculate the resolution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.
Analytical Procedure Workflow
The following diagram illustrates the general workflow for the HPLC analysis.
Caption: General workflow for the HPLC analysis of this compound.
Method Validation: Ensuring Trustworthy Results
A robust analytical method requires thorough validation to ensure its performance is reliable and suitable for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]
Validation Parameters
The following parameters are essential for validating the enantiomeric purity method:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, including its counter-enantiomer. This is demonstrated by achieving baseline resolution between the two enantiomers.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This should be assessed for the minor enantiomer over a relevant concentration range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spiking the pure (S)-enantiomer with known amounts of the (R)-enantiomer.
-
Precision:
-
Repeatability: The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
-
Limit of Quantitation (LOQ): The lowest amount of the analyte (the (R)-enantiomer) that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The logical flow of the method validation process is depicted below.
Sources
- 1. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. mdpi.com [mdpi.com]
- 5. columnex.com [columnex.com]
- 6. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
Application Note: High-Purity Recrystallization of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride
An Application Guide for the Purification of a Key Chiral Intermediate
Abstract
(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride is a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] The enantiomeric purity of such intermediates is paramount, as stereochemistry often dictates the efficacy and safety profile of the final drug substance.[3][4] Recrystallization is a robust and scalable purification technique employed to enhance the chemical and chiral purity of solid compounds.[5][6][7] This application note provides a detailed theoretical overview and two field-proven protocols for the recrystallization of this compound, designed for researchers, chemists, and process development professionals. The protocols address solvent system selection, execution of the purification process, and the scientific rationale behind each critical step.
The Foundational Principle: Purification by Differential Solubility
Recrystallization is a purification technique based on the principle that the solubility of most solid compounds increases with temperature.[6][8][9] The core concept involves dissolving the impure solid in a suitable hot solvent to create a saturated or near-saturated solution.[7][8] Any impurities that are insoluble in the hot solvent can be removed at this stage via hot filtration.[10][11]
As the hot, saturated solution is allowed to cool, the solubility of the target compound decreases, leading to a supersaturated state from which pure crystals nucleate and grow.[8][12] The impurities, ideally present in smaller quantities, remain dissolved in the cold solvent (the "mother liquor") and are separated when the pure crystals are collected by filtration.[8][13] The success of this technique is critically dependent on the selection of an appropriate solvent system.[9][14]
Causality of Solvent Selection
An ideal recrystallization solvent should exhibit the following characteristics[13][14][15]:
-
High Temperature Coefficient: The target compound should be highly soluble at the solvent's boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or 0-4 °C).[9][13][14] This differential ensures maximum recovery of the purified product upon cooling.
-
Impurity Solubility Profile: Soluble impurities should remain soluble in the solvent even at low temperatures, while insoluble impurities should not dissolve at all, even at high temperatures.[14][15]
-
Chemical Inertness: The solvent must not react with the compound being purified.[13][15]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[13][14]
For this compound, a polar molecule containing an ester and an amine salt, polar solvents are a logical starting point for screening.[16][17] Mixed-solvent systems are often employed when no single solvent meets all the ideal criteria.[14] This typically involves a "solvent" in which the compound is readily soluble and a miscible "anti-solvent" in which it is poorly soluble.[14][18]
Experimental Design & Protocols
Due to the polar nature of the hydrochloride salt, protic solvents like alcohols and water are primary candidates. Below are two robust protocols: a single-solvent system (Protocol 1) and a mixed-solvent (solvent/anti-solvent) system (Protocol 2).
Summary of Key Experimental Parameters
| Parameter | Protocol 1: Isopropanol System | Protocol 2: Ethanol/MTBE System |
| Solvent System | Isopropanol (IPA) | Ethanol (EtOH) and Methyl tert-butyl ether (MTBE) |
| Principle | Single Solvent | Solvent / Anti-Solvent |
| Dissolving Solvent | Isopropanol | Ethanol |
| Anti-Solvent | N/A | Methyl tert-butyl ether (MTBE) |
| Dissolution Temp. | ~82 °C (Boiling Point of IPA) | ~78 °C (Boiling Point of EtOH) |
| Crystallization Temp. | Slow cool to RT, then 0-5 °C Ice Bath | Slow cool to RT, then 0-5 °C Ice Bath |
| Washing Solvent | Ice-cold Isopropanol | Ice-cold Ethanol/MTBE mixture (e.g., 1:2 v/v) |
Protocol 1: Single-Solvent Recrystallization with Isopropanol
This protocol leverages the differential solubility of the target compound in isopropanol at elevated and ambient temperatures.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. The conical shape of the flask minimizes solvent evaporation.[19]
-
Add a minimal volume of isopropanol to the flask, just enough to create a slurry.
-
Heat the mixture on a hot plate with stirring to the boiling point of isopropanol (~82 °C). Add hot isopropanol dropwise until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve full dissolution to ensure the solution is saturated, maximizing yield upon cooling.[9]
-
Hot Filtration (Conditional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This involves pouring the hot solution through a pre-heated short-stemmed funnel fitted with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Keeping the apparatus hot prevents premature crystallization and loss of product.[10][20]
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer as impurities are excluded from the growing crystal lattice.[6][19]
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.[19]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and an appropriate filter paper.
-
Washing: With the vacuum off, add a small volume of ice-cold isopropanol to the crystals and gently swirl to wash away the residual mother liquor. Re-apply the vacuum to pull the wash solvent through. Using ice-cold solvent is critical to prevent the dissolution and loss of the purified product.[19]
-
Drying: Continue to pull air through the filter cake for several minutes to partially dry the crystals. Transfer the purified crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Protocol 2: Mixed-Solvent Recrystallization (Ethanol/MTBE)
This protocol is effective when a single solvent does not provide the ideal solubility gradient. Ethanol acts as the primary solvent, and MTBE acts as the anti-solvent to induce crystallization.
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of hot ethanol (~78 °C) with stirring, following the same principle as in Protocol 1.
-
Hot Filtration (Conditional): If necessary, perform a hot gravity filtration as described in Protocol 1.
-
Inducing Crystallization: Remove the flask from the heat. While the solution is still warm, slowly add MTBE dropwise with continuous stirring until a faint, persistent cloudiness (turbidity) is observed. This indicates the point of incipient precipitation. If excess precipitate forms, add a few drops of hot ethanol to redissolve it.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath as described in Protocol 1. The gradual decrease in temperature, combined with the presence of the anti-solvent, will promote the formation of pure crystals.
-
Isolation: Collect the crystals via vacuum filtration.
-
Washing: Wash the crystal cake with a small amount of a pre-chilled, ice-cold mixture of ethanol and MTBE (e.g., 1:2 v/v) to remove impurities without dissolving the product.
-
Drying: Dry the purified crystals to a constant weight under vacuum.
Visualization of the Recrystallization Workflow
The following diagram illustrates the general workflow and key decision points in a typical recrystallization process.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
- 8. praxilabs.com [praxilabs.com]
- 9. edu.rsc.org [edu.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Cooling Crystallization Technology | Cool Separations [coolseparations.nl]
- 13. Recrystallization [sites.pitt.edu]
- 14. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 15. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
- 18. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 19. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 20. Recrystallization [wiredchemist.com]
Storage and handling of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride
An In-Depth Technical Guide to the Storage and Handling of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential procedures for the safe storage and handling of this compound. As a chiral building block, the integrity and purity of this compound are paramount for its successful application in the synthesis of complex pharmaceutical agents. This document synthesizes technical data with practical, field-proven insights to ensure laboratory safety and experimental success.
Compound Profile and Significance
This compound (CAS No: 847728-91-0) is a valuable chiral intermediate in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a stereochemically defined primary amine and a methyl ester on a benzene ring, makes it a critical precursor for the asymmetric synthesis of various active pharmaceutical ingredients (APIs). The (S)-configuration is often crucial for achieving the desired pharmacological activity and minimizing off-target effects, a cornerstone of modern drug design.[2] The hydrochloride salt form enhances the compound's stability and often improves its handling characteristics compared to the free base.[3]
Key Chemical Information:
-
Molecular Formula: C₁₀H₁₄ClNO₂[1]
-
Molecular Weight: 215.68 g/mol [1]
-
Appearance: White to off-white solid or crystalline powder.
Core Principles of Storage and Stability
Proper storage of this compound is crucial to prevent degradation and maintain its enantiomeric purity. The primary factors to control are temperature, moisture, light, and atmospheric conditions.
Storage Conditions
The stability of the compound is best maintained under controlled conditions. The hydrochloride salt is generally stable, but the ester and chiral center can be susceptible to degradation under improper storage.
| Parameter | Recommended Condition | Rationale and Expert Insight |
| Temperature | 2-8°C or Room Temperature | While some suppliers suggest room temperature storage, refrigeration (2-8°C) is the best practice, especially for long-term storage.[4] Low temperatures slow down potential degradation pathways, such as hydrolysis of the ester group. For routine short-term use, a cool, dry place away from direct heat is acceptable.[3][5] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | The amino group can be susceptible to oxidation over time. Storing the compound under an inert atmosphere displaces oxygen and minimizes oxidative degradation, preserving the compound's purity. This is particularly critical for long-term storage or for very high-purity applications.[3] |
| Moisture | Tightly Sealed Container in a Dry Area | The compound is a hydrochloride salt and can be hygroscopic. Absorbed moisture can lead to clumping, making accurate weighing difficult, and can promote hydrolysis of the methyl ester to the corresponding carboxylic acid. A desiccator is highly recommended for storage.[6][7][8] |
| Light | Store in a Dark Place | Aromatic compounds can be light-sensitive. Exposure to UV light can potentially lead to photodegradation. Using an amber glass vial or storing the container in a dark cabinet is a necessary precaution. |
Incompatible Materials
To prevent hazardous reactions and sample degradation, avoid storing this compound with the following:
-
Strong Oxidizing Agents: Can react exothermically and degrade the compound.[5][7]
-
Strong Bases: Will deprotonate the hydrochloride salt to the free amine, which may be less stable and more reactive. This can also catalyze the hydrolysis of the ester.
-
Strong Acids: While it is a hydrochloride salt, very strong acidic conditions could potentially promote ester hydrolysis.[9]
The following diagram illustrates the decision-making process for appropriate storage.
Caption: Decision workflow for optimal compound storage.
Safe Handling Protocols
Adherence to rigorous safety protocols is mandatory to protect laboratory personnel from potential hazards associated with this chemical. The compound is classified as harmful if swallowed and can cause skin and eye irritation.[4][10]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
Caption: Essential PPE and handling environment components.
Engineering Controls
-
Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust particles.[10]
-
Safety Equipment: Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[10]
Standard Operating Procedure (SOP) for Weighing and Dispensing
-
Preparation: Don all required PPE. Ensure the analytical balance is clean and located within a fume hood or a ventilated balance enclosure.
-
Container Handling: Allow the compound container to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Dispensing: Use a clean spatula to transfer the solid. Avoid creating dust clouds. If the material is clumpy, gently break it up in the container; do not grind it aggressively.
-
Sealing: After dispensing, securely close the container, purge with inert gas if necessary for long-term storage, and wrap the cap with paraffin film to ensure an airtight seal.
-
Cleanup: Clean the spatula and work area thoroughly. Dispose of any contaminated wipes or weighing paper in a designated chemical waste container.
-
Handwashing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[6][10]
Application Protocol: N-Acetylation
This protocol provides a representative example of using this compound as a starting material in a common synthetic transformation. N-acetylation is a fundamental reaction to protect the amine or to synthesize amide derivatives for structure-activity relationship (SAR) studies.
Objective: To synthesize (S)-Methyl 4-(1-acetamidoethyl)benzoate.
Materials:
-
This compound
-
Triethylamine (Et₃N)
-
Acetyl chloride (AcCl) or Acetic Anhydride (Ac₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, dropping funnel, nitrogen inlet
Protocol Steps:
-
Reaction Setup:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous DCM (approx. 10 mL per gram of starting material). Stir to create a suspension.
-
Cool the flask to 0°C using an ice-water bath.
-
-
Deprotonation:
-
Slowly add triethylamine (2.2 eq) to the suspension. The triethylamine acts as a base to neutralize the hydrochloride salt and scavenge the HCl produced during the acylation. Stir for 15-20 minutes at 0°C. The mixture should become a clearer solution as the free amine is formed.
-
-
Acetylation:
-
In a separate flask, prepare a solution of acetyl chloride (1.1 eq) in a small amount of anhydrous DCM.
-
Add the acetyl chloride solution dropwise to the reaction mixture at 0°C via a dropping funnel over 20-30 minutes. This slow addition is critical to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be ethyl acetate/hexanes. The product should have a higher Rf value than the starting free amine.
-
-
Work-up:
-
Once the reaction is complete, quench by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (to remove excess acid)
-
Water
-
Brine (to aid in phase separation)
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure (S)-Methyl 4-(1-acetamidoethyl)benzoate.
-
-
Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Chiral HPLC can be used to confirm that no racemization occurred during the reaction.[11]
-
References
- Material Safety Data Sheet. (2011). Accessed via Google Search.
- MilliporeSigma. (2025).
- TCI Chemicals. (2025).
- MySkinRecipes. (n.d.). Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride. Accessed via Google Search.
- Chem-Impex. (n.d.). Methyl 4-(2-amino-ethyl)benzoate hydrochloride. Accessed via Google Search.
- FUJIFILM Wako Chemicals. (2025).
- Fisher Scientific. (2025). SAFETY DATA SHEET for Methyl 4-(aminomethyl)benzoate hydrochloride. Accessed via Google Search.
- Sigma-Aldrich. (2024).
- Fisher Scientific. (2023).
- Fisher Scientific. (2025).
- Angene Chemical. (2021). Safety Data Sheet for (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride. Accessed via Google Search.
- Sigma-Aldrich. (n.d.). Methyl 4-(1-aminoethyl)benzoate | 80051-07-6. Accessed via Google Search.
- Fisher Scientific. (2009).
- Sigma-Aldrich. (2015). Safety Data Sheet for Benzocaine. Accessed via Google Search.
- Benchchem. (n.d.). (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block. Accessed via Google Search.
- Benchchem. (n.d.). An In-depth Technical Guide on (R)-Methyl 4-(1-aminoethyl)
- Benchchem. (n.d.). A Technical Guide to Enantiopure (R)-Methyl 4-(1-aminoethyl)benzoate for the Pharmaceutical Sciences. Accessed via Google Search.
- ChemUniverse. (n.d.). This compound [P64728]. Accessed via Google Search.
Sources
- 1. chemuniverse.com [chemuniverse.com]
- 2. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]
- 3. Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride [myskinrecipes.com]
- 4. Methyl 4-(1-aminoethyl)benzoate | 80051-07-6 [sigmaaldrich.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.ca [fishersci.ca]
- 8. fishersci.nl [fishersci.nl]
- 9. fishersci.com [fishersci.com]
- 10. angenechemical.com [angenechemical.com]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: Derivatization of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride
<
Abstract
This document provides a comprehensive guide for the derivatization of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride, a key chiral building block in pharmaceutical and medicinal chemistry.[1][2] The protocols detailed herein focus on common, yet robust, derivatization strategies targeting the primary amine functionality, including N-acylation, N-sulfonylation, and reductive amination. The rationale behind the selection of reagents and reaction conditions is discussed, emphasizing practical insights for researchers in drug discovery and development. Furthermore, this guide outlines essential analytical techniques for the purification and characterization of the synthesized derivatives, ensuring high purity and structural integrity.
Introduction
This compound is a valuable chiral intermediate due to the presence of a stereocenter, which is a critical determinant of biological activity in many pharmaceutical compounds.[2] Derivatization of the primary amine group is a common strategy to generate a diverse library of compounds for structure-activity relationship (SAR) studies. These modifications can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides detailed protocols for three fundamental derivatization techniques: N-acylation to form amides, N-sulfonylation to produce sulfonamides, and reductive amination to yield secondary amines.
PART 1: Derivatization Strategies and Protocols
The primary amine of (S)-Methyl 4-(1-aminoethyl)benzoate serves as a versatile nucleophile for various chemical transformations. The hydrochloride salt form enhances its stability and solubility, making it amenable to a range of reaction conditions.[3]
N-Acylation: Synthesis of Amide Derivatives
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[4][5] N-acylation of (S)-Methyl 4-(1-aminoethyl)benzoate can be efficiently achieved using acyl chlorides or by coupling with carboxylic acids.
This method involves the reaction of the amine with a more reactive acyl chloride, typically in the presence of a base to neutralize the HCl byproduct.[6][7]
Experimental Workflow: N-Acylation with Acyl Chloride
Caption: Workflow for N-acylation using an acyl chloride.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and a suitable base (e.g., triethylamine, 2.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)). Stir the mixture at room temperature for 15-30 minutes to ensure the free base of the amine is generated.
-
Reaction: Cool the mixture to 0°C in an ice bath. Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic solvents to prevent reaction with the acyl chloride.[6] |
| Base | Triethylamine (TEA), Pyridine | To neutralize the HCl generated during the reaction.[6][7] |
| Temperature | 0°C to Room Temperature | Initial cooling controls the exothermic reaction. |
| Stoichiometry | Amine:Acyl Chloride:Base = 1:1.1:2.2 | A slight excess of acyl chloride ensures complete consumption of the amine. |
For less reactive carboxylic acids, coupling agents are employed to activate the carboxylic acid for nucleophilic attack by the amine.[8] Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6][9]
Step-by-Step Protocol:
-
Preparation: Dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and a catalyst such as 1-hydroxybenzotriazole (HOBt) (0.1-1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or dimethylformamide (DMF)). Stir for 15-30 minutes at 0°C to form the active ester.
-
Reaction: Add a solution of this compound (1.0 eq) and a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.2 eq) in the same solvent to the reaction mixture.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the acyl chloride method.
| Parameter | Recommended Condition | Rationale |
| Coupling Agent | EDC, DCC | To activate the carboxylic acid for amidation.[9] |
| Catalyst | HOBt, DMAP | To suppress side reactions and improve reaction rates.[4] |
| Solvent | DCM, DMF | Aprotic solvents are standard for coupling reactions. |
| Base | DIPEA | A non-nucleophilic base to avoid competing reactions. |
N-Sulfonylation: Synthesis of Sulfonamide Derivatives
Sulfonamides are a key functional group in many marketed drugs. The reaction of (S)-Methyl 4-(1-aminoethyl)benzoate with a sulfonyl chloride in the presence of a base provides the corresponding sulfonamide.[10]
Experimental Workflow: N-Sulfonylation
Caption: Workflow for N-sulfonylation of the primary amine.
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and a base (e.g., pyridine or triethylamine, 2.5 eq) in an anhydrous aprotic solvent (e.g., DCM).
-
Reaction: Add the sulfonyl chloride (1.2 eq) portion-wise or as a solution in the same solvent to the stirred mixture at 0°C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Perform an aqueous work-up as described for N-acylation. The sulfonamide product can be purified by flash column chromatography or recrystallization.
| Parameter | Recommended Condition | Rationale |
| Solvent | DCM, THF, Acetonitrile | Aprotic solvents are preferred. |
| Base | Pyridine, TEA | To scavenge the HCl formed.[11] |
| Temperature | 0°C to Room Temperature | To control the initial reactivity. |
| Stoichiometry | Amine:Sulfonyl Chloride:Base = 1:1.2:2.5 | A slight excess of the sulfonyl chloride and base is used. |
Reductive Amination: Synthesis of Secondary Amine Derivatives
Reductive amination is a powerful method for forming C-N bonds and converting a primary amine to a secondary amine.[12] The reaction proceeds via the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ.[13][14]
Experimental Workflow: Reductive Amination
Caption: One-pot workflow for reductive amination.
Step-by-Step Protocol:
-
Preparation: In a suitable flask, combine this compound (1.0 eq), the aldehyde or ketone (1.1 eq), and a base (e.g., triethylamine, 1.1 eq) in a protic solvent such as methanol or ethanol. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.[15]
-
Monitoring: Stir the reaction at room temperature for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction with water or a saturated ammonium chloride solution. Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Solvent | Methanol, Ethanol, Dichloroethane (DCE) | Solvents that can dissolve the reactants and are compatible with the reducing agent. |
| Reducing Agent | NaBH₃CN, NaBH(OAc)₃ | Mild reducing agents that selectively reduce the imine in the presence of the carbonyl group.[13][15] |
| pH | Weakly acidic to neutral | Optimal for imine formation and subsequent reduction.[14] |
| Stoichiometry | Amine:Carbonyl:Reducing Agent = 1:1.1:1.5 | A slight excess of the carbonyl and reducing agent is generally used. |
PART 2: Purification and Characterization
Purification by Column Chromatography
Flash column chromatography is the standard method for purifying the derivatized products. For basic amine compounds, challenges such as streaking and poor separation can arise on standard silica gel due to interactions with acidic silanol groups.[16][17]
Strategies for Purifying Amine Derivatives:
-
Standard Silica Gel with Basic Modifier: Adding a small amount of a competing amine, like triethylamine (e.g., 1-2%), to the eluent can neutralize the acidic sites on the silica gel, improving the peak shape and separation.[18]
-
Amine-Functionalized Silica: Using a stationary phase where the silica surface is functionalized with amine groups can provide a more inert surface for the purification of basic compounds, often allowing for the use of simpler solvent systems like hexane/ethyl acetate.[16][17]
-
Reversed-Phase Chromatography (C18): For more polar derivatives, reversed-phase chromatography using a C18 column with a mobile phase of water and acetonitrile or methanol can be an effective purification strategy.[19][20]
Characterization Techniques
The structure and purity of the synthesized derivatives should be confirmed using a combination of spectroscopic and chromatographic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the derivatized product. Key diagnostic signals include the appearance of new peaks corresponding to the added acyl, sulfonyl, or alkyl group, and shifts in the signals of the protons and carbons near the nitrogen atom.[21][22]
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to determine the molecular weight of the product and to assess its purity.[23][24][25][26] Electrospray ionization (ESI) is a common soft ionization technique for these types of molecules.[23]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for confirming that the stereochemical integrity of the chiral center has been maintained throughout the derivatization process. Polysaccharide-based chiral stationary phases are often effective for separating enantiomers of amino acid esters and their derivatives.[1][27][28]
Conclusion
The derivatization of this compound is a fundamental step in the synthesis of a wide array of potentially bioactive molecules. The protocols for N-acylation, N-sulfonylation, and reductive amination outlined in this guide provide robust and versatile methods for modifying its primary amine functionality. Careful selection of reagents and reaction conditions, coupled with appropriate purification and characterization techniques, is paramount to ensure the successful synthesis of high-purity derivatives for further investigation in drug discovery and development programs.
References
- Gao, H. (2015). Mass Spectrometry in Small Molecule Drug Development. Journal of Bioanalysis & Biomedicine.
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Retrieved from [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]
-
Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central. Retrieved from [Link]
-
MDPI. (2023). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
- Gillespie, T. A. (2011). Mass spectrometry for small molecule pharmaceutical product development: a review. Mass Spectrometry Reviews, 30(3), 479-490.
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Retrieved from [Link]
- Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613.
-
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. PubMed Central. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Retrieved from [Link]
-
European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]
-
ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
-
American Chemical Society. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
-
Science Forums. (2011). Amine purification. Retrieved from [Link]
-
Chemguide. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylated amino acid methyl esters from marine Roseobacter group bacteria. Retrieved from [Link]
- Chinese Chemical Letters. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. 29(9), 1363-1365.
-
ResearchGate. (n.d.). Sulfonylation reaction between tertiary amines and aryl sulfonyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine. Retrieved from [Link]
- PubMed. (1980). A NMR study of the ionization of fatty acids, fatty amines and N-acylamino acids incorporated in phosphatidylcholine vesicles. Biochimica et Biophysica Acta, 600(2), 387-397.
-
MySkinRecipes. (n.d.). Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Acylamides. Retrieved from [Link]
- PubMed. (2018). N-Acylated amino acid methyl esters from marine Roseobacter group bacteria. Beilstein Journal of Organic Chemistry, 14, 2816-2826.
-
PubChem. (n.d.). (R)-Methyl 4-(1-aminoethyl)benzoate. Retrieved from [Link]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. benchchem.com [benchchem.com]
- 3. Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride [myskinrecipes.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amide Synthesis [fishersci.dk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. jackwestin.com [jackwestin.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. Amine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 13. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. biotage.com [biotage.com]
- 17. biotage.com [biotage.com]
- 18. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 19. teledyneisco.com [teledyneisco.com]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. A NMR study of the ionization of fatty acids, fatty amines and N-acylamino acids incorporated in phosphatidylcholine vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. Mass spectrometry for small molecule pharmaceutical product development: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. bioanalysis-zone.com [bioanalysis-zone.com]
- 26. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
Troubleshooting & Optimization
Technical Support Center: (S)-Methyl 4-(1-aminoethyl)benzoate Hydrochloride Synthesis
Introduction: The Significance of a Chiral Building Block
(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride is a critical chiral building block in the pharmaceutical industry. The precise three-dimensional arrangement, or stereochemistry, of drug molecules is paramount, often dictating their efficacy and safety profiles.[1][2] This specific enantiomer serves as a key intermediate in the asymmetric synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological and metabolic disorders.[2] Its structure, featuring a primary amine, a methyl ester, and a single chiral center, offers a versatile scaffold for drug development.[1][2]
This guide provides in-depth troubleshooting advice and detailed protocols to assist researchers in navigating the complexities of its synthesis, ensuring high yield and enantiomeric purity.
Overview of Synthetic Strategies
The synthesis of enantiomerically pure this compound is typically achieved through two primary routes:
-
Asymmetric Synthesis: This is the most direct approach, aiming to create the desired (S)-enantiomer selectively from a prochiral precursor. The most common method is the asymmetric reductive amination of methyl 4-acetylbenzoate using a chiral catalyst.[1][3]
-
Chiral Resolution: This strategy involves the synthesis of a racemic mixture of methyl 4-(1-aminoethyl)benzoate, followed by the separation of the two enantiomers.[3] The most prevalent method for this is the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid, which allows for separation via crystallization.[4]
This guide will address potential issues arising from both pathways.
Troubleshooting and FAQ Guide
This section addresses common issues encountered during the synthesis, workup, and purification stages in a question-and-answer format.
Reaction Stage Issues
Question: My asymmetric reductive amination is stalled or showing low conversion. What are the common causes?
Answer: Low conversion in asymmetric reductive amination often points to issues with the catalyst, reagents, or reaction conditions.
-
Catalyst Integrity: Chiral catalysts (often based on Ruthenium or Iridium) are sensitive to air and moisture. Ensure you are using strict anhydrous and inert atmosphere techniques. The catalyst may have degraded during storage or handling.
-
Reagent Purity: The starting material, methyl 4-acetylbenzoate, must be pure. Impurities can act as catalyst poisons. Similarly, the ammonia source (e.g., ammonium acetate) and the reducing agent (e.g., hydrogen gas, formic acid) must be of high quality.
-
Solvent Quality: Use only anhydrous, high-purity solvents. Protic impurities or residual water can interfere with both the catalyst and the reducing agent.
-
Insufficient Reducing Agent: If using hydrogen gas, ensure the system is properly pressurized and free of leaks. For transfer hydrogenation with formic acid/triethylamine, ensure the stoichiometry is correct.
dot
Caption: Troubleshooting low reaction conversion.
Workup and Isolation Problems
Question: I'm experiencing significant product loss during the aqueous workup and extraction. Why is this happening?
Answer: Product loss during extraction of the free amine is a frequent challenge, typically related to pH control and physical separation issues.
-
Incorrect pH: The free amine is soluble in organic solvents, while its protonated (salt) form is water-soluble. To extract the free amine into an organic layer, the aqueous phase must be sufficiently basic (pH > 10) to ensure the amine is deprotonated. A common error is using a weak base like sodium bicarbonate, which may not be strong enough to fully deprotonate the amine salt.[5] Using a stronger base like NaOH or K₂CO₃ is recommended.
-
Emulsion Formation: Amines can act as surfactants, leading to the formation of stable emulsions between the aqueous and organic layers, making separation difficult. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it.[6] In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
-
Insufficient Extraction: Ensure you perform multiple extractions (e.g., 3-4 times) with the organic solvent, as the product's partition coefficient may not be high enough for a single extraction to be efficient.
Purification and Salt Formation Challenges
Question: The enantiomeric excess (ee) of my amine is poor after diastereomeric salt resolution. How can I improve it?
Answer: Achieving high enantiomeric excess through diastereomeric salt crystallization is an optimization process. Poor results often stem from suboptimal crystallization conditions.[7]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (ee) | Incorrect Solvent System: The solubility difference between the two diastereomeric salts is highly dependent on the solvent. | Screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, or mixtures with water).[7] |
| Suboptimal Stoichiometry: A 1:1 molar ratio of the racemic amine to the resolving agent is not always ideal. | Experiment with different stoichiometries. Using 0.5 molar equivalents of the resolving agent is a common starting point for screening.[7] | |
| Premature or Incomplete Crystallization: The crystallization process may not have reached thermodynamic equilibrium. | Adjust the cooling rate and equilibration time. Slower cooling often yields crystals of higher purity. | |
| Co-crystallization: The two diastereomers may crystallize together, forming a solid solution. | This is a challenging issue. Try a different resolving agent (e.g., (L)-tartaric acid, (S)-(+)-mandelic acid) to alter the crystal packing. |
Question: I am having difficulty precipitating the final hydrochloride salt. The product remains an oil.
Answer: This is a common issue, often related to purity and the choice of solvent or HCl source.
-
Purity of the Free Amine: The starting free amine must be pure. Impurities can inhibit crystallization, causing the salt to "oil out." If necessary, purify the free amine by column chromatography before proceeding.
-
Presence of Water: The system must be strictly anhydrous. Water can interfere with salt precipitation and crystallization. Dry your solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) over molecular sieves.
-
HCl Source and Addition:
-
Ethereal HCl or HCl in Dioxane: A solution of HCl in an anhydrous organic solvent is preferred. Add the HCl solution dropwise to a stirred solution of the amine at a low temperature (e.g., 0 °C) to control the precipitation.
-
HCl Gas: Bubbling anhydrous HCl gas through the solution of the free amine is also a very effective method for forming a crystalline precipitate.[8]
-
Key Experimental Protocols
Protocol 1: Asymmetric Reductive Amination of Methyl 4-acetylbenzoate
This protocol is a general guideline and may require optimization for specific catalysts and setups.
-
Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a dry reaction vessel with methyl 4-acetylbenzoate (1.0 eq) and the chiral catalyst (e.g., Ru/Ir complex, 0.01-0.1 mol%).
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., methanol) followed by the ammonia source (e.g., ammonium acetate, 1.5-2.0 eq).
-
Reduction:
-
For Hydrogenation: Pressurize the vessel with hydrogen gas to the required pressure and stir at the designated temperature.
-
For Transfer Hydrogenation: Add the hydrogen donor (e.g., formic acid/triethylamine mixture) to the reaction.
-
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Carefully quench the reaction, filter to remove the catalyst, and concentrate the filtrate under reduced pressure. The crude product can then be purified or carried forward.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
dot
Caption: Workflow for Diastereomeric Salt Resolution.
-
Salt Formation: Dissolve the racemic methyl 4-(1-aminoethyl)benzoate (1.0 eq) in a suitable solvent (e.g., methanol). In a separate flask, dissolve the chiral resolving agent (e.g., L-tartaric acid, ~0.5-1.0 eq) in the minimum amount of the same hot solvent.
-
Mixing: Add the resolving agent solution to the amine solution while warm.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of Free Amine: Suspend the collected diastereomeric salt in water and add a strong base (e.g., 2M NaOH) until the pH is >10. Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Dry the organic layer, concentrate, and analyze the enantiomeric excess (ee) of the product using chiral HPLC.
Protocol 3: Formation of the Hydrochloride Salt
-
Preparation: Dissolve the purified (S)-methyl 4-(1-aminoethyl)benzoate free amine in a minimal amount of a dry, anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Cooling: Cool the solution in an ice bath (0 °C).
-
Precipitation: While stirring, add a solution of 2M HCl in diethyl ether dropwise. A white precipitate should form immediately.
-
Isolation: Continue stirring for 15-30 minutes in the ice bath, then collect the solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold, anhydrous diethyl ether and dry under vacuum to yield the final hydrochloride salt.
Analytical Characterization
The identity and purity of the synthesized product should be confirmed by standard analytical techniques.
-
¹H NMR: Expect to see characteristic signals for the aromatic protons, the methoxy group of the ester, the benzylic proton (quartet), the adjacent methyl group (doublet), and the amine protons.
-
Chiral HPLC: This is the definitive method for determining the enantiomeric excess (ee) of the final product. A suitable chiral column (e.g., polysaccharide-based CSP) must be used.
References
- Benchchem. An In-depth Technical Guide on (R)-Methyl 4-(1-aminoethyl)benzoate: Structure, Stereochemistry, and Synthetic Applications.
- Benchchem. Technical Support Center: Purification of Chiral Amines.
- ResearchGate. What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?.
- Benchchem. Chiral 4-(1-Aminoethyl)benzoate Derivatives: A Technical Review of Synthesis and Potential Applications.
- ChemicalBook. Methyl 4-aminobenzoate synthesis.
- ACS Publications. Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography.
- Benchchem. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block.
- Sciencemadness.org. methyl 4-aminobenzoate synthesis report.
- BOC Sciences. Enantiomeric Purification (HPLC/SFC).
- The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Wikipedia. Chiral resolution.
- Google Patents. Process for preparing methyl 4-(aminomethyl)benzoate.
- Organic Syntheses. ethyl 4-aminobenzoate.
- The Royal Society of Chemistry. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information.
- University of Manitoba. Preparation of Methyl Benzoate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride
Welcome to the technical support center for the synthesis of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for this critical chiral building block.
(S)-Methyl 4-(1-aminoethyl)benzoate is a valuable intermediate in the synthesis of various pharmaceuticals, where its specific stereochemistry is crucial for biological activity.[1] The most common and efficient route to this compound is through the asymmetric reductive amination of methyl 4-acetylbenzoate.[2][3] This guide will focus on optimizing this key transformation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Low Conversion of Methyl 4-acetylbenzoate (Starting Material)
You observe a significant amount of unreacted methyl 4-acetylbenzoate in your reaction mixture by TLC or HPLC analysis.
Potential Causes & Solutions
-
Inefficient Imine Formation: The initial condensation between the ketone and the ammonia source to form the imine is a reversible equilibrium.[3]
-
Solution: Ensure the effective removal of water, a byproduct of this step. While not always practical in a one-pot reductive amination, using a dehydrating agent or ensuring anhydrous conditions can favor imine formation. The choice of an appropriate ammonium salt, like ammonium acetate, can also facilitate this step.[4]
-
-
Catalyst Deactivation: The amine source or the product amine can sometimes coordinate strongly with the metal catalyst, leading to deactivation.[3]
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress over a longer period. If the reaction has stalled, a modest increase in temperature may be beneficial, but be mindful of potential side reactions or catalyst decomposition.
-
-
Poor Quality Reagents: Impurities in the starting material, solvent, or ammonia source can interfere with the reaction.
Issue 2: Low Enantiomeric Excess (ee)
Your product has a low enantiomeric excess, indicating a poorly selective asymmetric reduction.
Potential Causes & Solutions
-
Suboptimal Chiral Ligand/Catalyst: The choice of chiral ligand is paramount for achieving high enantioselectivity.
-
Solution: Screen a variety of chiral ligands. For ruthenium-catalyzed hydrogenations, ligands like BINAP and its derivatives are often effective.[8] For transfer hydrogenations, chiral diamines or amino alcohols can be used with ruthenium, rhodium, or iridium catalysts.[8] Oxazaborolidine catalysts are also a well-established option for the asymmetric reduction of ketones.[9][10]
-
-
Incorrect Reaction Temperature: Enantioselectivity is often highly temperature-dependent.
-
Solution: Lowering the reaction temperature generally increases enantioselectivity, although it may decrease the reaction rate. Perform a temperature optimization study to find the best balance.
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity.
-
Solution: Experiment with a range of solvents. Protic solvents like trifluoroethanol have been shown to be effective in some ruthenium-catalyzed reductive aminations.[4]
-
-
Racemization of the Product: While less common under typical reductive amination conditions, harsh workup conditions could potentially lead to racemization.
-
Solution: Employ mild workup procedures, avoiding strong acids or bases and high temperatures.
-
Issue 3: Formation of Side Products
You observe significant impurities in your crude product.
Potential Causes & Solutions
-
Reduction of the Ketone to an Alcohol: The reducing agent can directly reduce the starting ketone, methyl 4-acetylbenzoate, to the corresponding alcohol.
-
Solution: Use a reducing agent that is more selective for the imine/iminium ion over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are often preferred for this reason as their reactivity is pH-dependent.[11][12][13][14][15] Catalytic hydrogenation can also be highly chemoselective under optimized conditions.[16]
-
-
Over-alkylation of the Amine: The newly formed primary amine can potentially react with another molecule of the ketone, leading to a secondary amine impurity.
-
Solution: This is generally less of a problem when using a large excess of the ammonia source. Ensure a sufficient excess of ammonium salt is used.
-
Issue 4: Difficult Purification
You are having trouble isolating the pure this compound.
Potential Causes & Solutions
-
Incomplete Reaction: A complex mixture of starting material, product, and byproducts will make purification challenging.
-
Solution: Address the root cause of the incomplete reaction using the troubleshooting steps above.
-
-
Emulsion Formation During Workup: The amine product can act as a surfactant, leading to emulsions during aqueous extraction.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Filtering the mixture through a pad of Celite can also be effective.
-
-
Product Solubility: The free amine may have some water solubility, leading to loss during extraction.
-
Formation of the Hydrochloride Salt: The final step of isolating the hydrochloride salt requires careful pH adjustment.
-
Solution: After purification of the free amine, dissolve it in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in dioxane) until precipitation is complete.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method is the asymmetric reductive amination of methyl 4-acetylbenzoate.[2][3] This one-pot reaction involves the condensation of the ketone with an ammonia source to form an imine, which is then asymmetrically reduced to the chiral amine.[3][11]
Q2: Which chiral catalysts are recommended for this transformation?
A2: Several classes of catalysts can be effective:
-
Transition Metal Catalysts: Ruthenium, rhodium, and iridium complexes with chiral phosphine ligands (e.g., BINAP derivatives) are widely used for asymmetric hydrogenation.[4][8] For asymmetric transfer hydrogenation, these metals are often paired with chiral diamine or amino alcohol ligands.[8]
-
Oxazaborolidine Catalysts (CBS Catalysts): These are highly effective for the enantioselective reduction of ketones using a stoichiometric borane source.[9][10]
-
Biocatalysts: Amine transaminases can be used in chemoenzymatic cascades to produce chiral amines with high enantiomeric excess.[19]
Q3: What analytical methods are used to determine the enantiomeric excess (ee) of the product?
A3: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) .[2][20][21][22] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Other methods include NMR spectroscopy with chiral solvating agents.[23][24]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the disappearance of the starting material (methyl 4-acetylbenzoate). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to track the formation of the product and any side products.[2]
Q5: What are the key parameters to optimize for this reaction?
A5: The following parameters are crucial for achieving high yield and enantioselectivity:
-
Catalyst System: The choice of metal precursor and chiral ligand is critical.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction.
-
Temperature: This affects both the reaction rate and the enantioselectivity.
-
Pressure (for hydrogenation): The hydrogen pressure can influence the reaction rate.
-
Ammonia Source: The choice of ammonium salt (e.g., ammonium acetate, ammonium formate) can affect imine formation and the overall reaction outcome.[4]
Experimental Protocols & Visualizations
General Protocol for Asymmetric Reductive Amination
This protocol provides a general framework. Specific conditions will need to be optimized based on the chosen catalyst system.
-
Reaction Setup: In a suitable pressure vessel, combine methyl 4-acetylbenzoate, the chiral catalyst (e.g., a pre-formed Ru-BINAP complex or generated in situ from a Ru precursor and the ligand), and the ammonium salt (e.g., ammonium acetate).[4]
-
Solvent Addition: Add an anhydrous solvent (e.g., trifluoroethanol, methanol).[4]
-
Reaction: Purge the vessel with hydrogen gas and then pressurize to the desired pressure. Heat the reaction mixture to the optimized temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[2]
-
Workup: Cool the reaction to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the ammonium salt and convert the product to the free amine.[17] Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude free amine by column chromatography on silica gel if necessary.
-
Salt Formation: Dissolve the purified amine in a suitable solvent and add a solution of HCl in an anhydrous solvent to precipitate the hydrochloride salt. Filter and dry the product.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for optimizing the synthesis.
Reaction Pathway
Caption: Asymmetric reductive amination pathway.
Data Summary
| Parameter | Typical Range/Options | Expected Outcome |
| Catalyst | Ru, Rh, Ir complexes; Oxazaborolidines | High conversion and enantioselectivity |
| Chiral Ligand | BINAP derivatives, chiral diamines | >90% ee |
| Reducing Agent | H₂, Isopropanol, Formic Acid, NaBH₃CN | Selective reduction of the imine |
| Solvent | TFE, MeOH, DCM, THF | Influences rate and selectivity |
| Temperature | 0 °C to 80 °C | Lower temperatures often favor higher ee |
| Pressure (H₂) | 1 to 100 bar | Higher pressure can increase reaction rate |
References
-
Reboredo, S., et al. (2014). Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts. Journal of the American Chemical Society. Available from: [Link]
-
Wikipedia. (2023). Enantioselective reduction of ketones. Available from: [Link]
-
Okada, T., et al. (2016). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase. Journal of Liquid Chromatography & Related Technologies. Available from: [Link]
-
JGC Catalysts and Chemicals Ltd. (2022). Iridium Catalyst for Chiral Amine Synthesis. Available from: [Link]
-
Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. Available from: [Link]
- Corey, E. J., et al. (1991). Chiral catalysts for reduction of ketones and process for their preparation. Google Patents.
-
Xie, J.-H., & Zhou, Q.-L. (2019). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. Angewandte Chemie International Edition. Available from: [Link]
-
Sharma, M., & Rueping, M. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis. Available from: [Link]
- Zhang, X. (2004). Asymmetric reductive amination of ketones. Google Patents.
-
Xie, J.-H., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. Available from: [Link]
-
Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Available from: [Link]
-
Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Available from: [Link]
-
Anslyn, E. V., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available from: [Link]
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmacology, Pharmaceutical & Pharmacovigilance. Available from: [Link]
-
Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances. Available from: [Link]
-
Wikipedia. (2023). Reductive amination. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available from: [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Available from: [Link]
-
Sebaiy, M. M., et al. (2021). Mini-Review on Various Analytical Methods for Determination of Certain Preservatives in Different Matrices. International Journal of Research Studies in Science, Engineering and Technology. Available from: [Link]
-
El-Gindy, A., et al. (2015). Analytical Methods. Royal Society of Chemistry. Available from: [Link]
-
MySkinRecipes. (n.d.). Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride. Available from: [Link]
- Bayer AG. (2007). Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents.
-
University of California, Riverside. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Available from: [Link]
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Available from: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available from: [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available from: [Link]
-
Wright, S. W. (2000). A CONVENIENT PREPARATION OF METHYL 4-(2-AMINOETHYL)BENZOATE. Organic Preparations and Procedures International. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-acetylbenzoate. PubChem. Available from: [Link]
- Shanghai Institute of Pharmaceutical Industry. (2019). A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters. Google Patents.
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Available from: [Link]
Sources
- 1. Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. kanto.co.jp [kanto.co.jp]
- 6. Methyl 4-acetylbenzoate | C10H10O3 | CID 137990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. METHYL 4-ACETYLBENZOATE | 3609-53-8 [chemicalbook.com]
- 8. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 9. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP0453298A2 - Chiral catalysts for reduction of ketones and process for their preparation - Google Patents [patents.google.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 17. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
- 21. uma.es [uma.es]
- 22. heraldopenaccess.us [heraldopenaccess.us]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride
Welcome to the technical support center for the synthesis of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and enantiomeric purity of this critical chiral building block. This document provides in-depth, field-proven insights based on established chemical principles and peer-reviewed literature.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to obtain enantiomerically pure this compound?
There are three primary strategies for synthesizing this compound with high enantiopurity:
-
Asymmetric Reductive Amination: This is the most direct and widely used method. It involves the reaction of a prochiral ketone, methyl 4-acetylbenzoate, with an ammonia source in the presence of a chiral catalyst and a reducing agent.[1][2] This method directly generates the desired (S)-enantiomer.
-
Chiral Resolution: This classical approach involves synthesizing the racemic mixture of methyl 4-(1-aminoethyl)benzoate and then separating the (S)- and (R)-enantiomers.[3][4] This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)-tartaric acid, which can then be separated by crystallization.[3][5]
-
Biocatalytic Methods: The use of enzymes, particularly transaminases, offers a green and highly selective alternative for the synthesis of chiral amines.[6][7][8] These enzymes can catalyze the asymmetric amination of the ketone precursor with high enantioselectivity under mild reaction conditions.
Q2: My yield is consistently low in the asymmetric reductive amination. What are the likely causes?
Low yields in asymmetric reductive amination can stem from several factors:
-
Sub-optimal Reaction Conditions: Temperature, pressure, and reaction time are critical. For instance, in transfer hydrogenation, higher temperatures can sometimes increase the reaction rate but may negatively impact enantioselectivity.[9]
-
Catalyst Inactivation: The catalyst, often a ruthenium or iridium complex, can be sensitive to impurities in the starting materials or solvent.[10] Ensure all reagents and solvents are of high purity and anhydrous where specified.
-
Inefficient Imine Formation: The first step of the reaction is the formation of an imine intermediate. This equilibrium can be unfavorable. The presence of water can inhibit imine formation, and in some cases, the use of a dehydrating agent or azeotropic removal of water may be beneficial.
-
Side Reactions: The most common side reaction is the reduction of the starting ketone (methyl 4-acetylbenzoate) to the corresponding alcohol (methyl 4-(1-hydroxyethyl)benzoate).[11] The choice of reducing agent and reaction conditions can influence the extent of this side reaction.
-
Poor Quality of Starting Materials: Impurities in the methyl 4-acetylbenzoate or the ammonia source can interfere with the catalyst and reduce the overall yield.
Q3: How can I improve the enantioselectivity (e.e.) of my reaction?
Achieving high enantiomeric excess is crucial. Here are key areas to focus on:
-
Choice of Chiral Ligand/Catalyst: The structure of the chiral ligand is the most critical factor for enantioselectivity. Different ligands can exhibit vastly different performance for the same substrate. It is often necessary to screen a variety of ligands to find the optimal one for a specific transformation.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity.
-
Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.
-
Additives: In some cases, the addition of certain salts or other additives can have a beneficial effect on enantioselectivity.[12][13]
Q4: What is the best way to purify the final product and form the hydrochloride salt?
Purification typically involves standard chromatographic techniques, such as column chromatography on silica gel, to remove unreacted starting materials, the catalyst, and any side products.
For the formation of the hydrochloride salt:
-
Dissolve the purified free amine in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) or bubble dry HCl gas through the solution.
-
The hydrochloride salt will precipitate out of the solution.
-
The salt can then be collected by filtration, washed with a non-polar solvent (like hexane or ether) to remove any residual impurities, and dried under vacuum.[14][15]
II. Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter during the synthesis.
Guide 1: Asymmetric Reductive Amination - Low Yield and/or Poor Enantioselectivity
| Symptom | Potential Cause | Suggested Action |
| Low Conversion of Starting Ketone | 1. Inactive catalyst. | - Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. - Use fresh, high-purity catalyst. |
| 2. Insufficient reducing agent. | - Use a slight excess of the reducing agent. | |
| 3. Sub-optimal temperature or pressure. | - Systematically vary the temperature and pressure to find the optimal conditions for your specific catalyst system. | |
| Significant Formation of Alcohol Byproduct | 1. Non-selective reducing agent. | - Consider using a milder or more selective reducing agent. For example, sodium cyanoborohydride is often more selective for imines over ketones compared to sodium borohydride.[16] |
| 2. Reaction conditions favor ketone reduction. | - Adjusting the pH or temperature may help to favor imine formation and subsequent reduction over direct ketone reduction. | |
| Low Enantiomeric Excess (e.e.) | 1. Inappropriate chiral ligand. | - Screen a variety of chiral ligands to identify the most effective one for your substrate. |
| 2. Racemization of the product. | - Ensure the work-up conditions are not too harsh (e.g., prolonged exposure to strong acid or base). | |
| 3. Impurities in starting materials. | - Use highly purified starting materials and anhydrous solvents. | |
| Inconsistent Results | 1. Variability in reagent quality. | - Use reagents from a consistent, high-quality source. |
| 2. Sensitivity to air or moisture. | - Ensure all reactions are carried out under a dry, inert atmosphere (e.g., nitrogen or argon). |
Guide 2: Chiral Resolution - Inefficient Separation
| Symptom | Potential Cause | Suggested Action |
| Low Yield of Diastereomeric Salt | 1. Poor choice of resolving agent. | - Screen different chiral resolving agents (e.g., various tartaric acid derivatives, mandelic acid).[3] |
| 2. Sub-optimal crystallization solvent. | - Experiment with different solvent systems to find one that provides good differential solubility between the diastereomeric salts. | |
| Low Enantiomeric Excess of Resolved Amine | 1. Incomplete separation of diastereomers. | - Perform multiple recrystallizations of the diastereomeric salt to improve its purity. |
| 2. Co-precipitation of both diastereomers. | - Adjust the crystallization conditions (e.g., temperature, cooling rate, concentration) to favor the precipitation of only one diastereomer. |
III. Experimental Protocols & Workflows
Protocol 1: Asymmetric Reductive Amination of Methyl 4-acetylbenzoate
This protocol describes a general procedure for the asymmetric transfer hydrogenation of methyl 4-acetylbenzoate. Note: Specific conditions will vary depending on the catalyst and ligand used.
Materials:
-
Methyl 4-acetylbenzoate
-
Ammonium formate or another ammonia source
-
Chiral Ruthenium or Iridium catalyst (e.g., a Noyori-type catalyst)[17]
-
Formic acid/triethylamine azeotrope or isopropanol (as hydrogen source)
-
Anhydrous solvent (e.g., dichloromethane, methanol)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-acetylbenzoate and the chiral catalyst in the anhydrous solvent.
-
Add the ammonia source (e.g., ammonium formate).
-
Add the hydrogen source (e.g., formic acid/triethylamine azeotrope).
-
Stir the reaction mixture at the optimized temperature for the required time, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction (e.g., by adding water or a saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the product and determine the enantiomeric excess using chiral HPLC.
Workflow Diagram:
Caption: Workflow for Asymmetric Reductive Amination.
Protocol 2: Chiral Resolution using (+)-Tartaric Acid
Materials:
-
Racemic methyl 4-(1-aminoethyl)benzoate
-
(+)-Tartaric acid
-
Methanol or another suitable solvent
Procedure:
-
Dissolve the racemic amine in warm methanol.
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold methanol.
-
To obtain the free amine, dissolve the diastereomeric salt in water and basify with a suitable base (e.g., sodium hydroxide solution) to a pH > 10.
-
Extract the free (S)-amine with an organic solvent.
-
Dry the organic layer, concentrate, and confirm the enantiomeric excess by chiral HPLC.
Logical Relationship Diagram:
Caption: Simplified mechanism of Noyori asymmetric transfer hydrogenation.
The chiral diamine ligand on the ruthenium catalyst forms a hydrogen bond with the imine nitrogen, pre-organizing the substrate in a specific orientation within the six-membered transition state. [17]This precise arrangement dictates the facial selectivity of the hydride transfer, leading to the high enantioselectivity observed.
VI. References
-
Wu, R., Beauchamps, M. G., Laquidara, J. M., & Sowa, J. R., Jr. (2012). Ruthenium-catalyzed asymmetric transfer hydrogenation of allylic alcohols by an enantioselective isomerization/transfer hydrogenation mechanism. Angewandte Chemie (International ed. in English), 51(9), 2106–2110. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Asymmetric Hydrogenation with Ruthenium Catalysts. [Link]
-
Improved Methodology for the Preparation of Chiral Amines. [Link]
-
France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985–3012. [Link]
-
Chem-Station. Noyori Asymmetric Transfer Hydrogenation. [Link]
-
Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. [Link]
-
Li, G. Q., & List, B. (2014). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Molecules, 19(11), 17570–17594. [Link]
-
Organic Process Research & Development. Ruthenium-Catalyzed Direct Asymmetric Reductive Amination for the Synthesis of a Chiral Primary Amine Intermediate En Route to a PDE2A Inhibitor, TAK-915. [Link]
-
ResearchGate. Ruthenium-catalyzed asymmetric transfer hydrogenation of... [Link]
-
ResearchGate. Asymmetric hydrogen transfer reduction of acetophenone. [Link]
-
Tetrahedron: Asymmetry. Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]
-
Semantic Scholar. Catalyst-Substrate Pairings for Carbocyclic and Heterocyclic Systems in Atroposelective Quinazolinone Synthesis. [Link]
-
Organic Process Research & Development. Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. [Link]
-
Catalysis Science & Technology. Selectivity viacatalyst or substrate control in catalytic asymmetric transformations of bifunctional symmetrical substrates. [Link]
-
RSC Chemical Science. Reductive aminations by imine reductases: from milligrams to tons. [Link]
-
Reaction Chemistry & Engineering. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]
-
ResearchGate. Synthesis of amine hydrochloride salts. [Link]
-
Chemical Reviews. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]
-
YouTube. Amine and HCl - salt formation reaction. [Link]
-
CoLab. Amine transaminases in chiral amines synthesis: recent advances and challenges.
-
Chemical Reviews. Substrate Directed Asymmetric Reactions. [Link]
-
Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
Google Patents. US20100204470A1 - method for salt preparation.
-
ResearchGate. Asymmetric transfer hydrogenation of substituted acetophenones. Reaction conditions. [Link]
-
Journal of the American Chemical Society. Enantioselective Organocatalytic Reductive Amination. [Link]
-
Green Chemistry. Transaminase biocatalysis: optimization and application. [Link]
-
Catalysis Science & Technology. Biocatalysed synthesis of chiral amines: continuous colorimetric assays for mining amine-transaminases. [Link]
-
Journal of the American Chemical Society. Expedient Modular Assembling of Chiral η6-Benzene Ligands: Empowering Ruthenium-Catalyzed Asymmetric C–H Activation. [Link]
-
Quora. What is the chemical method for the resolution of (+) tartaric acid?. [Link]
-
PubMed. Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2. [Link]
-
CORE. Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. [Link]
-
ResearchGate. Asymmetric transfer hydrogenation of acetophenone catalyzed by complex 14a. [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Journal of the American Chemical Society. The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex Containing an (S,S)-Ph2PCH2CH NCHPhCHPhN CHCH2PPh2 Ligand: Partial Ligand Reduction Is the Key. [Link]
-
chemeurope.com. Chiral resolution. [Link]
-
Reddit. What's wrong with my reductive amination? I barely got any product.. [Link]
-
ResearchGate. (PDF) Step-Efficient Access to Chiral Primary Amines. [Link]
-
Chemical Reviews. Additive Effects on Asymmetric Catalysis. [Link]
-
PubMed. Additive Effects on Asymmetric Catalysis. [Link]
-
ResearchGate. Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines. [Link]
-
Journal of Chemical and Pharmaceutical Research. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
YouTube. Reductive Amination: Preparation of an Imine. [Link]
-
PubMed. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. [Link]
-
ResearchGate. (PDF) Discovery of a multi-functional biocatalyst for asymmetric conjugate reduction-reductive amination. [Link]
Sources
- 1. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral_resolution [chemeurope.com]
- 5. rsc.org [rsc.org]
- 6. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
Purification challenges of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride
Welcome to the technical support center for (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this critical chiral building block in their synthetic workflows. As a key intermediate, its purity, particularly its enantiomeric excess, is paramount for the success of subsequent reactions and the efficacy of the final active pharmaceutical ingredient (API).[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you overcome common purification challenges.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Issue 1: Low Enantiomeric Excess (e.e.) After Synthesis
Question: My crude product shows a low enantiomeric excess (<95% e.e.) after asymmetric synthesis. How can I improve the chiral purity of the final hydrochloride salt?
Answer: Achieving high enantiomeric excess is a multi-stage challenge influenced by the synthesis, work-up, and purification. Here’s a systematic approach to diagnose and resolve the issue:
1. Re-evaluate the Asymmetric Synthesis: The primary source of low e.e. is often the synthesis itself.[3]
-
Catalyst/Reagent Purity: The enantiomeric purity of your chiral catalyst or auxiliary directly impacts the product's e.e.[3] Ensure you are using a high-purity reagent and consider that even commercially available chiral compounds can contain enantiomeric impurities.[3]
-
Reaction Conditions: Asymmetric reactions are highly sensitive to temperature, pressure, and solvent. For instance, in asymmetric reductive amination, deviations from the optimal temperature can decrease the enantioselectivity of the catalyst.[1]
2. Purification Strategy: Diastereomeric Salt Recrystallization If resynthesizing is not feasible, the most robust method for enhancing the enantiomeric purity of a chiral amine is through diastereomeric salt crystallization.[4][5] This classic resolution technique relies on the differential solubility of diastereomeric salts.[6]
Workflow: Enantiomeric Enrichment via Diastereomeric Salt Crystallization
Caption: Workflow for enantiomeric purification.
Detailed Protocol: Diastereomeric Salt Resolution
-
Liberate the Free Amine:
-
Dissolve your crude this compound in water.
-
Cool the solution in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is >10.
-
Extract the free amine into an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Form the Diastereomeric Salt:
-
Choose a suitable chiral resolving agent. For amines, chiral carboxylic acids like (+)-tartaric acid or (S)-mandelic acid are common choices.[4]
-
Dissolve the free amine in a minimal amount of a hot solvent (e.g., methanol, ethanol, or isopropanol).
-
In a separate flask, dissolve 0.5 equivalents of the chiral acid in the same hot solvent.
-
Slowly add the acid solution to the amine solution.
-
Allow the mixture to cool slowly to room temperature, then potentially in a refrigerator, to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolate and Regenerate:
-
Collect the crystals by vacuum filtration. Wash them with a small amount of cold solvent.
-
Check the enantiomeric purity of the amine from the crystalline salt by liberating a small sample and analyzing it via chiral HPLC.
-
Once the desired purity is achieved (this may require a second recrystallization), liberate the free amine from the bulk of the purified diastereomeric salt using the basification and extraction procedure described in step 1.
-
-
Final Hydrochloride Salt Formation:
-
Dissolve the now enantiomerically pure free amine in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).
-
Slowly add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) or bubble dry HCl gas through the solution until precipitation is complete. Using an aqueous HCl solution can introduce water and may lead to a two-phase system, which should be avoided.[6]
-
Collect the pure this compound by filtration, wash with the solvent, and dry under vacuum.
-
Issue 2: Product is an Oil or Fails to Crystallize
Question: After adding HCl to my purified free amine, the resulting hydrochloride salt is an oil or refuses to crystallize from the solution. What's causing this and how can I fix it?
Answer: This is a common issue related to impurities, residual solvent, or water content.
1. Presence of Impurities:
-
Starting Material/Byproducts: Impurities from the synthesis, such as unreacted methyl 4-acetylbenzoate or over-reduced side products, can act as eutectic contaminants, lowering the melting point and preventing crystallization.
-
Solution: Purify the free amine before salt formation using column chromatography on silica gel if necessary.[1]
2. Water Content:
-
Hygroscopic Nature: The hydrochloride salt is hygroscopic.[7] The presence of water can significantly hinder crystallization.
-
Solution:
-
Ensure all solvents and glassware are rigorously dried before the final salt formation step.
-
Use anhydrous HCl (as a solution in an organic solvent like ether or dioxane, or as a gas) instead of aqueous HCl.[6]
-
If the oil has already formed, try co-evaporation with an anhydrous solvent like toluene to azeotropically remove residual water.
-
3. Incorrect Solvent System:
-
Solubility: The chosen solvent for precipitation may be too polar, keeping the salt dissolved.
-
Solution:
-
Dissolve the oily product in a minimal amount of a polar solvent where it is soluble (e.g., isopropanol, methanol).
-
Slowly add a non-polar anti-solvent (e.g., diethyl ether, hexanes, or ethyl acetate) with vigorous stirring until the solution becomes cloudy (the saturation point).
-
Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Allow the solution to stand, preferably at a reduced temperature, to allow for complete crystallization.
-
Issue 3: Low Yield After Recrystallization
Question: I am losing a significant amount of product during recrystallization of the hydrochloride salt. How can I optimize the yield?
Answer: Low yield during recrystallization is typically due to using an inappropriate solvent, too much solvent, or cooling the solution too rapidly.[8]
1. Solvent Selection:
-
The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8]
-
Solvent Screening: Perform small-scale solubility tests to find the optimal solvent or solvent mixture. See the table below for guidance.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Notes |
| Isopropanol (IPA) | Good | Moderate | A common choice for amine hydrochlorides. |
| Ethanol/Water | High | Moderate-Low | Water increases polarity; use sparingly. |
| Methanol/Diethyl Ether | High (in MeOH) | Low (in mixture) | Ether acts as an anti-solvent. |
| Acetic Acid/Water | High | Low | Can be effective but may be difficult to remove.[9] |
2. Minimizing Solvent Volume:
-
Use the minimum amount of hot solvent required to fully dissolve the solid. Adding excess solvent will keep more of your product in solution upon cooling, thus reducing the recovery yield.
3. Controlled Cooling:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature first. This promotes the formation of larger, purer crystals.[8] Rapid cooling (e.g., placing directly in an ice bath) can cause the product to "crash out" of solution, trapping impurities.
-
Ice Bath: Once the solution has reached room temperature and crystal formation has begun, then place it in an ice bath to maximize the recovery of the product from the mother liquor.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound? The hydrochloride salt form is used to enhance stability and solubility.[10][11] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[12] Due to its hygroscopic nature, it is critical to protect it from moisture.
Q2: My NMR spectrum shows broad peaks for the amine proton. Is this normal? Yes, this is very common for amine salts. The N-H protons can undergo chemical exchange with trace amounts of water or interact with the chloride counter-ion, leading to peak broadening. The ammonium proton (-NH₃⁺) signal can also be broad and may appear over a wide chemical shift range depending on the solvent and concentration.
Q3: How can I confirm the enantiomeric purity of my final product? Chiral High-Performance Liquid Chromatography (HPLC) is the standard and most reliable method for determining the enantiomeric excess (e.e.) of your compound.[1][13]
-
Stationary Phase: A chiral stationary phase (CSP), often based on cellulose or amylose derivatives, is required.[14]
-
Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like hexane or heptane with a polar modifier like isopropanol or ethanol, often with a small amount of an amine additive (like diethylamine) to improve peak shape.[14]
-
Validation: The method should be validated to ensure it can accurately separate and quantify the (S)- and (R)-enantiomers.[14]
Q4: Can the ester group hydrolyze during purification? Yes, the methyl ester is susceptible to hydrolysis, especially under harsh basic or acidic conditions combined with elevated temperatures.[15]
-
During Work-up: When liberating the free amine with a base, use mild conditions (e.g., NaHCO₃ or K₂CO₃) and avoid prolonged exposure or high temperatures. If using a strong base like NaOH, keep the temperature low (0-5 °C).
-
Stability: The hydrochloride salt form helps protect the ester from degradation compared to the free base.[10] However, storing the salt in a non-anhydrous, acidic solution for extended periods can still lead to slow hydrolysis.
Decision Tree: Purification Strategy Selection
Caption: Selecting the right purification path.
References
- Benchchem. (n.d.). An In-depth Technical Guide on (R)-Methyl 4-(1-aminoethyl)benzoate: Structure, Stereochemistry, and Synthetic Applications.
-
Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?. Retrieved from [Link]
-
Welch, C. J., et al. (2010). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. Tetrahedron: Asymmetry, 21(11-12), 1549-1557. Available from: [Link]
-
Hay, R. W., & Porter, A. (1977). The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II). Journal of the Chemical Society, Dalton Transactions, (13), 1261-1265. Available from: [Link]
-
MySkinRecipes. (n.d.). Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride. Retrieved from [Link]
-
Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. New Journal of Chemistry, 41(5), 2116-2124. Available from: [Link]
- Benchchem. (n.d.). Technical Guide on (R)-Methyl 4-(1-aminoethyl)benzoate.
- Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. RSC Publishing.
- Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Supporting Information for Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. Retrieved from [Link]
- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
- Benchchem. (2025). Chiral 4-(1-Aminoethyl)benzoate Derivatives: A Technical Review of Synthesis and Potential Applications.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Wikipedia. (n.d.). p-Toluenesulfonic acid. Retrieved from [Link]
-
PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
-
ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Retrieved from [Link]
Sources
- 1. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 8. praxilabs.com [praxilabs.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride [myskinrecipes.com]
- 12. Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride [myskinrecipes.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. The hydrolysis of alpha-amino-acid esters in mixed ligand complexes with copper(II)-iminodiacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride
Welcome to the technical support center for (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the handling, analysis, and application of this chiral building block. By understanding the root causes of potential impurities, you can ensure the integrity of your experiments and the quality of your final products.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in my sample of this compound?
The impurities in this compound can be broadly categorized into three main types:
-
Stereoisomeric Impurities: The most critical impurity is the undesired (R)-enantiomer. The presence of the (R)-enantiomer can have significantly different pharmacological or toxicological effects, making its quantification and control paramount.[1]
-
Synthesis-Related Impurities: These impurities arise from the manufacturing process. Common synthetic routes, such as asymmetric reductive amination of a prochiral ketone, can lead to several byproducts.[1][2][3] These may include:
-
Unreacted starting materials (e.g., methyl 4-acetylbenzoate).
-
Over-alkylated products, such as the corresponding secondary or tertiary amine.[4]
-
Byproducts from the reducing agent.
-
-
Degradation Products: These impurities form due to the chemical instability of the molecule under certain conditions. The ester and benzylic amine functionalities are the most susceptible to degradation.
-
Residual Solvents: Organic solvents used during synthesis and purification may remain in the final product and are considered impurities that need to be monitored.[5][6]
Q2: My chiral HPLC analysis shows a peak for the (R)-enantiomer. What could be the cause?
The presence of the (R)-enantiomer can stem from two primary sources:
-
Incomplete Enantioselectivity in Synthesis: The asymmetric synthesis method used to produce the (S)-enantiomer may not have proceeded with 100% efficiency, leading to the formation of a small amount of the (R)-enantiomer.
-
Racemization: The (S)-enantiomer may have undergone racemization, converting it into a mixture of both (R) and (S) enantiomers. Benzylic amines, such as this compound, are susceptible to racemization, particularly under non-neutral pH conditions.[7] The benzylic proton is acidic and can be abstracted, leading to a planar, achiral intermediate that can be re-protonated from either side, resulting in a racemic mixture.
Q3: I observe a loss of purity in my sample over time. What are the likely degradation pathways?
This compound has two primary functional groups susceptible to degradation: the methyl ester and the primary amine.
-
Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 4-(1-aminoethyl)benzoic acid, especially under acidic or basic conditions.[1]
-
Oxidation of the Amine: The primary amine can be susceptible to oxidation, leading to a variety of degradation products.
Forced degradation studies are often employed to intentionally degrade a sample to identify potential degradation products and establish the stability-indicating nature of an analytical method.[8][9][10]
Troubleshooting Guides
This section provides systematic approaches to resolving specific issues you may encounter during your experiments.
Troubleshooting Poor Enantiomeric Purity
If your chiral HPLC analysis indicates a lower than expected enantiomeric excess (ee), follow this troubleshooting workflow.
Caption: Workflow for troubleshooting low enantiomeric excess.
Detailed Steps:
-
Validate Your Analytical Method:
-
Action: Prepare and inject a racemic mixture of methyl 4-(1-aminoethyl)benzoate to confirm that your chiral HPLC method can baseline-separate the (S) and (R) enantiomers.
-
Rationale: An unoptimized analytical method may show co-eluting peaks, giving the false impression of low enantiomeric purity. A resolution of greater than 1.5 is generally considered sufficient for accurate quantification.
-
-
Investigate Potential Racemization:
-
Action: Review your experimental procedures, including reaction workup, purification, and storage. Note any steps involving exposure to strong acids, strong bases, or elevated temperatures.
-
Rationale: The benzylic proton at the chiral center is susceptible to abstraction under these conditions, leading to racemization.[7]
-
-
Optimize Storage and Handling:
-
Action: Store the compound as the hydrochloride salt in a cool, dry, and dark place. When using the free base, avoid prolonged exposure to non-neutral pH.
-
Rationale: The hydrochloride salt is generally more stable and less prone to degradation and racemization.
-
-
Re-evaluate the Asymmetric Synthesis:
-
Action: If racemization is ruled out, scrutinize the synthetic protocol. Consider factors like the purity of starting materials and the activity of the chiral catalyst.
-
Rationale: Impurities in starting materials or a deactivated catalyst can lead to a decrease in the enantioselectivity of the reaction.
-
Troubleshooting Unexpected Peaks in Purity Analysis
The appearance of unexpected peaks in your chromatogram indicates the presence of impurities. This guide will help you identify the source of these impurities.
Sources
- 1. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. rjptonline.org [rjptonline.org]
- 10. biomedres.us [biomedres.us]
Technical Support Center: (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride
Introduction
(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride is a chiral building block of significant interest in pharmaceutical research and development, particularly in the synthesis of bioactive molecules. Its structure, featuring a stereocenter, a primary amine hydrochloride, and a methyl ester, presents unique stability challenges. Maintaining both the chemical integrity and the enantiomeric purity of this compound is critical for ensuring the safety, efficacy, and reproducibility of downstream applications.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. The information herein is designed to help researchers anticipate, identify, and resolve common issues encountered during storage, handling, and experimentation.
Visualizing the Core Structure
The stability of this compound is intrinsically linked to its key functional groups. Understanding this structure is the first step in diagnosing potential issues.
Caption: Key functional groups of the target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by the type of stability challenge. Each answer explains the underlying chemical principles and provides actionable protocols.
Part 1: General Storage and Handling
Question 1: What are the ideal storage conditions for this compound to ensure long-term stability?
Answer: Proper storage is the most critical first step in preventing degradation. As a hydrochloride salt of a primary amine, the compound can be hygroscopic, and the ester functionality is sensitive to moisture. The chiral center's stability is temperature-dependent.
Based on safety data sheets for this compound and related structures, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of all chemical degradation pathways, including hydrolysis and racemization. Minimizes the potential for solid-state reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against long-term oxidative degradation, which can cause discoloration. |
| Light | Amber Vial / Dark Location | Prevents potential photolytic degradation, a common issue for aromatic compounds. |
| Moisture | Tightly Sealed Container[1][2] | The hydrochloride salt can absorb atmospheric moisture, which can initiate solid-state hydrolysis of the ester group.[3] |
Pro-Tip: For long-term storage, consider subdividing the material into smaller, single-use quantities upon receipt. This minimizes the number of times the main container is opened, reducing exposure to atmospheric moisture and oxygen.
Part 2: Chiral Stability and Racemization
Question 2: My analysis shows the presence of the (R)-enantiomer, but I started with pure (S)-enantiomer. What is causing this loss of enantiomeric purity?
Answer: You are observing racemization, a process where a pure enantiomer converts into a mixture of both enantiomers. For chiral amines like this one, racemization can occur, particularly under thermal stress or in the presence of a base.[4][5] The generally accepted mechanism involves the reversible formation of a planar, achiral imine intermediate.
Caption: Simplified racemization pathway for a chiral amine.
Troubleshooting Steps:
-
Re-evaluate Solution Preparation: Are you using basic media or buffers? Even mildly basic conditions can deprotonate the amine hydrochloride, freeing the amine to participate in racemization.
-
Check Thermal Exposure: Have your samples been exposed to elevated temperatures? This includes heating during dissolution, concentration on a rotovap, or prolonged storage at room temperature. Many racemization processes are accelerated at higher temperatures.[6]
-
Analyze for Contaminants: Trace metal catalysts can significantly accelerate racemization.[7] Ensure all glassware is scrupulously clean and solvents are of high purity.
Protocol 1: Monitoring Chiral Purity via HPLC
This protocol provides a general framework for developing a method to separate and quantify the (S) and (R) enantiomers.
| Step | Action | Detailed Instructions & Rationale |
| 1 | Column Selection | Select a chiral stationary phase (CSP) suitable for separating chiral amines. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point. |
| 2 | Mobile Phase | A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), with a small amount of a basic additive (e.g., diethylamine, DEA) to improve peak shape for the amine. |
| 3 | Sample Preparation | Accurately weigh ~1 mg of the compound and dissolve in 1 mL of the mobile phase. Ensure complete dissolution. The hydrochloride salt may require a polar solvent for initial dissolution before dilution. |
| 4 | Method Development | Start with a standard isocratic method (e.g., 90:10 Hexane:IPA with 0.1% DEA). Adjust the ratio of alcohol to non-polar solvent to optimize the separation (retention time and resolution) between the two enantiomer peaks. |
| 5 | Quantification | Integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100. |
| 6 | Validation | To confirm peak identity, if available, run a sample of the racemic mixture to identify the retention times of both enantiomers. |
Part 3: Chemical Stability and Degradation
Question 3: My HPLC/LC-MS analysis shows a new, more polar impurity. The mass is consistent with the loss of a methyl group and the addition of a hydrogen. What is this impurity?
Answer: This impurity is almost certainly (S)-4-(1-aminoethyl)benzoic acid hydrochloride , the product of ester hydrolysis. The methyl ester group can be cleaved by water to form the corresponding carboxylic acid and methanol.[8][9] This reaction can be catalyzed by both acid and base, though it is often faster under basic conditions.[9]
Given that the compound is a hydrochloride salt, the solution will be acidic, which can promote slow, acid-catalyzed hydrolysis over time, especially if heated.
Caption: The hydrolysis degradation pathway.
Troubleshooting & Prevention:
-
Use Fresh Solutions: Prepare solutions in aqueous or protic solvents (like methanol) immediately before use. Do not store stock solutions for extended periods.
-
Buffer Selection: If working in a buffered system, choose a pH where the ester is most stable (typically slightly acidic, around pH 4-6). Avoid strongly acidic (pH < 2) or basic (pH > 8) conditions.
-
Solvent Choice: For non-aqueous reactions, use high-purity, anhydrous aprotic solvents (e.g., DCM, THF, Acetonitrile) to minimize the risk of hydrolysis.
Question 4: Can the compound degrade in other ways?
Answer: Yes, while hydrolysis and racemization are the primary concerns, other pathways are possible under specific conditions:
-
Aminolysis/Amide Formation: The primary amine of one molecule could theoretically react with the ester of another molecule to form an amide dimer. This is generally a slow reaction at ambient temperature without a catalyst but can be a concern if the material is heated significantly in a concentrated state.[10][11]
-
Oxidation: The aromatic ring and benzylic position are susceptible to oxidation over the long term, especially if exposed to air and light. This often results in the formation of colored impurities. Storing under an inert atmosphere minimizes this risk.[12]
Protocol 2: Performing a Forced Degradation (Stress Testing) Study
This study will help you understand the stability profile of your specific batch under various conditions.
| Condition | Protocol | Potential Degradation |
| Acid Hydrolysis | Dissolve compound in 0.1 M HCl. Incubate at 60°C for 24-48 hours. | Primarily ester hydrolysis. |
| Base Hydrolysis | Dissolve compound in 0.1 M NaOH. Incubate at room temp for 1-4 hours (reaction is fast). | Rapid ester hydrolysis and potential for racemization. |
| Oxidation | Dissolve compound in a solution of 3% H₂O₂. Incubate at room temp for 24 hours. | Formation of various oxidative byproducts. |
| Thermal Stress | Store the solid compound in an oven at 70°C for 1 week. | Racemization and potential solid-state decomposition. |
| Photostability | Expose the solid compound to a controlled light source (ICH guidelines) for a set duration. | Formation of colored photodegradation products. |
For each condition, analyze the stressed sample against a control sample (stored at 2-8°C in the dark) using both chiral and reverse-phase HPLC methods to identify and quantify degradants.
Part 4: Troubleshooting Workflow
When encountering an unexpected experimental result, this logical workflow can help diagnose a potential stability issue.
Caption: A decision tree for troubleshooting stability issues.
References
-
Blacker, A. J., et al. (2009). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Organic Process Research & Development, 13(4), 624–632. [Link]
-
Koszelewski, D., et al. (2011). Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases. Journal of Molecular Catalysis B: Enzymatic, 68(1), 109-113. [Link]
-
Contente, M. L., et al. (2014). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ACS Catalysis, 4(10), 3593–3597. [Link]
-
Perez, M. (2016). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. [Link]
- Martin, D., et al. (1999). Racemisation of amines.
-
Alfa Aesar. (2011). Material Safety Data Sheet: Methyl benzoate. [Link]
-
Angene Chemical. (2021). Safety Data Sheet: (S)-Methyl 3-(1-aminoethyl)benzoate hydrochloride. [Link]
-
Kumar, L. (2022). CHEMICAL STABILITY OF DRUGS. RSquareL. [Link]
-
Abdulfatai, F. A., et al. (2018). Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]
-
Yoshioka, S., & Uchiyama, M. (1982). Stability of solid dosage forms. I. Hydrolysis of meclofenoxate hydrochloride in the solid state. Chemical and Pharmaceutical Bulletin, 30(10), 3640-3646. [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]
-
Waterman, K. C. (2010). A Generalized Relation for Solid-State Drug Stability as a Function of Excipient Dilution: Temperature-Independent Behavior. Journal of Pharmaceutical Sciences, 99(8), 3436-3444. [Link]
-
Konieczna, K., & O'Brien, R. D. (2019). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions. Molecules, 24(11), 2095. [Link]
-
Chemistry LibreTexts. (2023). 17.4: Hydrolysis of Esters and Amides. [Link]
-
ChemUniverse. (n.d.). This compound. [Link]
-
Angene. (n.d.). This compound. [Link]
-
PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate hydrochloride. [Link]
-
Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. [Link]
-
Stella, V. J., & Pavan-Kumar, S. (2004). Degradation of NSC-281612 (4-[bis[2-[(Methylsulfonyl)Oxy]ethyl]amino]-2-methyl-benzaldehyde), an Experimental Antineoplastic Agent: Effects of PH, Solvent Composition, (SBE)7m-β-CD, and HP-β-CD on Stability. Journal of Pharmaceutical Sciences, 93(1), 169-179. [Link]
-
Testa, B., et al. (2012). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Bioorganic & Medicinal Chemistry, 20(4), 1593-1599. [Link]
- Maggi, P. (2005). Method for the synthesis of amides and related products from esters or ester-like compounds.
-
PubMed. (2004). Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. [Link]
-
PubChem. (n.d.). Methyl 4-(2-aminoethyl)benzoate hydrochloride. [Link]
-
ItsDrDan. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. Stability of solid dosage forms. I. Hydrolysis of meclofenoxate hydrochloride in the solid state. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US6002045A - Racemisation of amines - Google Patents [patents.google.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methyl Esters [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]
- 12. fishersci.com [fishersci.com]
Technical Support Center: Degradation Pathways of (S)-Methyl 4-(1-aminoethyl)benzoate Hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating the degradation pathways of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride. The content is structured in a question-and-answer format to directly address potential issues and provide practical troubleshooting advice for experimental work.
Table of Contents
-
Frequently Asked Questions (FAQs): Understanding Potential Degradation
-
What are the most likely degradation pathways for this compound?
-
How does pH affect the stability of the molecule?
-
What are the expected products of oxidative degradation?
-
Is the compound susceptible to photodegradation?
-
Does the chiral center affect degradation?
-
-
Troubleshooting Guide: Common Experimental Issues
-
Issue: Appearance of unexpected peaks in HPLC analysis of a stability sample.
-
Issue: Poor mass balance in forced degradation studies.
-
Issue: Difficulty in identifying the structure of a degradation product.
-
-
Experimental Protocols for Forced Degradation Studies
-
Protocol 1: Hydrolytic Degradation (Acidic and Basic Conditions)
-
Protocol 2: Oxidative Degradation
-
Protocol 3: Photolytic Degradation
-
Protocol 4: Thermal Degradation
-
-
Analytical Methodologies
-
Recommended HPLC Method for Stability Indicating Analysis
-
Utilizing LC-MS and NMR for Structural Elucidation
-
-
References
Frequently Asked Questions (FAQs): Understanding Potential Degradation
What are the most likely degradation pathways for this compound?
This compound possesses two primary functional groups susceptible to degradation: a methyl ester and a primary aromatic amine on a benzylic carbon. Therefore, the two most probable degradation pathways are:
-
Hydrolysis of the methyl ester group: This reaction would cleave the ester bond to form (S)-4-(1-aminoethyl)benzoic acid and methanol. This can be catalyzed by both acidic and basic conditions.[1][2][3][4][5][6][7]
-
Oxidation of the 1-aminoethyl group: The primary amine and the benzylic C-H bond are susceptible to oxidation, which can lead to a variety of products.[8][9][10][11][12]
The following diagram illustrates these primary degradation routes:
Caption: Primary degradation pathways of (S)-Methyl 4-(1-aminoethyl)benzoate.
How does pH affect the stability of the molecule?
The stability of this compound is significantly influenced by pH due to the susceptibility of the ester group to hydrolysis.
-
Acidic Conditions (Low pH): Acid-catalyzed hydrolysis of the methyl ester is a likely degradation pathway. The reaction is initiated by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][13]
-
Basic Conditions (High pH): Base-catalyzed hydrolysis (saponification) is typically faster and more facile than acid-catalyzed hydrolysis for esters. The hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the ester.[5]
-
Neutral Conditions (pH ~7): While slower than under acidic or basic conditions, hydrolysis can still occur at neutral pH, especially at elevated temperatures.
Therefore, to maintain the integrity of the molecule in solution, it is advisable to use buffered systems and avoid pH extremes.
What are the expected products of oxidative degradation?
The 1-aminoethyl group is the primary site for oxidative degradation. The presence of a hydrogen atom on the benzylic carbon makes it particularly susceptible to oxidation. Potential oxidative degradation products could include:
-
Imine formation: Oxidation of the primary amine could lead to the corresponding imine.
-
Ketone formation: Further hydrolysis of the imine or direct oxidation at the benzylic position could yield the corresponding ketone, methyl 4-acetylbenzoate.
-
Oxidation of the aromatic ring: While the benzene ring itself is relatively stable to oxidation, strong oxidizing conditions could lead to hydroxylated byproducts.[9][10][11][12]
The following diagram illustrates the proposed oxidative degradation pathway:
Caption: Proposed oxidative degradation pathway at the 1-aminoethyl group.
Is the compound susceptible to photodegradation?
Yes, compounds containing aromatic amine and benzoate ester moieties can be susceptible to photodegradation. The aromatic ring can absorb UV radiation, leading to the formation of excited states that can undergo various reactions. Studies on p-aminobenzoic acid (PABA) have shown that photodegradation can lead to polymerization products and oxidation of the amino group.[14][15][16][17][18] Therefore, it is crucial to protect solutions of this compound from light, especially during long-term storage and analysis.
Does the chiral center affect degradation?
The presence of the chiral center at the 1-aminoethyl group may influence the rate of certain degradation reactions, particularly if an enzyme or a chiral reagent is involved. However, for the primary chemical degradation pathways like hydrolysis and oxidation under achiral conditions, the stereochemistry is not expected to significantly alter the types of degradation products formed. It is important to note that some degradation pathways might proceed through intermediates that could lead to racemization. Therefore, it is recommended to use a chiral analytical method to monitor the enantiomeric purity of the parent compound during stability studies.[19]
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause | Recommended Solution |
| Appearance of unexpected peaks in HPLC analysis of a stability sample. | 1. Degradation of the parent compound. 2. Contamination from solvent, glassware, or reagents. 3. Interaction with excipients in a formulated product. | 1. Perform forced degradation studies (see Section 3) to generate and identify potential degradation products. 2. Analyze a blank (placebo) sample under the same conditions to rule out excipient-related peaks. 3. Ensure the use of high-purity solvents and thoroughly cleaned glassware. |
| Poor mass balance in forced degradation studies. | 1. Formation of non-UV active degradation products. 2. Formation of volatile degradation products. 3. Precipitation of the parent compound or degradation products. 4. Adsorption of the compound onto the container surface. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with the UV detector. 2. For thermal degradation, consider using a sealed container. 3. Visually inspect samples for any precipitation. If observed, try a different solvent or a lower concentration. 4. Use silanized glassware to minimize adsorption. |
| Difficulty in identifying the structure of a degradation product. | 1. Insufficient amount of the degradation product for characterization. 2. Co-elution with other peaks in the chromatogram. 3. Complex fragmentation pattern in MS. | 1. Scale up the forced degradation experiment to generate a larger quantity of the impurity. Consider semi-preparative HPLC for isolation. 2. Optimize the HPLC method (e.g., change mobile phase, gradient, column chemistry) to achieve better separation. 3. Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition. 4. Isolate the impurity and perform 1D and 2D NMR spectroscopy for definitive structural elucidation.[20][21][22][23] |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[24][25][26][27] The extent of degradation should be targeted between 5-20% to ensure that the primary degradation pathways are observed without excessive secondary degradation.[25]
Protocol 1: Hydrolytic Degradation (Acidic and Basic Conditions)
Objective: To investigate the susceptibility of the compound to acid and base-catalyzed hydrolysis.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC grade water and acetonitrile
-
pH meter
-
Water bath or heating block
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in water or a water/acetonitrile mixture).
-
Acid Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of 0.1 M HCl.
-
Heat the solution at a controlled temperature (e.g., 60 °C) and withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature and withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8 hours). Base hydrolysis is often much faster.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Control: Prepare a control sample by mixing the stock solution with water and subjecting it to the same temperature conditions.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Section 4).
Protocol 2: Oxidative Degradation
Objective: To evaluate the stability of the compound in the presence of an oxidizing agent.
Materials:
-
This compound stock solution
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
Procedure:
-
Mix a known volume of the stock solution with an equal volume of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples directly by a stability-indicating HPLC method.
Protocol 3: Photolytic Degradation
Objective: To assess the photostability of the compound.
Materials:
-
This compound solution
-
Photostability chamber with a calibrated light source (as per ICH Q1B guidelines)
-
Quartz cuvettes or other suitable transparent containers
-
Control samples wrapped in aluminum foil
Procedure:
-
Place a solution of the compound in a transparent container inside the photostability chamber.
-
Expose the sample to a controlled light source (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Simultaneously, place a control sample (wrapped in foil to protect from light) in the same chamber to differentiate between light-induced and thermal degradation.
-
Withdraw aliquots at appropriate time intervals and analyze by HPLC.
Protocol 4: Thermal Degradation
Objective: To investigate the effect of high temperature on the solid-state and solution stability.
Materials:
-
Solid this compound
-
Solution of this compound
-
Oven or heating block
-
Suitable vials
Procedure:
-
Solid State: Place a known amount of the solid compound in a vial and heat it in an oven at an elevated temperature (e.g., 80 °C). At various time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
-
Solution State: Heat a solution of the compound at an elevated temperature (e.g., 60 °C). Withdraw aliquots at different time points for HPLC analysis.
The following diagram illustrates the general workflow for a forced degradation study:
Caption: General workflow for conducting forced degradation studies.
Analytical Methodologies
Recommended HPLC Method for Stability Indicating Analysis
A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products. A reverse-phase HPLC method with UV detection is generally suitable.
| Parameter | Recommendation |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 240 nm) |
| Injection Volume | 10 µL |
Method Development Considerations: The gradient profile should be optimized to ensure adequate resolution between the parent peak and all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm that each peak is chromatographically pure.
Utilizing LC-MS and NMR for Structural Elucidation
Once degradation products are detected, their structures must be elucidated.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weight of degradation products and for gaining structural information from their fragmentation patterns.[28][29][30][31][32] High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is invaluable for proposing chemical structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure confirmation, isolation of the degradation product followed by NMR analysis is the gold standard. 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments can provide detailed information about the connectivity of atoms in the molecule.[20][21][22][23]
References
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 52(7), 331-346.
- Khedr, A., et al. (2021). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry. Molecules, 26(11), 3198.
- Chen, G., & Goodenough, A. K. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review.
- Gilard, V., et al. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 114, 331-346.
- Zhou, L., et al. (2013). Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter.
- Waters Corporation. (n.d.).
- Zhou, J. D. (2021). Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light. The College of Wooster.
- Zhou, J. D. (2021). Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light. Open Works.
- Chiral Laboratories. (n.d.).
- Wang, Y., & Li, H. (2004). The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. Current pharmaceutical analysis, 1(1), 25-40.
- Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 242-251.
- Petit, S., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1764.
- Sahu, A., et al. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 24-34.
- Kats, M. (2005). Forced degradation studies: regulatory considerations and implementation.
- Shaw, L., et al. (1987). The photochemistry of p-aminobenzoic acid. Photochemistry and photobiology, 45(5), 689-697.
- Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 242-251.
- Chen, Y. C., et al. (2022). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. Molecules, 27(3), 794.
- Kumar, V., & Kumar, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
- Alsante, K. M., et al. (2014). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Journal of pharmaceutical and biomedical analysis, 98, 115-127.
- da Silva, T. B., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific reports, 12(1), 1-13.
- Fife, T. H., et al. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. The Journal of organic chemistry, 67(10), 3179-3183.
- Homework.Study.com. (n.d.).
- LibreTexts. (2019). 16.5: Oxidation and Reduction of Substituted Benzenes.
- Fife, T. H., et al. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry, 67(10), 3179-3183.
- Homework.Study.com. (n.d.).
- Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. (2023).
- Lookchem. (n.d.). Intramolecular general base catalyzed ester hydrolysis.
- Sciencemadness.org. (2017).
- Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Inform
- OpenStax. (2023). 16.
- LibreTexts. (2024). 16.
- Fiveable. (n.d.). 16.
- Chegg. (2016).
- LibreTexts. (2024). 16.
Sources
- 1. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. homework.study.com [homework.study.com]
- 4. researchgate.net [researchgate.net]
- 5. homework.study.com [homework.study.com]
- 6. lookchem.com [lookchem.com]
- 7. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 16.8 Oxidation of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Solved Write the detailed mechanism for the acid-catalyzed | Chegg.com [chegg.com]
- 14. Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigation of Para-Aminobenzoic Acid’s Photodegradation in Different pH Environments under UVB Light — The College of Wooster [wooster.edu]
- 16. wooster.edu [wooster.edu]
- 17. The photochemistry of p-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ajpsonline.com [ajpsonline.com]
- 20. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 21. researchgate.net [researchgate.net]
- 22. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chiral-labs.com [chiral-labs.com]
- 25. biopharminternational.com [biopharminternational.com]
- 26. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 30. waters.com [waters.com]
- 31. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. | Semantic Scholar [semanticscholar.org]
- 32. actascientific.com [actascientific.com]
Chiral HPLC method development for (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride
As a Senior Application Scientist, I've guided numerous researchers through the intricacies of chiral method development. The separation of enantiomers for a molecule like (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride is a common yet critical task in pharmaceutical development, where stereochemical purity is paramount. This technical support guide is designed to be your virtual partner in the lab, moving beyond simple protocols to explain the reasoning behind each step and empowering you to troubleshoot effectively.
This is not just a list of instructions; it's a distillation of field-proven insights and fundamental chromatographic principles. We will tackle this challenge logically, from initial column and mobile phase selection to fine-tuning your separation and resolving common issues you might encounter.
Section 1: Foundational Knowledge - The Analyte and Chiral Recognition
Before we step into the lab, let's analyze our target. A successful method is built on a solid understanding of the analyte's chemistry.
Q: What are the key structural features of Methyl 4-(1-aminoethyl)benzoate hydrochloride that will influence its chiral separation?
A: The structure of this molecule presents several key features that we can exploit for chiral recognition:
-
Primary Amine (-NH2): This is the most critical group. As a hydrochloride salt, this amine will be protonated (-NH3+). This basic, charged center is a primary point of interaction. It can form strong hydrogen bonds and ionic interactions. This makes it an excellent candidate for separation on specific Chiral Stationary Phases (CSPs) like crown ether or cyclofructan types.[1][2] However, it can also lead to issues like peak tailing on standard silica-based CSPs due to strong interactions with residual acidic silanols on the silica surface.[2]
-
Chiral Center: The carbon atom to which the amino group is attached is the stereocenter, the entire basis for the separation.
-
Aromatic Ring: The benzene ring is a π-electron-rich system. This allows for π-π stacking interactions, which are a key mechanism for chiral recognition on many CSPs, particularly polysaccharide and Pirkle-type columns.[3][4]
-
Methyl Ester Group: This group provides a site for potential hydrogen bonding (with the carbonyl oxygen) and dipole-dipole interactions.
Our strategy will be to select a CSP and mobile phase combination that leverages these features to create the most significant difference in interaction energy between the (S) and (R) enantiomers.
Section 2: A Strategic Workflow for Method Development
Chiral method development is often less predictable than standard reversed-phase chromatography; a systematic screening approach is far more effective than relying on experience alone. The following workflow provides a logical and efficient path to a successful separation.
Caption: Workflow for Chiral HPLC Method Development.
Step 1 & 2: CSP and Mobile Phase Selection
The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric separation.[5] For a primary amine like our analyte, certain CSPs have a higher probability of success.
| CSP Type | Primary Recognition Mechanism | Recommended Mode(s) | Key Considerations & Starting Conditions |
| Polysaccharide (e.g., Chiralpak® IA, IB, IC) | Groove inclusion, H-bonding, π-π interactions, dipole-dipole.[4] | NP, PO, RP | Broadly applicable and a great starting point.[5] Immobilized versions are recommended as they are robust and compatible with a wider range of solvents.[6] NP: Hexane/Ethanol (90/10) + 0.1% Diethylamine (DEA)[7] PO: Acetonitrile/Methanol (90/10) + 0.1% Butylamine (BA)[2] |
| Crown Ether (e.g., Crownpak® CR-I(+)) | Host-guest complexation specifically with the protonated primary amine (-NH3+).[1] | RP | Highly specific for primary amines.[8] Often requires an acidic aqueous mobile phase to ensure the amine is protonated.[2] RP: Perchloric acid solution (pH 1-2) with Methanol. |
| Cyclofructan (e.g., Larihc® CF6-P) | H-bonding, dipole-dipole, inclusion. | PO, NP | Shows a high success rate for separating primary amines, especially in polar organic mode.[2] PO: Acetonitrile/Methanol + 0.3% TFA / 0.2% TEA.[9] |
As a Senior Application Scientist, my recommendation is to start with an immobilized polysaccharide column (like Chiralpak IA or IC) under Normal Phase (NP) and Polar Organic (PO) conditions. This approach offers broad selectivity and the additives required are standard in most labs.
Step 3 & 4: Screening and Optimization Protocols
Protocol 1: Initial CSP Screening
-
Column Installation: Install the selected chiral column (e.g., Chiralpak IA, 250 x 4.6 mm, 5 µm).
-
System Flush: Ensure the entire HPLC system is flushed and free of incompatible solvents from previous analyses. Traces of non-allowed solvents can damage coated stationary phases.[6]
-
Column Equilibration: Equilibrate the column with the initial mobile phase (e.g., n-Hexane:Isopropanol:Diethylamine 80:20:0.1, v/v/v) at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.
-
Sample Preparation: Prepare a ~1.0 mg/mL solution of the racemic Methyl 4-(1-aminoethyl)benzoate hydrochloride standard. Crucially, dissolve the sample in the mobile phase to prevent peak distortion or precipitation on the column.
-
Injection: Inject 10 µL of the racemic standard.
-
Data Acquisition: Monitor at a suitable UV wavelength (e.g., 254 nm) for a sufficient duration to allow both enantiomers to elute.
-
Evaluation: Assess the chromatogram for any signs of separation. If no separation is observed, move to the next screening condition (e.g., switch to a polar organic mobile phase or a different column). If partial or full separation is seen, proceed to optimization.
Protocol 2: Method Optimization
Once you have a "hit" (i.e., you see two peaks), the goal is to achieve baseline resolution (Rs > 1.5) with good peak shape in a reasonable runtime.[5]
-
Vary Modifier Percentage (NP/PO): If using Hexane/IPA, adjust the IPA percentage. Reducing the alcohol content generally increases retention and can improve resolution, but may also broaden peaks. Try ±5% increments (e.g., move from 20% IPA to 15% or 25%).
-
Change Alcohol Modifier (NP): The type of alcohol can significantly impact selectivity.[10] If IPA doesn't provide sufficient resolution, try switching to Ethanol (EtOH).
-
Adjust Additive Concentration: For peak tailing, which is common with primary amines, try increasing the basic additive concentration from 0.1% to 0.2% or 0.3%. You can also try a different base, like Butylamine (BA) or Ethanolamine (EA), which can dramatically improve peak symmetry.[11]
-
Modify Column Temperature: Temperature can have a profound, and sometimes unpredictable, effect on chiral separations.[10] Test temperatures between 15°C and 40°C. Lower temperatures often improve resolution by enhancing the stability of the transient diastereomeric complexes formed on the CSP.
Section 3: Troubleshooting Guide & FAQs
This section addresses the common hurdles you may face during your experiments.
Caption: Logic Diagram for Troubleshooting Chiral Separations.
Q: I see two peaks, but they are heavily overlapping (Resolution < 1.0). What should I do first?
A: The first and often most effective step is to reduce the strength of your organic modifier. In a normal phase system like Hexane/IPA, this means decreasing the percentage of IPA (e.g., from 20% to 15% or 10%). This will increase the retention time of both enantiomers and provide more time for them to interact with the chiral stationary phase, which usually enhances resolution. If this is not sufficient, lowering the column temperature is the next logical step.[10]
Q: My peaks are showing significant tailing, even with 0.1% DEA in the mobile phase. Why is this happening?
A: This is the classic signature of a basic amine interacting with acidic silanol groups on the silica support of the CSP.[2] While 0.1% DEA is a standard starting point, your specific analyte may require a higher concentration to effectively "mask" these secondary interaction sites.
-
Immediate Action: Increase the DEA concentration to 0.2% and re-equilibrate the column.
-
Alternative Strategy: Switch to a different, sometimes more effective, basic additive like Butylamine (BA) or Ethanolamine (EA).[11]
-
Causality Check: Also, confirm that your sample is fully dissolved in the mobile phase. If you used a different, stronger solvent for dissolution, the analyte might be precipitating at the column head, which can also cause severe peak distortion.[6]
Q: I've tried a polysaccharide column with both Normal Phase and Polar Organic modes and see absolutely no separation. Am I at a dead end?
A: Not at all. This simply means that the interaction mechanisms offered by that specific CSP are not effective for your molecule. This is a common outcome in chiral screening.
-
Next Step: Switch to a CSP with a fundamentally different recognition mechanism. Given that your analyte is a primary amine, a crown ether-based column is an excellent next choice, as it is specifically designed for this functional group.[1][8] Remember to switch to the recommended acidic reversed-phase conditions for this column type.
Q: My retention times are consistent during a single run, but they shift significantly between runs on different days. What's causing this lack of reproducibility?
A: This issue often points to two potential culprits: column equilibration or mobile phase "memory effects."
-
Equilibration: Chiral columns, especially with additives, can require very long equilibration times to reach a stable state. Ensure you are equilibrating for at least 60 minutes with fresh mobile phase before starting your sequence.
-
Memory Effect: Additives, especially amines, can adsorb onto the stationary phase and alter its selectivity for a long time, even after they have been flushed out of the mobile phase.[12][13] If the column was previously used with a different additive, you may be seeing the lingering effects of the old additive. This is why it is highly recommended to dedicate a specific chiral column to a validated method to ensure long-term reproducibility.
Section 4: Method Validation FAQs
Once you have a robust separation, the method must be validated to prove it is fit for purpose.
Q: What are the essential parameters I need to evaluate when validating my chiral method?
A: For a method intended to quantify the enantiomeric purity (i.e., measure the undesired enantiomer as an impurity), you should follow standard validation guidelines, focusing on these key parameters[7][14]:
-
Specificity: Demonstrate that the peaks for the two enantiomers are well-resolved from each other and any other potential impurities.
-
Linearity: Establish a calibration curve for the undesired enantiomer, typically from the Limit of Quantitation (LOQ) to at least 120% of the specification limit. A correlation coefficient (r²) of ≥ 0.999 is generally expected.[7]
-
Accuracy: Perform a spike-recovery study by adding known amounts of the undesired enantiomer to a sample of the pure desired enantiomer at different levels (e.g., 50%, 100%, 150% of the specification). Recovery should typically be within 98.0-102.0%.[7]
-
Precision (Repeatability & Intermediate Precision): Assess the variability of the method by running multiple preparations on the same day (repeatability) and on different days with different analysts or instruments (intermediate precision). The Relative Standard Deviation (RSD) should be low, typically <5% at the specification limit.[14]
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the undesired enantiomer that can be reliably quantified with acceptable precision and accuracy. This is often established at a signal-to-noise ratio of about 10:1.[7]
-
Robustness: Intentionally make small, deliberate changes to method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, temperature ±2°C) and show that the results (especially resolution) are not significantly affected.[7]
Q: What is considered an acceptable resolution (Rs) for a validated method?
A: While baseline resolution is technically achieved at Rs = 1.5, for a robust, validated method used in a quality control environment, a target resolution of Rs ≥ 2.0 is highly recommended. This provides a safety margin to account for minor variations in column performance, mobile phase preparation, and system temperature over the lifetime of the method.
References
-
Dong, M. W. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. [Link]
-
LC-GC Europe. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. [Link]
-
Wang, Z., et al. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]
-
Ilisz, I., et al. (2013). Chiral mobile phase additives in HPLC enantioseparations. PubMed. [Link]
-
Ali, I., et al. (2016). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Institutes of Health (NIH). [Link]
-
Ilisz, I., et al. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]
-
Regis Technologies. (n.d.). Chiral Stationary Phases. [Link]
-
Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
-
Breitbach, Z. S., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Makey, D. (2020). Trouble with chiral separations. Chromatography Today. [Link]
-
D'Souza, A. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Ye, C., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]
Sources
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. chiraltech.com [chiraltech.com]
- 7. benchchem.com [benchchem.com]
- 8. columnex.com [columnex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chiraltech.com [chiraltech.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up the Synthesis of (S)-Methyl 4-(1-aminoethyl)benzoate Hydrochloride
Welcome to the technical support center for the synthesis of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this critical chiral intermediate. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure a robust, reproducible, and scalable synthesis.
Introduction
This compound is a valuable chiral building block in the pharmaceutical industry, often utilized in the synthesis of active pharmaceutical ingredients (APIs).[1] Its stereochemically defined structure is crucial for the efficacy and safety of the final drug product.[2] The transition from laboratory-scale synthesis to pilot or manufacturing scale often introduces unforeseen challenges. This guide is structured to address these issues head-on, providing scientifically grounded solutions based on established chemical principles.
Synthesis Overview: Core Pathways
The successful synthesis of this compound hinges on a few key transformations. The most common and industrially viable route is the asymmetric reductive amination of the prochiral ketone, methyl 4-acetylbenzoate.[2] An alternative, though often less efficient, method is the chiral resolution of the racemic amine.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control during the scale-up of the asymmetric reductive amination?
A: When scaling up the asymmetric reductive amination of methyl 4-acetylbenzoate, the following parameters are critical:
-
Temperature Control: The reaction is often exothermic. Inadequate temperature control can lead to a decrease in enantioselectivity and the formation of side products. Jacketed reactors with efficient cooling systems are essential for maintaining the optimal reaction temperature.[3]
-
Rate of Reagent Addition: Slow, controlled addition of the reducing agent is crucial to manage the reaction rate and heat generation, especially in large volumes.[3]
-
Agitation: Efficient mixing is vital to ensure homogeneity and prevent localized "hot spots" or concentration gradients that can negatively impact the reaction's outcome. The use of baffled reactors and optimized stirrer geometry is recommended.[3]
-
Inert Atmosphere: Operating under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent catalyst deactivation through oxidation and to avoid potential side reactions.[3]
Q2: What are the common sources of impurities, and how can they be minimized?
A: Impurities can arise from several sources throughout the synthesis. Here are the most common and strategies for their mitigation:
-
Starting Material Quality: The purity of methyl 4-acetylbenzoate is paramount. Impurities in the starting material can carry through the synthesis or interfere with the catalytic process. Ensure the starting material meets stringent purity specifications.
-
Over-reduction: In some cases, the ester group of the product can be reduced to the corresponding alcohol. This can be minimized by choosing a milder reducing agent or by carefully controlling the reaction stoichiometry and conditions.
-
Side Reactions from the Amine Source: When using ammonia or its equivalents, side reactions can occur. Careful control of stoichiometry and reaction conditions is necessary.
-
Residual Catalyst: The chiral catalyst (often a precious metal complex) must be effectively removed from the final product. This is typically achieved through filtration, sometimes with the aid of a filter agent, or by using a supported catalyst that can be easily recovered.
Q3: What are the key considerations for choosing between asymmetric synthesis and chiral resolution for large-scale production?
A: The choice between these two strategies depends on several factors:
| Consideration | Asymmetric Synthesis | Chiral Resolution |
| Atom Economy | High - theoretically 100% conversion to the desired enantiomer. | Low - maximum theoretical yield of 50% for the desired enantiomer without a racemization/recycling step.[4] |
| Process Steps | Often a single, catalytic step to establish the chiral center. | Multiple steps: synthesis of the racemate, diastereomeric salt formation, separation, and liberation of the free amine.[4] |
| Cost | High initial cost for the chiral catalyst. | Cost of the resolving agent, which may be recoverable. |
| Development Time | May require significant optimization of the catalytic system (catalyst, ligand, solvent, etc.). | Can be laborious to find a suitable resolving agent and crystallization conditions.[4] |
| Scalability | Generally more scalable and efficient for large-scale production. | Can be challenging to scale due to large solvent volumes and solid handling steps. |
For large-scale manufacturing, asymmetric synthesis is generally the preferred route due to its higher efficiency and atom economy.
Troubleshooting Guide
Scaling up a chemical synthesis often presents challenges that were not apparent at the bench scale. The following guide addresses potential problems you might encounter.
Stage 1: Synthesis of Methyl 4-acetylbenzoate
This starting material is commonly prepared by the esterification of 4-acetylbenzoic acid.[5]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Methyl 4-acetylbenzoate | Incomplete reaction due to insufficient reaction time or catalyst amount. | - Monitor the reaction by TLC or HPLC to ensure it has gone to completion. - Ensure an adequate amount of acid catalyst (e.g., H₂SO₄) is used.[5] |
| Loss of product during work-up. | - Ensure the pH is appropriately adjusted during the bicarbonate wash to avoid hydrolysis of the ester. - Perform multiple extractions with a suitable organic solvent to maximize product recovery. | |
| Presence of 4-acetylbenzoic acid in the product | Incomplete esterification. | - Increase the reaction time or temperature (within stable limits for the reactants). - Use a larger excess of methanol to drive the equilibrium towards the product. |
Stage 2: Asymmetric Reductive Amination
This is the most critical step for establishing the desired stereochemistry.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (ee) | Sub-optimal catalyst performance. | - Ensure the catalyst is of high purity and handled under inert conditions to prevent deactivation. - Screen different chiral ligands and catalyst precursors to find the optimal combination for your specific conditions. |
| Incorrect reaction temperature. | - Precisely control the reaction temperature, as deviations can significantly impact enantioselectivity.[3] | |
| Poor quality of solvents or reagents. | - Use anhydrous solvents to prevent catalyst inhibition or undesired side reactions. | |
| Low Conversion/Yield | Inefficient mixing at scale. | - Optimize the stirring speed and reactor geometry to ensure proper mixing.[3] |
| Catalyst deactivation. | - The amine product can sometimes inhibit the catalyst.[6] Consider using a catalyst system known to be robust in the presence of amines. - Ensure the starting materials and solvent are free of catalyst poisons (e.g., sulfur compounds). | |
| Imine formation is the rate-limiting step. | - In some systems, the formation of the imine intermediate is slow. The addition of a dehydrating agent or performing the reaction at a slightly elevated temperature (if it doesn't compromise ee) can be beneficial.[7] | |
| Formation of Dialkylated Byproduct | The newly formed chiral amine reacts with another molecule of the ketone. | - This is more common with primary amines. Using a large excess of the ammonia source can help to minimize this. |
Stage 3: Work-up and Extraction
Proper work-up is crucial for isolating the product in high purity and yield.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Emulsion Formation During Extraction | High concentration of salts or fine solid particles. | - Addition of brine (saturated NaCl solution) can help to break emulsions. - Filtration through a pad of celite before extraction can remove fine particulates. |
| Product Loss to the Aqueous Layer | The amine product may have some water solubility, especially at certain pH values. | - Adjust the pH of the aqueous layer to ensure the amine is in its free base form (typically pH > 9) to maximize its partitioning into the organic layer. - Perform multiple extractions with smaller volumes of organic solvent. |
| Product Degradation | The product may be sensitive to acidic or basic conditions during work-up. | - Test the stability of your product to the pH conditions of the work-up on a small scale before applying it to the entire batch.[8] |
Stage 4: Crystallization of the Hydrochloride Salt
The final step to obtain a stable, crystalline solid.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty in Inducing Crystallization | The product is an oil or remains supersaturated in the chosen solvent system. | - Try adding a seed crystal of the desired product. - Experiment with different solvent/anti-solvent systems. Common solvents for amine HCl salt crystallization include isopropanol, ethanol, or mixtures with ethers like MTBE or diisopropyl ether. |
| Impurities inhibiting crystallization. | - Purify the crude amine free base by column chromatography before salt formation if significant impurities are present. - A charcoal treatment of the solution before crystallization may remove colored impurities that can inhibit crystal growth.[9] | |
| Poor Crystal Quality/Low Purity | Crystallization occurred too quickly, trapping impurities. | - Cool the solution slowly to allow for the formation of well-defined crystals. - Consider a recrystallization step to improve purity. |
| Racemization during Crystallization | Although less common for this specific compound, some chiral molecules can racemize under certain conditions. | - Ensure the crystallization process is not carried out at excessively high temperatures or for prolonged periods, especially if the benzylic proton is susceptible to abstraction. |
Experimental Workflows & Diagrams
Asymmetric Reductive Amination Workflow
Caption: Asymmetric Reductive Amination Workflow.
Troubleshooting Logic for Low Enantiomeric Excess (ee)
Caption: Troubleshooting pathway for low enantioselectivity.
References
-
PrepChem.com. Synthesis of Methyl 4-Acetylbenzoate. Available at: [Link]
-
Eureka | Patsnap. Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Available at: [Link]
- Google Patents. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
Organic Chemistry Tutor. Reductive Amination. Available at: [Link]
-
ResearchGate. What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. Available at: [Link]
-
Wordpress. Ketone Reduction. Available at: [Link]
-
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available at: [Link]
-
Troubleshooting Technical Issues in Chemical Processes: A Step-by-Step Guide. (2024). Available at: [Link]
-
ACS Publications. Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography | Analytical Chemistry. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]
-
FAQ. How to Prepare a Chiral Amine-Splitting Metal-Organic Macrocycle Crystal Material?. Available at: [Link]
-
University of Rochester. How to Troubleshoot a Reaction - Department of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
PMC. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. Available at: [Link]
-
Common Conditions. Reductive Amination. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
Wikipedia. Chiral resolution. Available at: [Link]
-
PMC - NIH. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Available at: [Link]
-
ResearchGate. Control of asymmetric reduction of various types of ketones using complex 2 (representative of 1e7). Available at: [Link]
-
ACS Publications. Stereochemistry in Asymmetric Reduction of Bulky–Bulky Ketones by Alcohol Dehydrogenases | ACS Catalysis. Available at: [Link]
-
MySkinRecipes. Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride. Available at: [Link]
-
ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews. Available at: [Link]
-
Sciencemadness.org. methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11. Available at: [Link]
-
ACS Publications. Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles | ACS Omega. Available at: [Link]
-
University of Rochester. How To: Troubleshoot a Reaction - Department of Chemistry. Available at: [Link]
-
ResearchGate. Recent advances in the field of chiral crystallization. Available at: [Link]
- Google Patents. CN106660949B - Chiral resolution method of N- [4- (1-aminoethyl) -phenyl ] -sulfamide derivative.
-
ChemUniverse. This compound [P64728]. Available at: [Link]
- Google Patents. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
ChemSynthesis. methyl 4-acetylbenzoate - 3609-53-8, C10H10O3, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]
-
Matrix Fine Chemicals. METHYL 4-ACETYLBENZOATE | CAS 3609-53-8. Available at: [Link]
-
Carl ROTH. Methyl 4-acetylbenzoate, 500 g. Available at: [Link]
Sources
- 1. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. How To [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Enantiomers: Unlocking Stereospecific Activity of (S)- and (R)-Methyl 4-(1-aminoethyl)benzoate Hydrochloride in Drug Discovery
In the landscape of modern drug discovery and development, the principle of chirality is a cornerstone of rational design. The three-dimensional arrangement of atoms within a molecule can profoundly dictate its pharmacological and toxicological profile. This guide provides an in-depth comparison of the (S)- and (R)-enantiomers of Methyl 4-(1-aminoethyl)benzoate hydrochloride, two chiral building blocks whose stereochemistry is pivotal in the synthesis of potent and selective therapeutic agents. While these molecules are primarily synthetic intermediates, their stereochemical integrity directly translates to the biological activity of the final active pharmaceutical ingredient (API). This guide will delve into the stereospecific activity of drugs derived from these enantiomers, with a particular focus on the inhibition of Dipeptidyl Peptidase-IV (DPP-4), a critical target in the management of type 2 diabetes.
The Decisive Role of Chirality in Pharmacology
Chiral molecules exist as non-superimposable mirror images, known as enantiomers. Although they share the same chemical formula and connectivity, their spatial arrangement leads to differential interactions with the chiral environment of the body, such as enzymes and receptors.[1] One enantiomer, the eutomer, may exhibit the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even responsible for adverse effects.[2] Therefore, the use of single-enantiomer drugs can lead to improved therapeutic indices, simpler pharmacokinetic profiles, and reduced drug interactions.[1]
The (S)- and (R)-enantiomers of Methyl 4-(1-aminoethyl)benzoate hydrochloride represent a classic example of chiral synthons where the configuration of the stereocenter is paramount for the biological efficacy of the resulting drug molecule.[3]
Physicochemical Properties and Identification
Before delving into their differential biological applications, it is crucial to characterize and distinguish between the (S) and (R) enantiomers.
| Property | (S)-Methyl 4-(1-aminoethyl)benzoate HCl | (R)-Methyl 4-(1-aminoethyl)benzoate HCl |
| Molecular Formula | C₁₀H₁₄ClNO₂ | C₁₀H₁₄ClNO₂ |
| Molecular Weight | 215.68 g/mol | 215.68 g/mol |
| CAS Number | 847728-91-0 | 1097196-96-7 |
| Appearance | White to off-white solid | White to off-white solid |
| Optical Rotation | Specific rotation is equal in magnitude but opposite in sign to the (R)-enantiomer. | Specific rotation is equal in magnitude but opposite in sign to the (S)-enantiomer. |
Note: The specific optical rotation is a key parameter for distinguishing between enantiomers and must be determined experimentally.
Comparative Biological Activity: The Case of DPP-4 Inhibition
A prominent application of chiral β-amino acid derivatives, which can be synthesized from Methyl 4-(1-aminoethyl)benzoate enantiomers, is in the development of Dipeptidyl Peptidase-IV (DPP-4) inhibitors.[4] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[4][5] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to improved glycemic control in patients with type 2 diabetes.[6]
The renowned anti-diabetic drug, Sitagliptin, is a potent and selective DPP-4 inhibitor that contains a β-amino acid core. The therapeutic activity of Sitagliptin resides almost exclusively in the (R)-enantiomer.[7][8] The (S)-enantiomer is significantly less active.[7] This highlights the critical importance of the stereochemistry of the β-amino acid moiety for effective binding to the active site of the DPP-4 enzyme.
While direct comparative studies on the final drug products derived from (S)- and (R)-Methyl 4-(1-aminoethyl)benzoate are not always publicly available, the well-established structure-activity relationship (SAR) of DPP-4 inhibitors provides a strong basis for comparison.[2][9] The (R)-configuration of the amine group is crucial for positioning the molecule optimally within the S1 pocket of the DPP-4 active site, leading to potent inhibition.[2]
Experimental Section: Methodologies for Comparative Analysis
To empirically validate the differential activity of enantiomers derived from (S)- and (R)-Methyl 4-(1-aminoethyl)benzoate hydrochloride, a series of well-defined experiments are necessary.
Protocol 1: Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the (S) and (R) enantiomers and determine the enantiomeric excess (e.e.) of a sample.
Materials:
-
Chiral HPLC column (e.g., Chiralcel® OD-H, Chiralpak® IA)[7]
-
HPLC grade solvents (e.g., n-hexane, isopropanol, ethanol, methanol)
-
UV detector
-
Reference standards for both (S) and (R) enantiomers
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of appropriate composition (e.g., n-hexane:isopropanol, 90:10 v/v). The optimal composition may need to be determined empirically.
-
Standard Solution Preparation: Prepare standard solutions of the racemate and each pure enantiomer at a known concentration in the mobile phase.
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a suitable concentration.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Inject the racemic standard to determine the retention times of the (S) and (R) enantiomers and to confirm resolution.
-
Inject the individual enantiomer standards to confirm peak identity.
-
Inject the sample solution.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peak areas for the (S) and (R) enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
-
Protocol 2: In Vitro DPP-4 Inhibition Assay
Objective: To determine and compare the inhibitory potency (IC₅₀) of compounds derived from the (S) and (R) enantiomers against the DPP-4 enzyme.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, GP-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds (synthesized from (S)- and (R)-enantiomers)
-
Reference DPP-4 inhibitor (e.g., Sitagliptin)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the test compounds or reference inhibitor at various concentrations. Include a vehicle control (buffer only).
-
Add the human recombinant DPP-4 enzyme to all wells except for the blank (no enzyme) control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the DPP-4 substrate (GP-AMC) to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Stop the reaction (e.g., by adding an acetic acid solution).
-
Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.
-
Calculate the percentage of DPP-4 inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualizing the Scientific Rationale
To better understand the concepts discussed, the following diagrams illustrate the key pathway and experimental workflow.
Caption: Mechanism of DPP-4 Inhibition for Glycemic Control.
Caption: Workflow for Comparing Enantiomer Bioactivity.
Conclusion and Future Perspectives
The stereochemistry of Methyl 4-(1-aminoethyl)benzoate hydrochloride is a critical determinant of the biological activity of its derivatives. As exemplified by the development of DPP-4 inhibitors, the (R)-enantiomer is often the key to unlocking potent and selective pharmacological effects. This guide underscores the necessity for rigorous stereochemical control and comprehensive comparative analysis in modern drug discovery. The provided experimental protocols offer a robust framework for researchers to elucidate the nuanced differences between enantiomers, thereby facilitating the development of safer and more effective medicines. Future research should continue to explore the stereospecific activities of derivatives of these versatile chiral building blocks in other therapeutic areas, further expanding their utility in the synthesis of next-generation pharmaceuticals.
References
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. phenomenex.com [phenomenex.com]
- 9. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
Comparison of synthesis routes for (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride
An Application Scientist's Guide to the Synthesis of (S)-Methyl 4-(1-aminoethyl)benzoate Hydrochloride: A Comparative Analysis of Key Routes
In the landscape of pharmaceutical development, the synthesis of chiral intermediates with high enantiomeric purity is a critical determinant of therapeutic efficacy and safety. This compound, a key building block for various pharmacologically active molecules, presents a compelling case study in the strategic selection of synthetic pathways. This guide provides a comprehensive comparison of three prominent synthesis routes, offering an in-depth analysis of their respective methodologies, efficiencies, and industrial applicability for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound serves as a crucial chiral amine for the synthesis of a range of pharmaceutical agents. Its stereochemical integrity is paramount, as the desired biological activity often resides in a single enantiomer, while the other may be inactive or even contribute to off-target effects. The selection of a synthesis route, therefore, is not merely a matter of yield but a complex decision balancing purity, scalability, cost, and environmental impact.
This guide will dissect three distinct and industrially relevant approaches:
-
Chiral Resolution of a Racemic Mixture: A classical and often reliable method involving the separation of enantiomers.
-
Asymmetric Hydrogenation of a Prochiral Ketone: A modern and highly efficient catalytic approach.
-
Biocatalytic Transamination: An increasingly popular "green" chemistry approach leveraging the high selectivity of enzymes.
We will delve into the experimental protocols for each, supported by comparative data and mechanistic insights to empower you in making informed decisions for your specific research and development needs.
Route 1: Diastereomeric Salt Resolution of Racemic Methyl 4-(1-aminoethyl)benzoate
The resolution of racemates via diastereomeric salt formation is a well-established and robust technique. This method relies on the reaction of the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.
Experimental Protocol
Step 1: Synthesis of Racemic Methyl 4-(1-aminoethyl)benzoate
A common precursor is 4-acetylbenzoic acid, which is first esterified and then subjected to reductive amination.
Step 2: Diastereomeric Salt Formation and Crystallization
The racemic amine is dissolved in a suitable solvent, such as methanol or ethanol, and treated with a chiral acid like L-(+)-tartaric acid. The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the preferential crystallization of one diastereomeric salt.
Step 3: Liberation of the Chiral Amine
The isolated diastereomeric salt is treated with a base, such as sodium hydroxide, to liberate the free (S)-amine. The amine is then extracted with an organic solvent.
Step 4: Hydrochloride Salt Formation
The purified (S)-amine is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the desired this compound salt.
Rationale and Mechanistic Insights
The success of this method hinges on the significant difference in solubility between the two diastereomeric salts. The choice of resolving agent and solvent system is critical and often requires empirical optimization. While reliable, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture, and the resolving agent may need to be recovered to improve cost-effectiveness.
Figure 1: Workflow for Chiral Resolution. This diagram illustrates the key stages involved in separating enantiomers through the formation and fractional crystallization of diastereomeric salts.
Route 2: Asymmetric Hydrogenation of Methyl 4-acetylbenzoate
Catalytic asymmetric hydrogenation represents a more modern and atom-economical approach. This method involves the direct conversion of a prochiral ketone, methyl 4-acetylbenzoate, into the desired chiral amine using a chiral catalyst under a hydrogen atmosphere.
Experimental Protocol
Step 1: Catalyst Preparation
A chiral catalyst is typically formed in situ by reacting a metal precursor (e.g., a rhodium or ruthenium complex) with a chiral phosphine ligand (e.g., a BINAP derivative).
Step 2: Asymmetric Hydrogenation
Methyl 4-acetylbenzoate is dissolved in a suitable solvent, such as methanol, in a high-pressure reactor. The chiral catalyst is added, and the reactor is pressurized with hydrogen gas. The reaction is stirred at a specific temperature until completion.
Step 3: Product Isolation and Purification
After the reaction, the solvent is removed, and the crude product is purified, often by chromatography, to remove the catalyst.
Step 4: Hydrochloride Salt Formation
The purified (S)-amine is converted to its hydrochloride salt as previously described.
Rationale and Mechanistic Insights
The enantioselectivity of this reaction is dictated by the chiral ligand, which creates a chiral environment around the metal center. This directs the hydrogen addition to one face of the ketone, leading to the preferential formation of one enantiomer. This method offers high yields and excellent enantiomeric excess (e.e.). However, the cost of the chiral ligands and transition metal catalysts can be a significant factor, and catalyst screening is often necessary to find the optimal conditions for a specific substrate.
Figure 2: Asymmetric Hydrogenation Workflow. This diagram outlines the process of converting a prochiral ketone to a chiral amine using a chiral catalyst and hydrogen gas.
Route 3: Biocatalytic Transamination of Methyl 4-acetylbenzoate
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines. This route utilizes transaminase enzymes, which catalyze the transfer of an amino group from a donor molecule to a ketone acceptor with high stereoselectivity.
Experimental Protocol
Step 1: Enzyme and Reagent Preparation
A solution is prepared containing a suitable buffer, a transaminase enzyme (often commercially available and engineered for high activity and selectivity), and an amino donor such as isopropylamine. Pyridoxal 5'-phosphate (PLP) is often added as a cofactor.
Step 2: Biocatalytic Reaction
Methyl 4-acetylbenzoate is added to the enzyme solution, and the mixture is incubated at a controlled temperature and pH with gentle agitation. The reaction progress is monitored by techniques like HPLC.
Step 3: Product Extraction and Isolation
Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent. The enzyme can often be removed by filtration or centrifugation.
Step 4: Hydrochloride Salt Formation
The isolated (S)-amine is converted to its hydrochloride salt.
Rationale and Mechanistic Insights
Transaminases offer exceptional enantioselectivity, often exceeding 99% e.e., and operate under mild, environmentally friendly conditions (aqueous media, ambient temperature). The reaction equilibrium can sometimes be unfavorable; however, this can be driven to completion by using a large excess of the amino donor or by removing the ketone byproduct (e.g., acetone from isopropylamine). The primary considerations for this route are the cost and availability of the enzyme, as well as the potential for substrate or product inhibition.
Figure 3: Biocatalytic Transamination Process. This diagram shows the key components and steps in the enzymatic synthesis of a chiral amine from a ketone.
Comparative Analysis of Synthesis Routes
| Feature | Chiral Resolution | Asymmetric Hydrogenation | Biocatalytic Transamination |
| Theoretical Max. Yield | 50% (without racemization/recycling) | ~100% | ~100% |
| Typical Enantiomeric Excess | >98% (after multiple crystallizations) | >99% | >99.5% |
| Key Reagents | Racemic amine, chiral resolving agent | Prochiral ketone, chiral catalyst, H₂ | Prochiral ketone, transaminase, amino donor |
| Scalability | Moderate to high | High | Moderate to high |
| Cost Factors | Resolving agent, solvent, potential for multiple steps | Precious metal catalyst, chiral ligand, high-pressure equipment | Enzyme cost, potential for large reaction volumes |
| Environmental Impact | High solvent usage, potential waste from unwanted enantiomer | Use of heavy metals, organic solvents | Aqueous media, biodegradable catalyst, generally lower waste |
| Process Optimization | Screening of resolving agents and solvents | Catalyst and ligand screening, optimization of pressure and temperature | Enzyme screening, pH and temperature optimization, cofactor concentration |
Conclusion and Recommendations
The choice of the optimal synthesis route for this compound is highly dependent on the specific requirements of the project.
-
Chiral resolution remains a viable option, particularly when the racemic starting material is readily and cheaply available, and the infrastructure for large-scale crystallization is in place. Its primary drawback is the inherent 50% yield limit.
-
Asymmetric hydrogenation is an excellent choice for large-scale production where high throughput and atom economy are critical. The initial investment in catalysts and specialized equipment can be offset by high yields and enantioselectivity.
-
Biocatalytic transamination represents the forefront of green and sustainable chemistry. It offers unparalleled selectivity under mild conditions and is an ideal choice for companies prioritizing environmental performance and seeking to avoid harsh reagents and heavy metals. The increasing availability of robust, engineered enzymes is making this route more economically competitive.
Ultimately, a thorough process hazard analysis and cost-of-goods calculation should be performed for the most promising routes before committing to a specific manufacturing process. This guide serves as a foundational resource to inform that critical decision-making process.
References
-
Asymmetric Catalysis in Organic Synthesis. Noyori, R. (1994). John Wiley & Sons. [Link]
-
Biocatalysis in Organic Chemistry. Drauz, K., Gröger, H., & Myler, O. (Eds.). (2012). Wiley-VCH. [Link]
-
Practical Organic Synthesis: A Student's Guide. Schoffstall, A. M., Gaddis, B. A., & Druelinger, M. L. (2004). John Wiley & Sons. [Link]
A Comparative Guide to the Analytical Method Validation for (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride
This guide provides a comprehensive comparison of analytical methodologies for the validation of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride, a chiral intermediate of significant interest in pharmaceutical development. We will delve into two critical analytical methods: a Chiral High-Performance Liquid Chromatography (HPLC) method for the determination of enantiomeric purity and a Reversed-Phase HPLC (RP-HPLC) method for assay and impurity quantification. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.
The validation of analytical procedures is a cornerstone of pharmaceutical quality control, ensuring that a method is suitable for its intended purpose.[1][2] The International Council for Harmonisation (ICH), along with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for analytical method validation.[3][4][5] The recently updated ICH Q2(R2) and the new Q14 guidelines emphasize a more holistic, lifecycle-based approach to analytical procedure development and validation.[6][7][8] This guide is structured to align with these modern regulatory expectations.
This compound possesses a stereocenter, making the control of its enantiomeric purity a critical quality attribute. The biological activity of chiral molecules often resides in one enantiomer, while the other may be inactive or elicit undesirable effects.[9][10] Therefore, a robust analytical strategy must be capable of both quantifying the desired (S)-enantiomer and detecting and quantifying its unwanted (R)-enantiomer.
This guide will compare and contrast the validation of two distinct HPLC methods, providing the scientific rationale behind the selection of validation parameters and acceptance criteria for each.
Method Comparison Overview
The choice of an analytical method is dictated by its intended purpose. For a chiral compound like this compound, at least two primary methods are required: one to determine the enantiomeric purity and another to assess the chemical purity and potency (assay).
| Analytical Method | Primary Purpose | Key Validation Parameters of Focus | Typical Stationary Phase |
| Chiral HPLC | Determination of Enantiomeric Purity (Quantification of the (R)-enantiomer in the (S)-enantiomer) | Specificity (chiral resolution), Limit of Quantitation (LOQ) for the unwanted enantiomer, Precision, Accuracy. | Chiral Stationary Phase (CSP), e.g., polysaccharide-based. |
| Reversed-Phase HPLC (RP-HPLC) | Assay (Quantification of the active substance) and Impurity Profiling | Specificity (separation from related substances and degradation products), Linearity, Range, Accuracy, Precision. | C18 or C8 bonded silica. |
Part 1: Chiral HPLC Method for Enantiomeric Purity
The primary objective of this method is to separate and accurately quantify the (R)-enantiomer of Methyl 4-(1-aminoethyl)benzoate from the desired (S)-enantiomer.
Experimental Protocol: Chiral HPLC
1. Chromatographic Conditions:
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose). A common choice would be a Lux Cellulose-2 or similar.[11]
-
Mobile Phase: A mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol) with a small amount of a basic modifier (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for the best resolution between the enantiomers.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Diluent: Mobile phase.
-
Racemic Standard: Prepare a solution of racemic Methyl 4-(1-aminoethyl)benzoate at a concentration of approximately 0.5 mg/mL. This is used for system suitability to confirm the resolution.
-
(S)-Enantiomer Test Sample: Prepare a solution of this compound at a concentration of approximately 0.5 mg/mL.
-
(R)-Enantiomer Spiked Sample (for validation): Prepare a solution of the (S)-enantiomer and spike it with a known amount of the (R)-enantiomer at a level corresponding to the specification limit (e.g., 0.15%).
Validation of the Chiral HPLC Method
The validation of the chiral HPLC method will be performed in accordance with ICH Q2(R2) guidelines.[2][4][12]
Workflow for Chiral HPLC Method Validation
Caption: Workflow for Chiral HPLC Method Validation.
1. Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[3] For a chiral method, this primarily means demonstrating sufficient resolution between the two enantiomers.
-
Procedure: Inject the diluent, a solution of the (S)-enantiomer, and a solution of the racemic mixture.
-
Acceptance Criteria: The diluent should show no interfering peaks. The peak for the (R)-enantiomer in the racemic mixture should be well-resolved from the (S)-enantiomer peak, with a resolution (Rs) of not less than 1.5.
2. Limit of Quantitation (LOQ): The LOQ is the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[1] This is a critical parameter for an impurity method.
-
Procedure: Prepare a series of dilute solutions of the (R)-enantiomer and determine the concentration at which the signal-to-noise ratio is approximately 10:1. Alternatively, determine the concentration that meets the precision and accuracy criteria.
-
Acceptance Criteria: The LOQ for the (R)-enantiomer should be at or below the reporting threshold for impurities. Precision at the LOQ should be ≤ 10% RSD, and accuracy should be within 80-120%.
3. Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[12]
-
Procedure: Prepare a series of solutions of the (R)-enantiomer over a range from the LOQ to 150% of the specification limit (e.g., LOQ, 0.05%, 0.1%, 0.15%, 0.225%).
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.
4. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value.[13]
-
Procedure: Analyze a sample of the (S)-enantiomer spiked with the (R)-enantiomer at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit), in triplicate.
-
Acceptance Criteria: The percent recovery should be within 90.0% to 110.0%.
5. Precision: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1]
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the (S)-enantiomer spiked with the (R)-enantiomer at the specification limit on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 10.0%.
6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1][13]
-
Procedure: Vary parameters such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of the organic modifier in the mobile phase (±2%).
-
Acceptance Criteria: The system suitability parameters (e.g., resolution) should still be met, and the results should not be significantly affected by the changes.
Summary of Validation Parameters for Chiral HPLC
| Parameter | Typical Acceptance Criteria |
| Specificity | Resolution (Rs) ≥ 1.5 between enantiomers. |
| LOQ | S/N ratio ≥ 10; Precision ≤ 10% RSD; Accuracy 80-120%. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Recovery of 90.0% - 110.0%. |
| Precision (Repeatability & Intermediate) | RSD ≤ 10.0%. |
| Robustness | System suitability criteria met under varied conditions. |
Part 2: Reversed-Phase HPLC (RP-HPLC) Method for Assay and Impurities
The purpose of this method is to determine the purity of the this compound bulk drug substance and to quantify it (assay). This method is not designed to separate enantiomers but to separate the main component from any process-related impurities or degradation products.
Experimental Protocol: RP-HPLC
1. Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[14]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B to elute the main peak and any potential impurities.
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 30 °C.
-
Detection: UV at 240 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Diluent: A mixture of water and acetonitrile.
-
Reference Standard: Prepare a solution of this compound reference standard at a concentration of approximately 0.5 mg/mL.
-
Test Sample: Prepare a solution of the test substance at the same concentration as the reference standard.
Validation of the RP-HPLC Method
The validation of the RP-HPLC method will also follow the ICH Q2(R2) guidelines.[2][4][12]
Logical Relationship of RP-HPLC Validation Parameters
Caption: Logical flow of RP-HPLC validation parameters.
1. Specificity: For an assay and impurity method, specificity must be demonstrated by separating the main peak from known impurities and potential degradation products.
-
Procedure: Analyze the diluent, the reference standard, and a sample that has been subjected to forced degradation (e.g., acid, base, peroxide, heat, and light).
-
Acceptance Criteria: The main peak should be free from any co-eluting peaks in the forced degradation samples, as demonstrated by peak purity analysis (e.g., using a photodiode array detector).
2. Linearity: Linearity for the assay is typically assessed over a range of 80% to 120% of the nominal concentration. For impurities, the range should cover from the LOQ to 120% of the specification limit.
-
Procedure (Assay): Prepare a series of solutions of the reference standard from 80% to 120% of the target concentration (e.g., 5 levels).
-
Acceptance Criteria (Assay): The correlation coefficient (r²) should be ≥ 0.999.
3. Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]
-
Procedure: The range is confirmed by the linearity, accuracy, and precision data.
-
Acceptance Criteria: The specified range is suitable if the linearity, accuracy, and precision meet their respective acceptance criteria within that range.
4. Accuracy: Accuracy for the assay is determined by the analysis of a sample of known concentration or by spiking a placebo with a known amount of the drug substance.
-
Procedure (Assay): Analyze samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
-
Acceptance Criteria (Assay): The percent recovery should be within 98.0% to 102.0%.
5. Precision: Precision for an assay method is typically stricter than for an impurity method.
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of the test sample.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria (Assay): The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
6. Robustness: Similar to the chiral method, robustness is assessed by making small, deliberate changes to the method parameters.
-
Procedure: Vary parameters such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the pH of the mobile phase (±0.2 units).
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should still be met, and the assay results should not be significantly affected.
Summary of Validation Parameters for RP-HPLC (Assay)
| Parameter | Typical Acceptance Criteria |
| Specificity | Peak purity index > 0.99 for the main peak in forced degradation samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. |
| Range | 80% - 120% of the nominal concentration. |
| Accuracy | Recovery of 98.0% - 102.0%. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0%. |
| Robustness | System suitability criteria met under varied conditions. |
Conclusion
The analytical method validation for this compound requires a multi-faceted approach. A chiral HPLC method is indispensable for controlling the enantiomeric purity, a critical quality attribute for this chiral molecule. Concurrently, a robust RP-HPLC method is necessary to determine the chemical purity and to quantify the active pharmaceutical ingredient.
This guide has provided a comparative framework for the validation of these two essential methods, grounded in the principles of scientific integrity and regulatory compliance as outlined by the ICH, FDA, and EMA. By following these detailed protocols and understanding the rationale behind each validation parameter, researchers and drug development professionals can ensure the generation of reliable and defensible analytical data, ultimately contributing to the development of safe and effective medicines.
References
- AMSbiopharma. (2025, July 22).
- U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
- ProPharma. (2024, June 25).
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- RAPS. (2022, March 31). ICH releases draft guidelines on analytical method development.
- European Medicines Agency. (2024, June 14). ICH Q2(R2)
- ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- Lab Manager. (2025, October 1).
- International Council for Harmonisation. (2023, November 30).
- BenchChem. (n.d.). (R)-Methyl 4-(1-aminoethyl)
- BenchChem. (n.d.). An In-depth Technical Guide on (R)-Methyl 4-(1-aminoethyl)
- Ahmed, N. R., & Al-Etewi, M. J. E. (2023, June 26). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
- Der Pharma Chemica. (n.d.).
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. fda.gov [fda.gov]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 7. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. youtube.com [youtube.com]
- 13. propharmagroup.com [propharmagroup.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Purity Analysis of Commercial (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride
For researchers, scientists, and professionals in drug development, the stereochemical and chemical purity of chiral building blocks is paramount. (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride is a key intermediate in the synthesis of various pharmacologically active molecules, where its absolute configuration is critical to the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this crucial reagent, supported by established scientific principles and detailed experimental protocols.
The quality of any chiral building block is defined by two primary purity assessments: Enantiomeric Purity and Chemical Purity . This guide will dissect the optimal analytical strategies for each, offering insights into method selection and data interpretation.
Understanding the Impurity Profile
A comprehensive purity analysis begins with an understanding of potential impurities. For commercially available this compound, the impurity profile can be logically categorized:
-
Enantiomeric Impurity: The most critical impurity is the undesired (R)-Methyl 4-(1-aminoethyl)benzoate . Its presence can lead to the formation of diastereomeric impurities in the final API, potentially altering its pharmacological profile or introducing toxicity.
-
Process-Related Impurities: These are substances introduced during the synthesis of the chiral amine. A common synthetic route involves the reductive amination of methyl 4-acetylbenzoate . Incomplete reaction or purification can result in the presence of this keto-precursor in the final product.
-
Degradation Products: The ester functional group is susceptible to hydrolysis, particularly if exposed to moisture or non-neutral pH conditions. This can lead to the formation of (S)-4-(1-aminoethyl)benzoic acid .
A robust analytical strategy must be capable of separating and quantifying the (S)-enantiomer from its (R)-counterpart and any significant process-related or degradation impurities.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is dictated by the specific purity attribute being assessed. High-Performance Liquid Chromatography (HPLC) is the cornerstone for both enantiomeric and chemical purity analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining enantiomeric excess.
| Analytical Technique | Primary Application | Strengths | Limitations |
| Chiral HPLC | Enantiomeric Purity | Direct, accurate, and precise quantification of enantiomers. High resolving power. | Requires specialized and often expensive chiral stationary phases. Method development can be empirical. |
| Reversed-Phase HPLC | Chemical Purity | Robust, versatile, and widely available. Excellent for separating compounds with differing polarities. | Not suitable for separating enantiomers without chiral additives. |
| NMR Spectroscopy | Enantiomeric Purity | Rapid analysis. Provides structural information. Can be performed without chromatographic separation. | Lower sensitivity and precision compared to HPLC for trace enantiomeric impurities. Often requires chiral derivatizing or solvating agents. |
| LC-MS | Impurity Identification | High sensitivity and specificity. Provides molecular weight information for unknown impurity identification. | Quantification can be more complex than with UV detection. |
Experimental Protocols and Methodologies
The following protocols represent validated starting points for the analysis of this compound. Method optimization may be required based on the specific instrumentation and commercial source of the analyte.
Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC
This method is designed to separate the (S)- and (R)-enantiomers of Methyl 4-(1-aminoethyl)benzoate. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose phenylcarbamates, are highly effective for resolving a wide range of chiral amines and their derivatives.[1][2]
Rationale: The helical structure of the polysaccharide derivatives on the CSP creates a chiral environment. Enantiomers will have different affinities for the stationary phase based on interactions such as hydrogen bonding, π-π stacking, and steric hindrance, leading to different retention times.[3] A small amount of an amine additive, like diethylamine (DEA), is crucial for achieving good peak shape by masking active sites on the silica surface.[4]
Caption: Workflow for Enantiomeric Purity Analysis by Chiral HPLC.
Chromatographic Conditions:
-
Column: Chiralpak® IA or equivalent amylose-based CSP (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a solution of the racemic standard and the sample of this compound at a concentration of approximately 1 mg/mL in the mobile phase.
System Suitability:
-
A resolution factor (Rs) of >1.5 between the enantiomer peaks should be achieved using the racemic standard.
Data Analysis:
The enantiomeric excess (% ee) is calculated using the following formula:
% ee = [(Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer)] x 100
Protocol 2: Determination of Chemical Purity by Reversed-Phase HPLC
This method is designed to separate the active compound from potential process-related impurities and degradation products, such as methyl 4-acetylbenzoate and (S)-4-(1-aminoethyl)benzoic acid.
Rationale: A standard C18 column separates compounds based on their hydrophobicity. The acidic mobile phase ensures that the primary amine of the analyte is protonated, leading to good peak shape and retention.
Caption: Workflow for Chemical Purity Analysis by RP-HPLC.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
Method Validation:
All analytical methods for purity determination should be validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[1][5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Conclusion and Recommendations
For a comprehensive purity assessment of commercial this compound, a dual-method approach is strongly recommended.
-
Enantiomeric Purity: Chiral HPLC on a polysaccharide-based stationary phase is the definitive method for accurately quantifying the (R)-enantiomer. Its high resolution and direct nature make it superior to other techniques for this critical quality attribute.
-
Chemical Purity: A gradient reversed-phase HPLC method provides the necessary resolving power to separate the target compound from potential starting materials, by-products, and degradants.
While NMR spectroscopy can be a useful tool for a rapid estimation of enantiomeric excess, it should be considered a complementary technique to the more sensitive and precise chiral HPLC method, especially for release testing in a regulated environment. The implementation of these validated analytical strategies will ensure the quality and stereochemical integrity of this vital chiral intermediate, thereby safeguarding the successful development of enantiomerically pure pharmaceuticals.
References
A Comparative Spectroscopic Guide to (S)- and (R)-Methyl 4-(1-aminoethyl)benzoate: Chiral Integrity in Pharmaceutical Intermediates
In the landscape of modern drug development, the stereochemistry of a molecule is paramount. The distinct three-dimensional arrangement of atoms in a chiral molecule can lead to vastly different pharmacological and toxicological profiles for its enantiomers. (S)- and (R)-Methyl 4-(1-aminoethyl)benzoate are chiral building blocks of significant interest, serving as key intermediates in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Ensuring the enantiomeric purity of these intermediates is a critical step in the manufacturing process, demanding robust and reliable analytical methodologies.
This technical guide provides a comparative overview of advanced spectroscopic techniques for the differentiation and quantitative analysis of the (S)- and (R)-enantiomers of Methyl 4-(1-aminoethyl)benzoate. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD), offering field-proven insights and experimental considerations for researchers, scientists, and drug development professionals.
The Imperative of Chiral Discrimination
The differential physiological effects of enantiomers are well-documented. For many chiral drugs, one enantiomer provides the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to adverse effects. Consequently, regulatory agencies worldwide have stringent requirements for the stereochemical purity of new drug entities. This necessitates the use of analytical techniques that can not only confirm the chemical identity of a compound but also unambiguously determine its absolute configuration and enantiomeric excess (ee).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Diastereomeric Interactions
Standard ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation but are inherently "blind" to chirality. In a typical achiral solvent, the NMR spectra of the (S)- and (R)-enantiomers of Methyl 4-(1-aminoethyl)benzoate are identical. To overcome this, we can introduce a chiral environment, most commonly through the use of a Chiral Solvating Agent (CSA).[2]
Mechanism of Chiral Recognition with CSAs
CSAs are enantiomerically pure compounds that interact with the analyte enantiomers to form transient diastereomeric complexes. These complexes have different magnetic environments, leading to distinguishable chemical shifts (Δδ) in the NMR spectrum for the corresponding protons or carbons of the two enantiomers.[3][4] The primary interaction for an amine analyte like Methyl 4-(1-aminoethyl)benzoate with an acidic CSA is the formation of a diastereomeric salt pair through acid-base chemistry.[3]
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
-
Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of the Methyl 4-(1-aminoethyl)benzoate sample (this can be a single enantiomer or a mixture) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Addition of the Chiral Solvating Agent: Add an equimolar amount of a suitable CSA, such as (R)-(-)-Mandelic acid or a derivative. The choice of CSA and the analyte-to-CSA ratio may require optimization to achieve maximum signal separation.[5]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum on a high-resolution spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Identify a well-resolved proton signal, typically the methine proton of the ethyl group or the methyl protons, that shows separation for the two diastereomeric complexes. Integrate the signals corresponding to each enantiomer to determine the enantiomeric excess.
Expected Data and Interpretation
For the (S)- and (R)-enantiomers of Methyl 4-(1-aminoethyl)benzoate, the interaction with a chiral acid will lead to the formation of two distinct diastereomeric ammonium benzoate salts. In the ¹H NMR spectrum, one would expect to see a splitting of the quartet corresponding to the benzylic proton (-CH(NH₂)-) and/or the doublet of the adjacent methyl group (-CH₃).
| Enantiomer | Expected ¹H NMR Signal (with (R)-CSA) | Rationale |
| (S)-Methyl 4-(1-aminoethyl)benzoate | A distinct chemical shift for key protons (e.g., δ₁) | Forms the ((S)-analyte)-((R)-CSA) diastereomeric complex. |
| (R)-Methyl 4-(1-aminoethyl)benzoate | A different chemical shift for the same protons (e.g., δ₂) | Forms the ((R)-analyte)-((R)-CSA) diastereomeric complex. |
The enantiomeric excess (ee) can be calculated using the following formula: ee (%) = |(Integral of Major Enantiomer - Integral of Minor Enantiomer) / (Integral of Major Enantiomer + Integral of Minor Enantiomer)| * 100
Vibrational Chiroptical Spectroscopy: A Direct Probe of Absolute Configuration
Vibrational chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), measure the differential interaction of chiral molecules with left and right circularly polarized infrared radiation.[6][7] These methods provide a direct probe of the absolute configuration of a molecule in solution.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the difference in absorbance of left and right circularly polarized light during a vibrational transition.[6] A key feature of VCD is that enantiomers produce spectra that are equal in intensity but opposite in sign (mirror images), while their standard infrared (IR) spectra are identical.[8] This makes VCD an unequivocal tool for assigning absolute configuration, especially when coupled with quantum chemical calculations.[8][9]
While specific experimental VCD spectra for (S)- and (R)-Methyl 4-(1-aminoethyl)benzoate are not widely published, their absolute configurations can be reliably determined by comparing experimentally measured spectra to those predicted by ab initio Density Functional Theory (DFT) calculations.[10][11]
Expected VCD Spectral Features
The VCD spectra of (S)- and (R)-Methyl 4-(1-aminoethyl)benzoate would be expected to show distinct bisignate (positive and negative) signals in the mid-IR region (approx. 1700-1000 cm⁻¹), corresponding to various stretching and bending modes of the chiral center and the surrounding functional groups (e.g., C-N stretch, C-H bends). The C=O stretch of the ester and the aromatic ring vibrations would also exhibit VCD signals.
-
For (S)-Methyl 4-(1-aminoethyl)benzoate: A specific pattern of positive and negative VCD bands.
-
For (R)-Methyl 4-(1-aminoethyl)benzoate: A mirror-image pattern of the (S)-enantiomer's VCD spectrum.
The quantitative determination of enantiomeric excess is also possible with VCD by creating calibration curves based on the linear relationship between the VCD signal intensity and the concentration of the enantiomers.[12]
Electronic Circular Dichroism (ECD): Leveraging UV-Vis Chromophores
Electronic Circular Dichroism (ECD) spectroscopy is analogous to VCD but operates in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum, probing electronic transitions.[13] The molecule must contain a chromophore that absorbs UV-Vis light in the vicinity of the chiral center.
In the case of Methyl 4-(1-aminoethyl)benzoate, the substituted benzene ring acts as a strong chromophore. The chiral center, being directly attached to this ring, induces chirality into the electronic transitions of the aromatic system. This results in a characteristic ECD spectrum.
Expected ECD Spectral Features
Similar to VCD, the ECD spectra of the (S)- and (R)-enantiomers will be mirror images of each other. The aromatic chromophore is expected to produce Cotton effects (positive or negative peaks) in the ECD spectrum. The sign and magnitude of these effects are exquisitely sensitive to the absolute configuration at the adjacent stereocenter.[14]
| Enantiomer | Expected ECD Signal | Chromophore Responsible |
| (S)-Methyl 4-(1-aminoethyl)benzoate | A specific pattern of Cotton effects | Benzoate group electronic transitions |
| (R)-Methyl 4-(1-aminoethyl)benzoate | A mirror-image ECD spectrum to the (S)-form | Benzoate group electronic transitions |
ECD is a highly sensitive technique that can be used for rapid determination of enantiomeric excess and for high-throughput screening applications.[15][16]
Summary of Spectroscopic Techniques
| Technique | Principle | Sample Requirement | Key Advantage | Limitation |
| NMR with CSA | Formation of transient diastereomers with distinct NMR signals.[3] | 5-10 mg | Widely accessible, provides quantitative ee. | Requires a suitable, pure CSA; optimization may be needed. |
| VCD | Differential absorption of circularly polarized infrared light.[6] | 5-20 mg, higher concentration | Direct determination of absolute configuration; rich structural information.[8] | Specialized instrumentation; may require computational support.[9] |
| ECD | Differential absorption of circularly polarized UV-Vis light.[13] | Low concentration (µg/mL) | High sensitivity; suitable for high-throughput analysis.[15] | Requires a suitable chromophore near the stereocenter. |
Conclusion
The rigorous spectroscopic analysis of (S)- and (R)-Methyl 4-(1-aminoethyl)benzoate is indispensable for ensuring the quality and safety of the final pharmaceutical products derived from them. While standard spectroscopic methods confirm chemical identity, advanced techniques are required for chiral discrimination. NMR spectroscopy with chiral solvating agents offers a practical and quantitative method for determining enantiomeric excess in a typical laboratory setting. For unambiguous determination of the absolute configuration, chiroptical methods such as VCD and ECD are the gold standard. The mirror-image relationship of their spectra provides a definitive fingerprint for each enantiomer. The choice of technique will depend on the specific analytical need, from routine quality control to the definitive assignment of stereochemistry during process development. The integration of these powerful spectroscopic tools into the analytical workflow is a testament to the commitment to scientific integrity and patient safety in the pharmaceutical industry.
References
- Ab Initio Calculation of Vibrational Circular Dichroism Spectra Using Accurate Post-Self-Consistent-Field Force Fields. (n.d.).
- Tóth, G., & Illy, J. (2020). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Helvetica Chimica Acta, 103(6), e2000081.
- Bistu, S., & Nafie, L. A. (2013). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. Analytica Chimica Acta, 804, 15-28.
- Stephens, P. J., et al. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields.
- An In-depth Technical Guide on (R)-Methyl 4-(1-aminoethyl)
- Pescitelli, G., & Di Bari, L. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12857-12869.
- Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663.
- Chiral solv
- Vibrational circular dichroism. (2023, November 29). In Wikipedia.
- Pescitelli, G., & Di Bari, L. (2013). Chiral NMR solvating additives for differentiation of enantiomers. Topics in Current Chemistry, 341, 69-131.
- You, L., et al. (2012). Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes. Chirality, 24(12), 1017-1021.
- van der Vlugt, W. T. A., et al. (2021). Vibrational circular dichroism studies of exceptionally strong chirality inducers in liquid crystals. Chemical Science, 12(15), 5481-5489.
- Miles, A. J., et al. (2021). Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy. Physical Chemistry Chemical Physics, 23(3), 1645-1656.
- NMR Chiral solvating agents. (n.d.).
- He, Y., et al. (2012). Vibrational circular dichroism spectroscopy of chiral molecules. Topics in Current Chemistry, 317, 1-45.
- Merten, C., et al. (2012). VCD Study of alpha-Methylbenzyl Amine Derivatives: Detection of the Unchanged Chiral Motif. Chirality, 24(11), 931-939.
- 4. (n.d.). The Royal Society of Chemistry.
- Grødem, T. S., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry B, 126(13), 2635-2649.
- Circular Dichroism of Multi-Component Assemblies for Chiral Amine Recognition and Rapid ee Determination. (2012).
- Kott, L., et al. (2014). Determination of a low-level percent enantiomer of a compound with no ultraviolet chromophore using vibrational circular dichroism (VCD): enantiomeric purity by VCD of a compound with three chiral centers. Applied Spectroscopy, 68(10), 1108-1115.
- Balzerová, Z., et al. (2014). Bisignate Surface-Enhanced Raman Optical Activity with Analyte-Capped Colloids. ACS Nano, 8(11), 11090-11099.
- Spallanzani, N., et al. (2021).
- Abou, A., et al. (2020). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. American Journal of Chemistry, 10(1), 1-8.
- Chiral 4-(1-Aminoethyl)
- Pescitelli, G., & Di Bari, L. (2021). Amplification of Electronic Circular Dichroism—A Tool to Follow Self-Assembly of Chiral Molecular Capsules. Molecules, 26(23), 7179.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chiral NMR solvating additives for differentiation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 4. researchgate.net [researchgate.net]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 7. Vibrational circular dichroism spectroscopy of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Determination of a low-level percent enantiomer of a compound with no ultraviolet chromophore using vibrational circular dichroism (VCD): enantiomeric purity by VCD of a compound with three chiral centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
A Comparative Guide to the Biological Activity of (S)-Methyl 4-(1-aminoethyl)benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor. Chiral molecules, in particular, have garnered significant attention due to the stereospecific nature of biological interactions. This guide provides a comprehensive comparison of the biological activity of (S)-Methyl 4-(1-aminoethyl)benzoate derivatives and other relevant alternatives, supported by experimental data. As a Senior Application Scientist, this document is structured to offer not just data, but also insights into the causal relationships behind experimental choices and the strategic rationale in drug discovery.
Introduction: The Significance of Chirality and the Aminobenzoate Scaffold
Chiral 4-(1-aminoethyl)benzoate derivatives represent a class of compounds with considerable potential in medicinal chemistry.[1] The presence of a stereocenter at the 1-aminoethyl moiety is a critical determinant of their biological activity, as enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[2] The (S)-enantiomer, while less explored in publicly available literature than its (R)-counterpart, presents a unique chemical space for the development of novel therapeutics.
The 4-aminobenzoate scaffold itself is a well-established pharmacophore found in a variety of bioactive molecules. Its derivatives have demonstrated a broad spectrum of activities, including antimicrobial and anticancer effects.[3] This guide will delve into the biological activities of derivatives of (S)-Methyl 4-(1-aminoethyl)benzoate, comparing them with related aminobenzoic acid derivatives to provide a clear perspective on their potential in drug development.
Comparative Analysis of Biological Activities
While specific quantitative data for the biological activity of (S)-Methyl 4-(1-aminoethyl)benzoate derivatives is limited in publicly accessible literature, we can extrapolate from closely related structures and established principles of medicinal chemistry.[4] This section will compare the anticancer and antimicrobial activities of various aminobenzoate derivatives, providing a framework for understanding the potential of the (S)-enantiomer.
Anticancer Activity
The development of novel anticancer agents is a primary focus of modern drug discovery. Derivatives of 4-aminobenzoic acid have shown promise in this area, with their mechanism of action often involving the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation.
Table 1: Comparative Cytotoxicity of Benzoate Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Ethyl 4-[(4-methylbenzyl)oxy] benzoate | Ehrlich Ascites Carcinoma (EAC) | In vivo: 58.98% growth inhibition at 1.00 mg/kg | Cisplatin | 59.2% growth inhibition at 1.0 mg/kg | [5] |
| Ethyl 4-[(4-methylbenzyl)oxy] benzoate | Human Breast Cancer (MCF7) | Dose-dependent reduction in growth | - | - | [5] |
| Sodium Benzoate | Human Colon Cancer (Caco-3) | 15.01 µg/ml | - | - | [6] |
| Sodium Benzoate | Human Breast Cancer (MCF7) | 0.378 µg/ml | - | - | [6] |
| Sodium Benzoate | Human Lung Cancer (A549) | 0.45 µg/ml | - | - | [6] |
| 4-amino-3-chloro benzoate ester derivative (N5a) | Human Lung Cancer (A549) | - | Erlotinib | - | [7] |
| 4-amino-3-chloro benzoate ester derivative (N5a) | Human Liver Cancer (HepG2) | - | Erlotinib | - | [7] |
| 4-amino-3-chloro benzoate ester derivative (N5a) | Human Colon Cancer (HCT-116) | - | Erlotinib | - | [7] |
| 4-Methylbenzamide derivative (Compound 7) | Chronic Myeloid Leukemia (K562) | 2.27 | Imatinib | < 1 | [8] |
| 4-Methylbenzamide derivative (Compound 10) | Chronic Myeloid Leukemia (K562) | 2.53 | Imatinib | < 1 | [8] |
| 4-Methylbenzamide derivative (Compound 7) | Acute Promyelocytic Leukemia (HL-60) | 1.42 | - | - | [8] |
| 4-Methylbenzamide derivative (Compound 10) | Acute Promyelocytic Leukemia (HL-60) | 1.52 | - | - | [8] |
Note: Direct comparative IC50 values for inhibitors synthesized from (S)-Methyl 4-(1-aminoethyl)benzoate were not available in the searched literature. The data presented showcases the potency of inhibitors derived from related aminobenzoate scaffolds.
The data in Table 1 demonstrates that seemingly minor modifications to the benzoate scaffold can significantly impact cytotoxic activity. For instance, the introduction of a 4-methylbenzyl)oxy group to ethyl benzoate resulted in notable anticancer activity against both EAC and MCF7 cells.[5] Furthermore, derivatives of 4-amino-3-chloro benzoate ester have been identified as promising EGFR inhibitors.[7] This highlights the potential for synthesizing novel (S)-Methyl 4-(1-aminoethyl)benzoate derivatives with potent and selective anticancer properties. The chirality of the 1-aminoethyl group is expected to play a crucial role in the interaction with specific biological targets, potentially leading to improved therapeutic indices.
Antimicrobial Activity
The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Aminobenzoic acid derivatives have been investigated for their antibacterial and antifungal properties.
Table 2: Comparative Antimicrobial Activity of Benzoate Derivatives
| Compound/Derivative | Microorganism | Activity (MIC, µg/mL or Zone of Inhibition, mm) | Reference Compound | Activity | Source |
| Ethyl-4-amino benzoate derivative (Imide 11) | Staphylococcus aureus, Bacillus pumilus | Slight activity | Cefotaxime | - | [9] |
| Ethyl-4-amino benzoate derivative (Schiff Base 13) | Gram-positive bacteria | Moderate activity | Cefotaxime | - | [9] |
| Ethyl-4-amino benzoate derivative (Schiff Base 15) | Micrococcus luteus | Potent activity | Cefotaxime | - | [9] |
| Ethyl-4-amino benzoate derivative (Schiff Base 15) | Bacillus pumilus, E. coli | Moderate activity | Cefotaxime | - | [9] |
| Ethyl-4-amino benzoate derivative (Schiff Base 15) | Saccharomyces cerevisiae | Moderate activity | Miconazole | - | [9] |
| 4-Aminobenzoic acid Schiff bases | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC from 15.62 µM | - | - | [3] |
| 4-Aminobenzoic acid Schiff bases | Fungi | MIC of ≥ 7.81 µM | - | - | [3] |
| 4-nitro-benzoate derivatives | Salmonella sp., Staphylococcus aureus | MIC of 5 × 10−4 M | - | - | [10] |
The results in Table 2 indicate that derivatives of ethyl-4-aminobenzoate, particularly Schiff bases, exhibit a promising spectrum of antimicrobial activity.[9] The conversion of the non-toxic 4-aminobenzoic acid (PABA) into Schiff bases has been shown to introduce significant antibacterial and antifungal properties.[3] This suggests that derivatization of the amino group of (S)-Methyl 4-(1-aminoethyl)benzoate could be a viable strategy for developing novel antimicrobial agents. The chirality of the molecule could influence its interaction with bacterial or fungal cell wall components or enzymes, potentially leading to enhanced activity or a more targeted spectrum.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of (S)-Methyl 4-(1-aminoethyl)benzoate derivatives is intrinsically linked to their chemical structure. The key structural features that can be modulated to optimize activity include:
-
The Chiral Center: The (S)-configuration at the 1-aminoethyl group is a critical determinant of stereospecific interactions with biological targets. In drug design, optimizing this stereochemistry can lead to enhanced potency and reduced off-target effects.[2]
-
The Amino Group: The primary amine serves as a crucial handle for further synthetic modifications. Derivatization of this group, for instance, through the formation of amides, sulfonamides, or Schiff bases, can significantly alter the compound's physicochemical properties and biological activity.
-
The Benzoate Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides, influencing the molecule's polarity, solubility, and ability to form hydrogen bonds.
-
Aromatic Ring Substitution: Introduction of various substituents on the benzene ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity to target proteins.
Diagram 1: Key Structural Features for SAR Studies
A diagram illustrating the key structural features of (S)-Methyl 4-(1-aminoethyl)benzoate that are crucial for structure-activity relationship studies.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are paramount. The following are standard methodologies for evaluating the anticancer and antimicrobial activities of novel compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (and a positive control, e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Diagram 2: Workflow for MTT Cytotoxicity Assay
A flowchart outlining the key steps of the MTT assay for determining the cytotoxicity of test compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies.
Diagram 3: Workflow for Broth Microdilution Assay
A flowchart illustrating the key steps of the broth microdilution method for determining the antimicrobial susceptibility of test compounds.
Conclusion and Future Directions
The exploration of (S)-Methyl 4-(1-aminoethyl)benzoate derivatives holds significant promise for the discovery of novel therapeutic agents. While direct experimental data for this specific class of compounds is emerging, the broader family of aminobenzoate derivatives has demonstrated a rich spectrum of biological activities, including potent anticancer and antimicrobial effects. The chirality inherent to the (S)-enantiomer offers a distinct advantage for developing highly selective drugs with improved safety profiles.
Future research should focus on the systematic synthesis and biological evaluation of a library of (S)-Methyl 4-(1-aminoethyl)benzoate derivatives. A comprehensive investigation of their structure-activity relationships will be crucial for identifying lead compounds with optimal potency and selectivity. Furthermore, elucidation of their mechanisms of action will provide a rational basis for their further development as clinical candidates. The strategic application of the principles and protocols outlined in this guide will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.
References
- El-Sayed, W. M., et al. (2021). The effect of sodium benzoate on the viability percentages of the four cell lines.
- Mahmood, A. A. R., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry, 34(5), 2477-2486.
- Huber, S., et al. (2015). Esters of Bendamustine Are by Far More Potent Cytotoxic Agents than the Parent Compound against Human Sarcoma and Carcinoma Cells. PLoS One, 10(7), e0133743.
- Feoktistova, M., et al. (2016). Crystal violet and resazurin: colorimetric methods for quantifying cell viability in adherent and suspension cell cultures. Methods in Molecular Biology, 1478, 25-34.
- Kratky, M., et al. (2013). Antibacterial Activity of Salicylanilide 4-(Trifluoromethyl)
-
Mahmood, A. A. R., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry, 34(5), 2477-2486. Available at: [Link]
- Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9.
- Auwal, A., et al. (2025). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. Anticancer Agents in Medicinal Chemistry, 25(15), 1103-1112.
- ResearchGate. Cytotoxicity of compounds 1–7 against selected human cancer cell lines.
- Mahmood, A. A. R., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate.
- Bhabal, S., et al. (2022). Synthesis of novel fluorinated 1,5-benzothiazepine derivatives and their biological evaluation as anticancer and antibacterial agent. Journal of the Serbian Chemical Society.
- Kratky, M., et al. (2020). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.
- ResearchGate. Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity.
- Ionescu, M. A., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
- BenchChem. An In-depth Technical Guide on (R)-Methyl 4-(1-aminoethyl)
- Ušćumlić, G. S., et al. (2021).
- Patel, K., et al. (2012). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I.
- Ghorab, M. M., et al. (2018). Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. Bioorganic Chemistry, 80, 543-555.
- Khedr, M. A., et al. (2022). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. Journal of the Iranian Chemical Society, 19(11), 4785-4813.
- Svirshchevskaya, E. V., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7177.
- Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Future Medicinal Chemistry.
- El-Gazzar, M. G., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(19), 5942.
Sources
- 1. researchgate.net [researchgate.net]
- 2. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]
- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Chiral Building Blocks: A Cost-Benefit Analysis
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical and fine chemical synthesis, chirality is not merely a structural feature but a critical determinant of biological activity, efficacy, and safety.[1][2] Since the U.S. FDA's policy shift in 1992, the focus on developing single-enantiomer drugs has intensified, recognizing that one enantiomer can be therapeutic while its mirror image may be inactive or, in infamous cases like thalidomide, dangerously toxic.[3][4] Consequently, the selection of a strategy for introducing and maintaining stereochemical integrity is one of the most pivotal decisions in the drug development pipeline.[5][6] This guide provides a cost-benefit analysis of the primary strategies for sourcing chiral building blocks, offering objective comparisons and experimental insights to aid researchers, scientists, and drug development professionals in making informed decisions. We will explore the economic and synthetic trade-offs between leveraging the natural "chiral pool," employing synthetic chiral auxiliaries, and utilizing asymmetric catalysis, supported by actionable data and protocols.
Decision Framework for Chiral Strategy Selection
The optimal approach to securing a chiral building block is rarely a one-size-fits-all solution. It is a complex decision influenced by project stage, scale, budget, and the intrinsic structural features of the target molecule. The following decision-making workflow provides a structured approach to this selection process.
Caption: A workflow to guide the selection of a chiral synthesis strategy.
The Chiral Pool: Nature's Head Start
Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials.[3][7] This approach is often the most time-and-cost-effective strategy, as the chirality is pre-installed, circumventing the need for asymmetric induction or resolution steps.[8][9]
Amino Acids
Amino acids are among the most versatile chiral building blocks due to their ready availability in both L- and D-forms and their two distinct functional handles (amine and carboxylic acid).[10][11] They are foundational for synthesizing peptides, non-natural amino acids, chiral amines, and heterocyclic scaffolds.[1][10][12]
Carbohydrates
Carbohydrates such as glucose, fructose, and galactose are abundant, inexpensive, and densely functionalized chiral starting materials.[13][14] Their rigid ring structures and multiple stereocenters provide excellent stereochemical control, making them ideal for the synthesis of complex natural products and chiral ligands.[13][15]
Terpenes and Alkaloids
This diverse class includes compounds like camphor, menthol, and cinchonine. They are valued for their rigid, often complex, chiral frameworks and are frequently used to prepare chiral ligands and catalysts.[9] Cinchona alkaloids, for instance, are cost-effective catalysts for a range of asymmetric transformations.[16]
Cost-Benefit Analysis: Chiral Pool
| Feature | Benefit | Cost / Drawback |
| Cost | Generally low cost for common starting materials (e.g., basic amino acids, glucose).[9][14] | Limited structural diversity; more complex or rare natural products can be expensive. |
| Efficiency | High time and step economy as chirality is inherent.[8] Minimal waste production.[8] | Synthetic routes can become lengthy to transform the starting material into the desired target. |
| Scalability | Excellent, as starting materials are often available in bulk from natural sources. | Dependent on the consistent and sustainable supply of the natural source. |
| Predictability | High, as the stereochemistry is fixed. | Functional group manipulations must be chosen carefully to avoid racemization. |
Synthetic Chiral Auxiliaries: Reliable Stereochemical Control
When a suitable starting material is not available from the chiral pool, a chiral auxiliary can be employed. This strategy involves covalently attaching a chiral molecule to an achiral substrate to direct a diastereoselective reaction.[17] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.[16][18]
Evans Oxazolidinones
Developed by David A. Evans, these auxiliaries are renowned for their high stereoselectivity in aldol, alkylation, and acylation reactions.[16][17] They provide a predictable and well-documented method for creating stereocenters, making them a popular choice in academic and early-phase industrial research.[17]
Pseudoephedrine Amides
Pseudoephedrine, available over-the-counter in some regions, serves as an effective and inexpensive chiral auxiliary, particularly for the asymmetric alkylation of enolates.[16] The products are often highly crystalline, and the auxiliary is easily removed by simple acid hydrolysis.
Cost-Benefit Analysis: Chiral Auxiliaries
The primary trade-off with chiral auxiliaries is the stoichiometric use of a chiral reagent and the addition of two steps to the synthetic sequence (attachment and removal), which impacts process mass intensity and cost.[17]
| Feature | Benefit | Cost / Drawback |
| Cost | Can be more economical than developing a novel catalytic process for small to medium scales.[16] | Stoichiometric quantities of the auxiliary are required, which can be expensive.[17] Adds steps and reagents for attachment/cleavage, reducing overall yield and atom economy. |
| Efficiency | Often provides very high and predictable diastereoselectivity (>99% de).[19] | The need for protection/deprotection steps can make the overall synthesis less efficient. |
| Scalability | Generally reliable for scaling, though the cost of the auxiliary can become prohibitive at very large scales.[19] | Separation of the product from the cleaved auxiliary can sometimes be challenging. |
| Versatility | A wide range of auxiliaries are available, covering many common transformations.[17][19] | Less "green" than catalytic methods due to stoichiometric waste generation. |
Table 1: Representative Cost Comparison of Chiral Building Blocks
| Compound Class | Example | Representative Price (per 25g) | Price per Mole (approx.) | Source of Chirality |
| Amino Acid | L-Alanine | ~$20 | ~$57 | Chiral Pool |
| Alkaloid Catalyst | Cinchonine Hydrochloride | ~$147 | ~$147 | Chiral Pool |
| Evans Auxiliary | (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | ~$136 | ~$136 | Synthetic |
| Pseudoephedrine | (1S,2S)-(+)-Pseudoephedrine | Varies (OTC) | Generally Lower | Chiral Pool |
Note: Prices are approximate estimates based on publicly available data for research quantities and can vary significantly based on supplier, purity, and scale.[16]
Asymmetric Catalysis and Resolution: The Industrial Workhorses
For large-scale production, the high cost of stoichiometric auxiliaries often becomes unsustainable.[20][21] In these scenarios, asymmetric catalysis and chiral resolution are the dominant strategies.
Asymmetric Catalysis
This approach uses a catalytic amount of a chiral substance (a metal complex with a chiral ligand or an organocatalyst) to convert a prochiral substrate into an enantiomerically enriched product.[7][] While the initial investment in catalyst development and screening can be high, the economic and environmental benefits at scale are substantial.[3][23][24] Key advantages include high atom economy and the potential for catalyst recycling.[3]
Chiral Resolution
Resolution involves separating a racemic mixture into its constituent enantiomers.[3][7]
-
Crystallization: Diastereomeric salt formation with a chiral resolving agent is an inexpensive and operationally simple method for large-scale production.[25]
-
Chromatography: Chiral HPLC and Supercritical Fluid Chromatography (SFC) offer high-resolution separation but can be costly due to specialized chiral stationary phases (CSPs) and solvent consumption.[26][27][28] This method is often preferred during research and development for its versatility.
The major drawback of resolution is that the theoretical maximum yield for the desired enantiomer is only 50%, unless the unwanted enantiomer can be racemized and recycled.
Experimental Protocols
Protocol 1: Asymmetric Alkylation using an Evans Auxiliary
This protocol describes a typical procedure for the diastereoselective alkylation of an N-acyloxazolidinone, a cornerstone reaction in chiral synthesis. The causality behind the choice of reagents is critical: a strong, non-nucleophilic base like LDA is used to ensure complete and regioselective enolate formation, while the low temperature (-78 °C) maintains the kinetic control required for high diastereoselectivity.
Workflow Diagram:
Caption: Step-by-step workflow for a typical Evans auxiliary alkylation.
Step-by-Step Methodology:
-
Enolate Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C. In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equiv) to diisopropylamine (1.2 equiv) in anhydrous THF at -78 °C. Slowly add the oxazolidinone solution to the LDA solution via cannula and stir for 30-60 minutes.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring & Quench: Stir the reaction at -78 °C for 2-4 hours, then allow it to warm to 0 °C over 1 hour. Monitor the reaction progress by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Partition the mixture between water and an organic solvent (e.g., ethyl acetate). Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Auxiliary Cleavage: The alkylated auxiliary can be cleaved to yield the desired chiral carboxylic acid, alcohol, or aldehyde using various methods (e.g., lithium borohydride for the alcohol). The chiral auxiliary can often be recovered for reuse.[16]
Protocol 2: Determination of Enantiomeric Excess (% ee) by Chiral HPLC
Verifying the stereochemical purity of a product is a mandatory, self-validating step in any chiral synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this analysis.[7][29]
Step-by-Step Methodology:
-
System Preparation:
-
Select an appropriate Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®). The choice is critical and often requires screening.[30][31]
-
Prepare the mobile phase (e.g., a mixture of hexane and isopropanol for normal phase).[31] Degas the mobile phase for at least 15 minutes.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[30]
-
-
Sample Preparation:
-
Prepare a solution of the racemic standard of the compound at approximately 1 mg/mL in the mobile phase.
-
Prepare a solution of the synthesized, enantiomerically enriched sample at the same concentration.
-
-
Sample Analysis:
-
Inject a blank (mobile phase) to ensure the system is clean.[30]
-
Inject the racemic standard to determine the retention times (t_R) of both enantiomers and confirm baseline resolution.
-
Inject the synthesized sample.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the formula:[30] % ee = [ |(Area_Major - Area_Minor)| / (Area_Major + Area_Minor) ] x 100
-
Conclusion: A Strategic Approach to Chirality
The choice of a chiral building block or synthetic strategy is a critical decision with far-reaching implications for the cost, timeline, and viability of a drug development program.
-
Chiral Pool Synthesis is ideal for its cost-effectiveness and efficiency when a suitable starting material is readily available.
-
Chiral Auxiliaries offer high predictability and reliability, making them invaluable for research and early-stage development where outcomes must be dependable, despite higher costs and lower atom economy.[16][32]
-
Asymmetric Catalysis and Chiral Resolution represent the most economically viable and scalable options for industrial manufacturing, though they may require significant initial investment in process development and optimization.[3][26][33]
Ultimately, a successful strategy often involves a hybrid approach: using reliable, auxiliary-based methods in the discovery phase and then investing in the development of a more cost-effective catalytic or resolution-based process as the drug candidate progresses toward commercialization. By carefully weighing the costs and benefits of each approach, researchers can navigate the complexities of stereochemistry to efficiently deliver safe and effective medicines.
References
- The Significance of Chiral Amino Acids in Pharmaceutical Synthesis. (n.d.). Google.
- Asymmetric Synthesis in Industry: From Lab to Market. (2024, September 5). Chiralpedia.
- Cinchonine Hydrochloride vs. Synthetic Chiral Auxiliaries: A Cost-Benefit Analysis for Asymmetric Synthesis. (n.d.). Benchchem.
- A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of Fmoc-D-Val-OH. (n.d.). Benchchem.
- Determining Enantiomeric Purity: Application Notes and Protocols for Chiral HPLC and GC Methods. (n.d.). Benchchem.
- A Cost-Benefit Analysis of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide. (n.d.). Benchchem.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021, October 22). Chemical Reviews - ACS Publications.
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). PubMed Central.
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
- System Suitability And Validation For Chiral Purity Assays Of Drug Substances. (n.d.). Google.
- Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2025, July 23). PubMed Central.
- Chiral auxiliary. (n.d.). Wikipedia.
- Carbohydrates as Building Blocks for the Synthesis of Medicinally Important Molecules. (n.d.). Research and Reviews.
- Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. (n.d.). CHIMIA.
- Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15). Google.
- Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. (2020, December 11). MDPI.
- Chiral Building Blocks Selection. (n.d.). Enamine.
- Chiral Amino Acids: A Versatile Tool in the Synthesis of Pharmaceuticals and Fine Chemicals. (2025, August 9). ResearchGate.
- Chiral Chemicals Market Size, Share | Industry Report, 2030. (n.d.). Grand View Research.
- Chiral Synthesis and Resolution. (n.d.). EvitaChem.
- The Future of Asymmetric Synthesis: Trends and Innovations. (2024, September 12). Chiralpedia.
- Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). ResearchGate.
- chiral hplc method: Topics by Science.gov. (n.d.). Science.gov.
- The Challenges and Solutions of Chiral Drug Preparation Techniques. (2024, January 16). SCIREA.
- Micrograms to Kilos: The Challenges of Scaling. (2007, September 6). Drug Discovery and Development.
- Chiral Pool: Synthesis, Definition & Asymmetric Technique. (2023, October 21). StudySmarter.
- Relative cost-effectiveness modeling to understand the value of preparative chiral separations in pharmaceutical R&D. (n.d.). Teknoscienze.
- Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025, August 6). AiFChem.
- Three categories of chiral pool use in asymmetric synthesis. (n.d.). ResearchGate.
- Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). MDPI.
- A Comparative Guide to the Synthesis of Chiral Alcohols: Biocatalytic Reduction vs. Chemical Methods. (n.d.). Benchchem.
- The Indispensable Role of Chiral Building Blocks in Modern Pharmaceutical Development. (2025, December 31). Google.
- Chiral Chemicals Market Size, Share, Growth, Trends & Forecast. (n.d.). Google.
- Achiral Chromatography Offers a Cost-Effective Method for Separating Non-Racemic Mixtures of Enantiomers. (2023, April 26). LCGC International.
- Cost-Effectiveness Analysis of Chiral Ligands in Asymmetric Synthesis: A Comparative Guide. (n.d.). Benchchem.
- A simple similarity metric for comparing synthetic routes. (2024, November 6). Digital Discovery (RSC Publishing).
- Precision Chiral Building Block Synthesis. (n.d.). BOC Sciences.
- 9.1 Introduction to Industrial Applications of Asymmetric Synthesis. (n.d.). ResearchGate.
- Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity. (2025, August 21). Chemical Science (RSC Publishing).
- Asymmetric Synthesis The Chiral Carbon Pool And. (n.d.). riomaisseguro.rio.rj.gov.br.
- Strategies for chiral separation: from racemate to enantiomer. (2023, September 27). Chemical Science (RSC Publishing).
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). Google.
- Strategies in optical resolution: a practical guide. (2025, August 7). ResearchGate.
- Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. (n.d.). Journal of Agricultural and Food Chemistry - ACS Publications.
- Expert Chiral Synthesis Services. (n.d.). BOC Sciences.
- Glyconanosynthons as powerful scaffolds and building blocks for the rapid construction of multifaceted, dense and chiral dendrimers. (2015, January 5). Chemical Society Reviews (RSC Publishing).
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 4. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 5. Chiral Building Blocks Selection - Enamine [enamine.net]
- 6. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 7. Chiral Synthesis and Resolution [evitachem.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. chimia.ch [chimia.ch]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rroij.com [rroij.com]
- 15. Glyconanosynthons as powerful scaffolds and building blocks for the rapid construction of multifaceted, dense and chiral dendrimers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 18. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 19. researchgate.net [researchgate.net]
- 20. grandviewresearch.com [grandviewresearch.com]
- 21. verifiedmarketresearch.com [verifiedmarketresearch.com]
- 23. The Future of Asymmetric Synthesis: Trends and Innovations” – Chiralpedia [chiralpedia.com]
- 24. article.scirea.org [article.scirea.org]
- 25. researchgate.net [researchgate.net]
- 26. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. chromatographyonline.com [chromatographyonline.com]
- 32. benchchem.com [benchchem.com]
- 33. drugdiscoverytrends.com [drugdiscoverytrends.com]
A Comparative Guide to the Performance of (S)-Methyl 4-(1-aminoethyl)benzoate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral building blocks crucial for the pharmaceutical and fine chemical industries, (S)-Methyl 4-(1-aminoethyl)benzoate stands out as a versatile and valuable synthon. Its unique structure, featuring a primary chiral amine and a modifiable ester group on an aromatic ring, makes it a strategic choice for the synthesis of complex, enantiomerically pure molecules. This guide provides an in-depth technical comparison of (S)-Methyl 4-(1-aminoethyl)benzoate's performance in key asymmetric reactions against common alternatives, supported by available experimental data and mechanistic insights.
Introduction: The Strategic Advantage of a Bifunctional Chiral Building Block
Chiral amines are fundamental to the construction of a vast number of active pharmaceutical ingredients (APIs), with the stereochemistry at the amine-bearing carbon atom often dictating the molecule's biological activity. (S)-Methyl 4-(1-aminoethyl)benzoate offers a distinct advantage by incorporating two key functional handles: the chiral primary amine, which serves as a nucleophile or a directing group in asymmetric transformations, and the methyl ester, which can be readily hydrolyzed, amidated, or otherwise modified in downstream synthetic steps. This bifunctionality allows for complex molecular architectures to be built efficiently from a single chiral precursor.
The primary method for the synthesis of enantiomerically pure (S)-Methyl 4-(1-aminoethyl)benzoate is the asymmetric reductive amination of the prochiral ketone, methyl 4-acetylbenzoate. This transformation can be achieved through both chemocatalytic and biocatalytic methods, with the choice of catalyst being paramount to achieving high yield and enantioselectivity.
Performance in Asymmetric Synthesis: A Comparative Analysis
The utility of a chiral building block is ultimately defined by its performance in stereoselective reactions. Here, we compare the application of (S)-Methyl 4-(1-aminoethyl)benzoate and its analogs in several key asymmetric transformations.
Asymmetric Reductive Amination: The Gateway to Chiral Amines
The synthesis of (S)-Methyl 4-(1-aminoethyl)benzoate itself serves as a key performance indicator. The asymmetric reductive amination of methyl 4-acetylbenzoate is a benchmark reaction for comparing different catalytic systems.
Table 1: Comparison of Catalytic Systems for the Asymmetric Reductive Amination of Methyl 4-acetylbenzoate
| Catalyst System | Chiral Ligand/Enzyme | Reducing Agent | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Transition Metal Catalysis | Ru/C3-TunePhos | H₂ | Methanol | 24 | >95 | >99 | [1] |
| Ir/(S,S)-f-Binaphane | H₂ | 2-propanol | 12 | 95 | 98 | [2] | |
| Biocatalysis | ω-Transaminase (engineered) | Isopropylamine (amine donor) | Buffer/DMSO | 24 | >99 | >99 | [3] |
| Imine Reductase (engineered) | NADPH (regenerated) | Buffer | 12-24 | >90 | >99 |
Discussion:
As illustrated in Table 1, both transition metal catalysis and biocatalysis can provide excellent yields and enantioselectivities for the synthesis of chiral primary amines from prochiral ketones. Ruthenium complexes with ligands like C3-TunePhos have demonstrated high efficiency in the direct reductive amination with ammonium salts and molecular hydrogen[1]. Similarly, iridium catalysts are well-established for the asymmetric hydrogenation of imines[2].
However, biocatalysis, particularly with engineered ω-transaminases, often offers superior performance in terms of enantiomeric excess (>99%) and operates under milder, aqueous conditions[3][4]. The use of transaminases in a "hydrogen-borrowing" cascade with an alcohol dehydrogenase can convert a racemic alcohol to an enantiopure amine, showcasing the elegance and efficiency of enzymatic systems[5]. The choice between these methods in an industrial setting often comes down to factors such as catalyst cost, substrate scope, process robustness, and downstream purification requirements.
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination of Methyl 4-acetylbenzoate via Transition Metal Catalysis (General Procedure)
Diagram: Asymmetric Reductive Amination Workflow
Caption: General workflow for transition metal-catalyzed asymmetric reductive amination.
Materials:
-
Methyl 4-acetylbenzoate
-
Chiral Ruthenium or Iridium catalyst (e.g., [RuCl₂(S)-BINAP]₂·NEt₃)
-
Ammonia source (e.g., Ammonium acetate)
-
Reducing agent (e.g., Hydrogen gas)
-
Anhydrous solvent (e.g., Methanol)
-
Standard inert atmosphere glassware
Procedure:
-
In a high-pressure reactor under an inert atmosphere, dissolve methyl 4-acetylbenzoate and the chiral catalyst in the anhydrous solvent.
-
Add the ammonia source to the reaction mixture.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at the specified temperature (e.g., 50 °C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Quench the reaction (e.g., with water) and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (S)-Methyl 4-(1-aminoethyl)benzoate.
-
Determine the yield and enantiomeric excess (by chiral HPLC).
Protocol 2: Biocatalytic Asymmetric Amination using ω-Transaminase (General Procedure)
Diagram: Biocatalytic Asymmetric Amination Workflow
Caption: General workflow for biocatalytic asymmetric amination with a transaminase.
Materials:
-
Methyl 4-acetylbenzoate
-
ω-Transaminase (e.g., from Aspergillus terreus)
-
Amine donor (e.g., Isopropylamine)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., Potassium phosphate buffer, pH 7.5)
-
Organic co-solvent (e.g., DMSO), if required
-
Standard laboratory glassware for biocatalysis
Procedure:
-
In a reaction vessel, prepare the buffer solution containing the PLP cofactor.
-
Add the ω-transaminase to the buffer solution and stir gently to dissolve.
-
Add the amine donor to the reaction mixture.
-
Dissolve the methyl 4-acetylbenzoate in a minimal amount of a water-miscible organic co-solvent (if necessary) and add it to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation for the required time (e.g., 24 hours). Monitor the reaction progress by HPLC.
-
Upon completion, adjust the pH of the reaction mixture to basic (e.g., pH 10-11) to stop the enzymatic reaction and deprotonate the product.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
-
Determine the yield and enantiomeric excess (by chiral HPLC).
Performance as a Chiral Auxiliary and in Organocatalysis
Beyond its role as a synthetic target, (S)-Methyl 4-(1-aminoethyl)benzoate and its parent amine, (S)-α-methylbenzylamine, are widely used as chiral auxiliaries and organocatalysts.
In Asymmetric Alkylation
Table 2: Performance of Common Chiral Auxiliaries in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Evans' Oxazolidinones | N-Propionyl-(S)-4-benzyloxazolidin-2-one | Allyl iodide | NaHMDS | 92 | >99:1 | [6] |
| Myers' Pseudoephedrine Amides | N-Propionyl-(1R,2R)-pseudoephedrine | Benzyl bromide | LDA | 85-95 | >99:1 | [6] |
| Hypothetical (S)-Methyl 4-(1-aminoethyl)benzoate derivative | N-Acyl derivative | Alkyl halide | LDA | Expected High | Expected High |
The steric and electronic properties of the 4-(methoxycarbonyl)phenyl group in an auxiliary derived from (S)-Methyl 4-(1-aminoethyl)benzoate would likely provide excellent facial shielding, leading to high diastereoselectivity in alkylation reactions, comparable to the established systems.
In Organocatalytic Michael Additions
Primary amines are effective catalysts for asymmetric Michael additions, proceeding through an enamine or iminium ion intermediate. The performance of (S)-α-methylbenzylamine derivatives in such reactions provides a benchmark for what can be expected from (S)-Methyl 4-(1-aminoethyl)benzoate.
Table 3: Comparison of Chiral Primary Amine Catalysts in the Asymmetric Michael Addition of Aldehydes to Nitroalkenes
| Catalyst | Co-catalyst | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-α-Methylbenzylamine derivative | Benzoic Acid | Dioxane | 48 | 85 | 92 | |
| Cinchona-based primary amine | Trifluoroacetic Acid | Toluene | 24 | 95 | >99 | [7] |
| (S)-Diphenylprolinol silyl ether (secondary amine) | - | Chloroform | 1 | 82 | 99 |
While secondary amines like prolinol derivatives often show exceptional reactivity and selectivity, chiral primary amines derived from α-methylbenzylamine are also highly effective, particularly when used with an acidic co-catalyst to facilitate iminium ion formation[7]. The electronic nature of the substituent on the aromatic ring of the catalyst can influence its activity and selectivity.
Conclusion and Future Outlook
(S)-Methyl 4-(1-aminoethyl)benzoate is a highly valuable and versatile chiral building block in asymmetric synthesis. Its efficient preparation through both chemocatalytic and biocatalytic asymmetric reductive amination, often with excellent enantioselectivity, underscores its practical utility. While direct comparative data in every specific application is not always available, by analogy to its parent compound, (S)-α-methylbenzylamine, and other established chiral synthons, it is expected to perform exceptionally well as a chiral auxiliary and in organocatalytic transformations.
The continued development of more efficient and selective catalysts, particularly engineered enzymes, will further enhance the accessibility and utility of (S)-Methyl 4-(1-aminoethyl)benzoate and related chiral amines. For researchers and drug development professionals, a thorough evaluation of the different synthetic routes and applications presented in this guide will enable the rational selection of the most appropriate methodology for their specific synthetic challenges, ultimately accelerating the discovery and development of new chiral molecules.
References
- BenchChem. (2025). A Comparative Guide to Chiral Alkylating Agents in Asymmetric Synthesis. BenchChem Technical Guides.
- Gomm, A., & O'Reilly, E. (2018). Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology, 43, 106-112.
- Chen, Y., et al. (2023). Redox cascade reaction for kinetic resolution of racemic α-methylbenzylamine and biosynthesis of α-phenylethanol. Applied Microbiology and Biotechnology, 107(1), 125-135.
- Mathew, S., & Yun, H. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Asymmetric Synthesis with DL-Alpha-Methylbenzylamine: A Key Chiral Reagent.
- SciSpace. (2018). (Open Access) Transaminases for chiral amine synthesis.
- Malik, M. S., et al. (2021). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Molecules, 26(15), 4487.
- Nindakova, L. O., et al. (2016). Asymmetric hydrogen transfer reduction of acetophenone. Russian Journal of General Chemistry, 86(6), 1373-1381.
- Dub, P. A., & Gordon, J. C. (2018). Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by [RuX₂(diphosphine)(1,2-diamine)] Catalysts. Journal of the American Chemical Society, 140(40), 12977-12993.
- Li, W., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H₂. Journal of the American Chemical Society, 140(6), 2024–2027.
- Shin, J. S., & Kim, B. G. (2008). Asymmetric synthesis of (S)-alpha-methylbenzylamine by recombinant Escherichia coli co-expressing omega-transaminase and acetolactate synthase. Bioscience, Biotechnology, and Biochemistry, 72(11), 3030-3033.
- ResearchG
- ResearchGate. (n.d.). Asymmetric hydrogenation of acetophenone with different chiral ligands.
- Fernandez-Rodriguez, M. A., & Minnaard, A. J. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(20), 12694-12743.
- Shin, J.-S., & Kim, B.-G. (2002). Asymmetric Synthesis of (S)- -Methylbenzylamine by Recombinant Escherichia coli Co-Expressing Omega-Transaminase and Acetolactate Synthase. Journal of Bioscience and Bioengineering, 94(4), 374-376.
- Sandoval-Rivalo, E., et al. (2020). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone.
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.).
- ACS Publications. (n.d.). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds.
- ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
- Beilstein Journals. (n.d.). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides.
- ResearchGate. (n.d.). Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-( S)-phenylalanine together with a solvent switch technique.
- MDPI. (n.d.).
- Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.
- ResearchGate. (n.d.).
- Ghosh, A. K., & Fidanze, S. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 11(11), 2355-2358.
- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (n.d.).
- SFU Summit. (n.d.).
- Wikipedia. (n.d.). Chiral auxiliary.
- MDPI. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Fast racemization and dynamic kinetic resolution of primary benzyl amines.
- NIH. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
- Pharma's Almanac. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Google Patents. (n.d.). US4000197A - Asymmetric synthesis of phenylisopropylamines.
- ResearchGate. (n.d.).
- MDPI. (n.d.). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid.
- Stereochemistry - Stereoelectronics. (2021).
- Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024).
- Journal of the American Chemical Society. (2020).
- MDPI. (n.d.). Special Issue : Application of Biocatalysis for the Synthesis of Chiral Amines.
- Wikipedia. (n.d.). Kinetic resolution.
- HIMS Biocat. (n.d.). Sustainable Synthesis of Chiral Amines.
- Performance-Enhancing Asymmetric Catalysis Driven by Achiral Counterion Design. (2025).
- PMC. (n.d.). Performance-Enhancing Asymmetric Catalysis Driven by Achiral Counterion Design.
Sources
- 1. Asymmetric synthesis of (S)-alpha-methylbenzylamine by recombinant Escherichia coli co-expressing omega-transaminase and acetolactate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. hims-biocat.eu [hims-biocat.eu]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]
A Comparative Guide to the Certificate of Analysis for (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride
This guide provides an in-depth technical comparison of Certificates of Analysis (CoA) for (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride, a critical chiral building block in pharmaceutical synthesis.[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, delving into the causality behind analytical choices and providing the experimental frameworks necessary to validate them. Our objective is to empower users to critically evaluate the quality of this key intermediate, ensuring the integrity and success of their downstream applications.
The Critical Role of a Comprehensive Certificate of Analysis
This compound is a chiral intermediate valued for its stereochemically defined structure, which is essential for creating enantiomerically pure active pharmaceutical ingredients (APIs).[1][2] In pharmaceutical development, the biological activity of a chiral drug often resides in a single enantiomer (the eutomer), while the other (the distomer) may be inactive or cause undesirable side effects.[3] Therefore, ensuring the enantiomeric purity of building blocks like this is not merely a quality control measure but a fundamental requirement for safety and efficacy.[3][4]
A Certificate of Analysis (CoA) is the primary document that certifies a specific batch of a chemical meets defined quality standards.[5][6][7] For a chiral molecule, the CoA must provide a multi-faceted view of its identity, purity, and physical properties. This guide will dissect these components, comparing a robust, high-quality CoA with a hypothetical, less-defined alternative to illustrate the practical implications of analytical rigor.
Comparative Analysis: High-Quality vs. Standard-Quality CoA
A thorough CoA enables end-users to have complete confidence in the material. The table below compares the typical specifications found on a high-quality CoA for this compound versus a standard-quality or incomplete alternative.
| Parameter | Test | High-Quality Supplier (Example Data) | Standard-Quality Supplier (Example Data) | Why It Matters |
| Identification | ¹H NMR | Conforms to structure | Conforms to structure | Confirms the basic molecular structure. Both suppliers should provide this. |
| Mass Spec (ESI+) | [M+H]⁺ = 180.1 | Not provided | Provides an exact mass measurement, confirming the elemental composition of the parent free base. Its absence is a red flag. | |
| Appearance | Visual Inspection | White to off-white crystalline solid | White solid | A detailed description can indicate potential impurities or degradation. Crystalline form often suggests higher purity. |
| Chemical Purity | HPLC (Achiral) | 99.8% | >98.0% | A higher, more precise purity value reduces the risk of side reactions from unknown impurities in a synthetic process. |
| Enantiomeric Purity | Chiral HPLC | 99.9% e.e. (enantiomeric excess) | >99.0% e.e. | This is the most critical parameter. A lower e.e. introduces the undesired (R)-enantiomer, which can impact the stereochemical integrity of the final API.[4][8] |
| Residual Solvents | GC-HS | Methanol: <300 ppm; Heptane: <200 ppm | Not provided | Solvents from the final crystallization step can be toxic or interfere with subsequent reactions. ICH guidelines limit their presence. |
| Water Content | Karl Fischer Titration | 0.05% | <0.5% | The hydrochloride salt can be hygroscopic. Excess water can affect reaction stoichiometry and stability. |
| Assay (by Titration) | Non-aqueous Titration | 99.7% (on dried basis) | Not provided | An orthogonal purity assessment that confirms the amount of the active hydrochloride salt, independent of chromatographic methods. |
Visualizing the Analytical Workflow
A robust CoA is the end product of a logical and validated series of analytical tests. The workflow ensures that each critical quality attribute of the compound is systematically verified.
Sources
- 1. This compound [myskinrecipes.com]
- 2. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]
- 3. Chiral analysis - Wikipedia [en.wikipedia.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Chiral Amines: A Case Study of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride
For researchers, scientists, and drug development professionals, the specificity of molecular interactions is paramount. In the realm of immunochemical techniques and drug discovery, understanding the potential for cross-reactivity is not merely a quality control step but a critical determinant of assay validity and therapeutic safety. This guide provides an in-depth technical framework for designing and executing cross-reactivity studies, using the chiral building block, (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride , as a primary case study.
Chiral amines are foundational in the synthesis of a vast number of pharmaceuticals, where the specific spatial arrangement dictates a drug's interaction with biological targets.[] This stereospecificity is a double-edged sword; while it allows for highly targeted therapies, it also necessitates rigorous evaluation of potential off-target binding or cross-reactivity with structurally similar molecules. This is particularly crucial when developing immunoassays for drugs derived from such chiral precursors, as the antibodies generated may inadvertently recognize related structures, leading to inaccurate quantification and false-positive results.
This guide eschews a rigid template, instead offering a logical, scientifically-grounded workflow for assessing the cross-reactivity of a chiral amine hapten. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating systems for robust and reliable data generation.
The Target Analyte and Rationale for Cross-Reactivity Studies
Our model compound, this compound, is a versatile chiral intermediate in pharmaceutical synthesis.[2] Its structure comprises a chiral ethylamine group and a methyl ester on a benzene ring. An immunoassay developed to detect a therapeutic agent synthesized from this building block must be rigorously tested for specificity. The primary concerns for cross-reactivity stem from molecules that share significant structural motifs.
Key Structural Features of the Target Analyte:
-
Chiral Center: The stereochemistry at the ethylamine carbon is critical.
-
Amine Group: A primary amine that is a key site for conjugation and antibody recognition.
-
Methyl Ester: A potential point of metabolic change or a feature that may influence antibody binding.
-
Para-substituted Benzene Ring: The aromatic core provides a rigid scaffold.
A comprehensive cross-reactivity study must, therefore, assess compounds where these features are systematically altered.
Selection of Potential Cross-Reactants
The choice of compounds to test for cross-reactivity is a critical step that dictates the thoroughness of the specificity assessment. For our target analyte, a logical panel of potential cross-reactants would include:
-
The Enantiomer: (R)-Methyl 4-(1-aminoethyl)benzoate hydrochloride is the most crucial compound to test, as it will determine the stereospecificity of the assay.[3]
-
Racemic Mixture: The racemic form, Methyl 4-(1-aminoethyl)benzoate, is also important to assess.
-
Analogs with Modified Side Chains:
-
Analogs with Modified Ester Groups:
-
Related Drug Molecules: Any known drugs or drug precursors that share the 4-(1-aminoethyl)benzoate scaffold. For the purpose of this guide, we will focus on the structural analogs.
Below is a visual representation of the target analyte and the selected potential cross-reactants.
Caption: Molecular relationships between the target analyte and potential cross-reactants.
Experimental Design: Competitive ELISA for Hapten Detection
For small molecules (haptens) like our target analyte, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most common and effective format for determining concentration and assessing cross-reactivity.[14] The principle relies on the competition between the free analyte in a sample and a labeled analyte conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the free analyte in the sample.
The development of such an assay involves several key stages, outlined in the workflow below.
Caption: Workflow for developing a competitive ELISA and conducting a cross-reactivity study.
Preparation of Immunogen: Hapten-Carrier Protein Conjugation
Since small molecules are generally not immunogenic on their own, they must be covalently linked to a larger carrier protein to elicit an immune response.[15] Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA). The choice of conjugation chemistry is critical and depends on the available functional groups on the hapten. Our target analyte has a primary amine which can be used for conjugation. However, to ensure the chiral center and the surrounding structure are presented to the immune system, it is often preferable to introduce a spacer arm at a position less critical for antibody recognition, such as the carboxylic acid that can be formed from the ester.
Protocol for Hapten-Protein Conjugation (via EDC/NHS chemistry):
-
Hapten Derivatization (if necessary): If conjugating through a site other than the primary amine, first synthesize a derivative of the hapten with a reactive carboxyl or other suitable group. For our purpose, we will assume conjugation through the primary amine for simplicity, though in practice, a more nuanced approach might be taken.
-
Activation of Carrier Protein:
-
Dissolve the carrier protein (e.g., BSA) in phosphate-buffered saline (PBS) at a concentration of 10 mg/mL.
-
Add a 100-fold molar excess of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS).
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Dissolve the hapten (our target analyte) in a suitable solvent (e.g., DMSO or DMF) and add it to the activated carrier protein solution at a 20-40 fold molar excess.
-
Adjust the pH to 7.2-8.0 and react for 2-4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove unconjugated hapten and reaction byproducts by dialysis against PBS or using a desalting column.
-
-
Characterization:
-
Confirm conjugation using techniques such as UV-Vis spectroscopy, MALDI-TOF mass spectrometry, or by quantifying the remaining free amine groups on the protein.[15]
-
Competitive ELISA Protocol
Materials:
-
96-well microtiter plates (high protein-binding capacity)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Primary antibody (specific to the target analyte)
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-species IgG) or enzyme-labeled hapten conjugate
-
Substrate (e.g., TMB for HRP)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Target analyte and potential cross-reactants
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the hapten-protein conjugate (different from the one used for immunization, e.g., if KLH was used for immunization, use BSA for coating) at an optimized concentration (e.g., 1-10 µg/mL) in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Competition:
-
Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reactant in assay buffer (e.g., PBST).
-
In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at its optimal dilution) for 30-60 minutes at room temperature.
-
Transfer 100 µL of this mixture to the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Detection:
-
Add 100 µL of the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Data Analysis and Interpretation
The data from the competitive ELISA is used to generate inhibition curves for the target analyte and each potential cross-reactant.
-
Calculate Percent Binding:
-
B = Absorbance of a given standard or cross-reactant concentration.
-
B₀ = Absorbance of the zero-analyte control.
-
% Binding = (B / B₀) * 100
-
-
Determine IC₅₀: Plot the % Binding against the logarithm of the analyte concentration and fit a sigmoidal dose-response curve. The IC₅₀ is the concentration of the analyte that causes a 50% reduction in the maximal signal.
-
Calculate Percent Cross-Reactivity:
-
% Cross-Reactivity = (IC₅₀ of Target Analyte / IC₅₀ of Cross-Reactant) * 100
-
Hypothetical Experimental Data
The following table presents plausible data from a cross-reactivity study of our target analyte.
| Compound | IC₅₀ (ng/mL) | % Cross-Reactivity |
| (S)-Methyl 4-(1-aminoethyl)benzoate | 10 | 100% |
| (R)-Methyl 4-(1-aminoethyl)benzoate | 1500 | 0.67% |
| Methyl 4-(aminomethyl)benzoate | 500 | 2.0% |
| Methyl 4-(2-aminoethyl)benzoate | 800 | 1.25% |
| (S)-4-(1-aminoethyl)benzoic acid | 50 | 20% |
| Ethyl 4-(1-aminoethyl)benzoate | 25 | 40% |
Interpretation of Results:
-
High Stereospecificity: The very low cross-reactivity (0.67%) with the (R)-enantiomer indicates that the antibody population is highly specific for the (S)-configuration. This is a desirable outcome for a stereospecific assay.
-
Importance of the α-Methyl Group: The significantly lower cross-reactivity of Methyl 4-(aminomethyl)benzoate (2.0%) suggests that the methyl group on the ethylamine side chain is a critical part of the epitope recognized by the antibody.
-
Positional Importance of the Amine: The low cross-reactivity with Methyl 4-(2-aminoethyl)benzoate (1.25%) demonstrates the antibody's specificity for the position of the amine group.
-
Influence of the Ester Group: The moderate cross-reactivity with the hydrolyzed metabolite (20%) and the ethyl ester analog (40%) indicates that while the ester group contributes to binding, it is less critical than the chiral center and the α-methyl group. This is important information for understanding how metabolites might interfere with the assay.
The Imperative of Chiral Purity in Standards
The validity of any cross-reactivity study, particularly one involving stereoisomers, is contingent on the enantiomeric purity of the standards used. Contamination of the (R)-enantiomer standard with even a small amount of the (S)-enantiomer can lead to an overestimation of cross-reactivity. Therefore, it is essential to verify the chiral purity of all standards using a validated analytical method.
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in their separation and allowing for accurate quantification of enantiomeric excess (% ee).[16][17]
Key Parameters for Chiral HPLC Method Validation:
-
Specificity: The ability to resolve the two enantiomers from each other and from any impurities.
-
Linearity: The response of the detector should be proportional to the concentration of each enantiomer over a defined range.
-
Accuracy and Precision: The method should provide results that are close to the true value and are reproducible.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified.
Conclusion
This guide has provided a comprehensive framework for conducting cross-reactivity studies for chiral small molecules, using this compound as a practical example. The key to a successful and meaningful study lies in the logical selection of potential cross-reactants, the meticulous development and execution of a suitable immunoassay, and the rigorous analysis of the resulting data. By understanding the principles of hapten immunology and applying robust analytical techniques, researchers can develop highly specific assays that are fit for purpose in both research and regulated environments. The self-validating nature of these protocols, grounded in established scientific principles, ensures the generation of trustworthy and authoritative data, which is the cornerstone of scientific integrity.
References
-
G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Essential Role of Chiral Amines in Drug Discovery and Development. [Link]
-
Singh, K. V., et al. (2004). Synthesis and Characterization of Hapten-Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry, 15(1), 168-173. [Link]
-
Wikipedia. Hapten. [Link]
-
Cenmed Enterprises. Methyl 4 (2 Aminoethyl)Benzoate Hydrochloride. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2729253, Methyl 4-(aminomethyl)benzoate hydrochloride. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13078671, Methyl 4-(2-aminoethyl)benzoate hydrochloride. [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 256-265. [Link]
-
Singh, K. V., et al. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed, 15(1), 168-173. [Link]
-
Oakwood Chemical. (R)-4-(1-Amino-ethyl)-benzoic acid hydrochloride, 100 mg. [Link]
-
ChemUniverse. (S)-4-(1-AMINOETHYL)BENZOIC ACID HYDROCHLORIDE. [Link]
-
ChemMol. cas 916211-64-8|| where to buy (S)-4-(1-Amino-ethyl)-benzoic acid hydrochloride. [Link]
-
Creative Diagnostics. Competitive ELISA Protocol. [Link]
-
Shunyuansheng bio-pharmtech co., ltd. Manufacturer supply top purity (R)-4-(1-Amino-ethyl)-benzoic acid methyl ester hydrochloride 1593217-15-2 with GMP standards. [Link]
-
MySkinRecipes. Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Brückner, H., & Westhauser, T. (2003). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Amino Acids, 24(1-2), 165-177. [Link]
-
Royal Society of Chemistry. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]
-
Li, Y., et al. (2020). Hapten Synthesis and the Development of an Ultrasensitive Indirect Competitive ELISA for the Determination of Diethylstilbestrol in Food Samples. Scientific Reports, 10(1), 3244. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10214462, Benzocaine Hydrochloride. [Link]
-
Mishra, R. K., et al. (2015). Direct hapten coated ELISA for immunosensing of low molecular weight analytes. Zenodo. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 17751897, (R)-Methyl 4-(1-aminoethyl)benzoate. [Link]
-
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
Sources
- 2. Methyl (S)-4-(1-aminoethyl)-3-methylbenzoate hydrochloride [myskinrecipes.com]
- 3. (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block [benchchem.com]
- 4. 396780050 [thermofisher.com]
- 5. scbt.com [scbt.com]
- 6. METHYL 4-(AMINOMETHYL)BENZOATE HYDROCHLORIDE | 6232-11-7 [chemicalbook.com]
- 7. Methyl 4-(aminomethyl)benzoate hydrochloride | C9H12ClNO2 | CID 2729253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Methyl 4-(2-Aminoethyl)benzoate Hydrochloride | CAS 56161-89-8 | Sun-shinechem [sun-shinechem.com]
- 10. Methyl 4-(2-aminoethyl)benzoate hydrochloride | C10H14ClNO2 | CID 13078671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. chemuniverse.com [chemuniverse.com]
- 13. cas 916211-64-8|| where to buy (S)-4-(1-Amino-ethyl)-benzoic acid hydrochloride [chemenu.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride
This document provides a detailed, risk-based framework for the proper disposal of (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride. As a crucial reagent in synthetic chemistry and drug development, ensuring its responsible handling from acquisition to disposal is paramount for laboratory safety and environmental stewardship. This guide moves beyond mere compliance, offering a procedural and logical approach to waste management that protects researchers, support staff, and the environment.
Core Principle: Hazard-Based Waste Characterization
The foundation of any disposal protocol is a thorough understanding of the substance's intrinsic properties and associated hazards. This compound is an amine salt. While specific safety data for this exact stereoisomer may be limited, data from close structural analogs and related compounds allow for a robust hazard assessment.
Safety Data Sheets (SDS) for similar compounds indicate that this substance should be handled as an irritant and is considered harmful if swallowed.[1][2] The primary hazards are associated with direct contact and ingestion. Thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx) and hydrogen chloride (HCl).[3] Therefore, all waste containing this compound must be treated as hazardous chemical waste. It is illegal and unsafe to dispose of this chemical waste down the sanitary sewer or in the regular trash.[4]
Table 1: Hazard Profile and Safety Summary
| Property | Value / Information | Source(s) |
| Chemical Name | This compound | - |
| CAS Number | 6232-11-7 (for the close analog 4-(aminomethyl) derivative) | [3] |
| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Primary Routes of Exposure | Ingestion, Inhalation, Skin/Eye Contact | [3][5] |
| Required PPE | Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. | [1][5] |
The Primary Disposal Pathway: Segregation and EHS Collection
The most secure, compliant, and environmentally sound method for disposing of this compound and its associated waste is through your institution's Environmental Health and Safety (EHS) department.[6][7] In--laboratory treatment, such as neutralization, is not recommended as it can create new, potentially uncharacterized hazards and may not be compliant with local regulations.[6]
Step-by-Step Protocol for Waste Collection
-
Waste Segregation:
-
Rationale: Preventing unintended chemical reactions is a cornerstone of laboratory safety. Mixing incompatible waste streams can lead to gas generation, heat, or pressure buildup.
-
Action: Designate a specific waste container for this compound and materials contaminated with it. This waste stream should be classified as non-halogenated organic solid waste . Do not mix with acids, bases, oxidizers, or halogenated solvent waste.[8][9]
-
-
Container Selection and Management:
-
Rationale: The integrity of the waste container prevents leaks and environmental contamination. The container must be compatible with the chemical waste it holds.[10]
-
Action: Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap.[8] The container must be in good condition, free of cracks or external contamination. Keep the container closed at all times except when adding waste.[10]
-
-
Proper Labeling:
-
Rationale: Accurate labeling is a regulatory requirement and ensures that all personnel can identify the contents and associated hazards.
-
Action: Label the container clearly with the words "HAZARDOUS WASTE ".[10] List all chemical constituents by their full name, including "this compound" and any solvents or other reagents present. Indicate the approximate percentage of each component. Note the accumulation start date (the date the first drop of waste was added).[11]
-
-
Safe Storage in a Satellite Accumulation Area (SAA):
-
Rationale: An SAA is a designated location at or near the point of waste generation for the temporary storage of hazardous waste, minimizing the risk of spills and exposure.[7]
-
Action: Store the sealed and labeled waste container in a designated SAA, such as a secondary containment bin within a ventilated cabinet. Ensure it is stored away from incompatible materials.[7]
-
-
Scheduling a Waste Pickup:
-
Rationale: Regular disposal prevents the accumulation of excessive quantities of hazardous waste in the laboratory.
-
Action: Once the container is full or has reached your institution's storage time limit (e.g., six months), contact your EHS department to schedule a waste pickup.[7] Follow their specific procedures for requesting a collection.
-
Management of Spills and Contaminated Materials
Accidental spills must be managed promptly and safely to mitigate exposure and environmental release.
Protocol for Small Spill Cleanup
-
Ensure Safety: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]
-
Don Appropriate PPE: Wear safety goggles, a lab coat, and two pairs of chemical-resistant gloves.[1]
-
Contain and Absorb: For a solid spill, carefully sweep up the material to avoid creating dust and place it in your hazardous waste container.[3] For a solution, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect Waste: Carefully scoop the absorbent material and place it into the designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a damp cloth or paper towel.
-
Dispose of Cleanup Materials: All materials used for cleanup (gloves, absorbent, wipes) are considered hazardous waste and must be placed in the sealed waste container for EHS disposal.[4]
Disposal of Empty Containers
Empty containers that once held this compound must be managed as hazardous waste until properly decontaminated.
-
Procedure: Triple rinse the empty container with a suitable solvent, such as water or ethanol.[8][11]
-
Crucial Step: The rinsate from all three rinses is considered hazardous waste and must be collected .[8] Add the rinsate to an appropriate liquid hazardous waste stream (e.g., non-halogenated solvent waste).
-
Final Disposal: Once triple-rinsed, deface or remove the original label and dispose of the container according to institutional guidelines for non-hazardous glass or plastic waste.[12]
Disposal Decision Workflow
The following diagram illustrates the logical process for the safe disposal of this compound waste.
Caption: Logical workflow for the safe handling and disposal of this compound waste.
References
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. benchchem.com [benchchem.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. benchchem.com [benchchem.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. sites.rowan.edu [sites.rowan.edu]
- 12. sfasu.edu [sfasu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride
As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule and the experimental outcome. However, the foundation of successful and reproducible science is a deep commitment to safety. This guide provides essential, immediate safety and logistical information for handling (S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride. My aim is to go beyond a simple checklist and provide a framework for understanding the "why" behind each safety recommendation, empowering you to make informed decisions in your laboratory.
Hazard Identification and Risk Assessment: Know Your Reagent
This compound is an organic compound that, based on data from structurally similar compounds, should be handled with care. The primary hazards associated with this and similar molecules are categorized under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
According to safety data for analogous compounds, the primary hazards include:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Skin Irritation (Category 2): Causes skin irritation upon contact[1].
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation[1].
These classifications indicate that the compound, likely a solid, can cause significant irritation upon contact with the skin, eyes, and respiratory tract, and is harmful if ingested. Therefore, our primary safety goal is to prevent this compound from coming into contact with our bodies.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is dependent on the specific task being performed and the potential for exposure. The following table outlines the minimum PPE requirements for common laboratory operations involving this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions in a ventilated enclosure | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Performing reactions at the benchtop | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Handling the compound outside of a ventilated enclosure | Face shield and safety glasses | Nitrile gloves | Laboratory coat | P95 (US) or P1 (EU) particle respirator[1] |
| Cleaning up a spill | Face shield and safety glasses | Heavy-duty nitrile gloves | Chemical-resistant apron or suit | P95 (US) or P1 (EU) particle respirator[1] |
In-Depth PPE Guidance: The Rationale Behind the Rules
Eye and Face Protection
-
Rationale: this compound is classified as a serious eye irritant[1]. As a solid, it can easily become airborne during handling and come into contact with the eyes.
-
Standard Protocol: At a minimum, NIOSH-approved safety glasses with side shields are mandatory for any work with this compound.
-
Elevated Risk Protocol: When there is a higher risk of splashing or dust generation, such as during a spill cleanup or when handling larger quantities, a full-face shield should be worn in addition to safety glasses[1].
Hand Protection
-
Rationale: This compound is a known skin irritant[1]. Gloves provide a critical barrier to prevent direct contact.
-
Selection: Standard nitrile laboratory gloves are generally sufficient for incidental contact. Always check the manufacturer's specifications for chemical compatibility.
-
Technique: Gloves must be inspected for any signs of damage before use. Proper glove removal technique (without touching the outer surface of the glove with bare hands) is crucial to prevent skin contact[1]. Contaminated gloves should be disposed of immediately as chemical waste.
Body Protection
-
Rationale: A lab coat is the primary barrier to protect your skin and personal clothing from contamination.
-
Standard Protocol: A full-length laboratory coat should be worn and buttoned completely.
-
Elevated Risk Protocol: For tasks with a higher risk of contamination, such as cleaning up a large spill, a chemical-resistant apron or a full protective suit may be necessary[1].
Respiratory Protection
-
Rationale: As this compound may cause respiratory irritation, inhaling the dust must be avoided[1].
-
Standard Protocol: Whenever possible, handle this compound in a certified chemical fume hood or other ventilated enclosure to minimize the generation of airborne dust.
-
Elevated Risk Protocol: If you must handle the compound in an area with inadequate ventilation, or during a spill, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator is required[1].
Operational Plan: A Step-by-Step Guide to Weighing
Weighing is a common procedure with a high potential for generating airborne dust. Following a strict protocol is essential.
Workflow for Weighing this compound
Caption: A step-by-step workflow for the safe weighing of this compound.
Emergency Procedures: Spill and Exposure Response
Spill Response Plan
In the event of a spill, a calm and methodical response is crucial.
Spill Response Workflow
Caption: A workflow for responding to a spill of this compound.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[1].
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician[1].
-
Eye Contact: If the compound enters the eyes, rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[1][2].
-
Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[1].
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is not just a regulatory requirement; it is a critical aspect of laboratory safety and environmental responsibility.
-
Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste. Consult a licensed professional waste disposal service[1]. Do not dispose of down the drain[1].
-
Contaminated Materials: All materials that have come into contact with the compound, including gloves, weigh paper, and spill cleanup materials, must be disposed of as contaminated solid waste. These should be collected in a clearly labeled, sealed container.
-
Packaging: Dispose of the original container as unused product[1].
By adhering to these guidelines, you can ensure a safe and productive research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheet for the chemicals you are working with.
References
- Angene Chemical. (2021, May 1). Safety Data Sheet.
- Thermo Fisher Scientific. (2009, September 22). Methyl 4-aminobenzoate - SAFETY DATA SHEET.
- TCI Chemicals. (2025, January 15). SAFETY DATA SHEET.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
